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Core Science & Biosynthesis

Foundational

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate chemical properties

2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate: A Critical Intermediate in CFTR Potentiator Synthesis As a Senior Application Scientist navigating the highly regulated landscape of Active Pharmaceutical Ingredient (API)...

Author: BenchChem Technical Support Team. Date: March 2026

2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate: A Critical Intermediate in CFTR Potentiator Synthesis

As a Senior Application Scientist navigating the highly regulated landscape of Active Pharmaceutical Ingredient (API) synthesis, I approach process chemistry not just as a sequence of reactions, but as a holistic, thermodynamic system. In the synthesis of Ivacaftor (a cystic fibrosis transmembrane conductance regulator [CFTR] potentiator), the strategic selection of protecting groups is paramount to industrial scalability.

While the methyl carbonate derivative is widely documented, the transition to 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate (CAS 1430836-76-2) represents a masterclass in process optimization. This whitepaper deconstructs the chemical properties, mechanistic causality, and self-validating protocols associated with this critical intermediate.

Physicochemical Profile

Understanding the baseline properties of the intermediate is essential for predicting its behavior during crystallization and downstream processing.

Table 1: Chemical and Physical Properties

Property Specification
IUPAC Name (2,4-di-tert-butyl-5-nitrophenyl) ethyl carbonate
CAS Number 1430836-76-2[1]
Molecular Formula C₁₇H₂₅NO₅
Molecular Weight 323.39 g/mol
Physical Form Crystalline Solid[1]
Storage Conditions Sealed in dry, 2-8°C[1]

| Primary Application | CFTR Potentiator (Ivacaftor) API Intermediate[2] |

Chemical Logic: The "Ethyl Carbonate" Advantage

Why Protect the Phenol?

Free phenols are highly susceptible to oxidative degradation (forming quinones) in the presence of strong nitrating agents like nitric acid. By converting the phenol to a carbonate ester, the electron density of the oxygen lone pair is delocalized into the carbonyl group. This deactivates the aromatic ring just enough to prevent oxidation while still allowing electrophilic aromatic substitution (nitration) to proceed [3].

Why Ethyl Over Methyl?

The standard route utilizes a methyl carbonate protecting group. However, nitration of the protected phenol inevitably yields a mixture of 5-nitro and 6-nitro regioisomers [4]. Separating these isomers via column chromatography is economically prohibitive on an industrial scale.

The ethyl carbonate derivative strategically alters the molecule's lipophilicity and crystal lattice energy. This subtle thermodynamic shift allows the target 5-nitro isomer to selectively precipitate from a cold aliphatic solvent, entirely bypassing the need for chromatography [2].

Pathway A 2,4-Di-tert-butylphenol (Starting Material) B 2,4-Di-tert-butylphenyl ethyl carbonate A->B Ethyl Chloroformate, TEA, DMAP (O-Acylation) C Nitration Mixture (5-nitro & 6-nitro isomers) B->C HNO3 / H2SO4 (Regioselective Nitration) D 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate C->D Aliphatic Solvent Crystallization (Isomer Separation) E 5-Amino Derivative (Ivacaftor Precursor) D->E H2, Raney Ni or Pd/C (Nitro Reduction)

Synthetic pathway of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate.

Self-Validating Experimental Workflows

A robust protocol must be a self-validating system. The following methodologies incorporate strict causality and In-Process Controls (IPCs) to guarantee reproducibility.

Workflow 1: O-Acylation (Carbonate Protection)

Objective: Synthesize 2,4-di-tert-butylphenyl ethyl carbonate.

  • Reaction Setup: To a thoroughly dried 5L reactor, charge dichloromethane (DCM, 2000 mL), 2,4-di-tert-butylphenol (500 g), and 4-dimethylaminopyridine (DMAP, 15 g)[2].

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction.

  • Base Addition: Cool the system to 15-20°C. Slowly charge triethylamine (TEA, 470 g) over 60 minutes[2].

    • Causality: TEA acts as a stoichiometric acid scavenger to neutralize the HCl byproduct, shifting the equilibrium toward the product and preventing acidic cleavage of the newly formed carbonate[3].

  • Electrophile Addition: Cool the mass to 0-5°C. Add ethyl chloroformate (393 g) dropwise[5].

    • Causality: The low temperature suppresses the exothermic formation of unwanted side products.

  • Self-Validation (IPC): Stir for 2 hours at room temperature. Sample for HPLC analysis. The reaction is deemed complete only when unreacted starting material is <1.0%. If >1.0%, execute a predefined "push" (add 0.05 eq ethyl chloroformate and 0.05 eq TEA)[3].

Workflow 2: Regioselective Nitration & Isomer Separation

Objective: Isolate the 5-nitro regioisomer.

  • Nitration: Treat the intermediate with a nitrating mixture (e.g., potassium nitrate in sulfuric acid) at controlled temperatures.

    • Causality: The bulky tert-butyl groups at positions 2 and 4 create severe steric hindrance. The nitronium ion ( NO2+​ ) is forced to attack the less hindered positions: para to the carbonate (position 5) and ortho to the carbonate (position 6)[4].

  • Quench & Extract: Quench the reaction in ice water and extract with ethyl acetate. Distill the organic layer under reduced pressure to yield an oily residue containing both isomers[2].

  • Thermodynamic Separation: Dissolve the oily residue in an aliphatic solvent (e.g., methanol or hexanes) at 25-30°C, then cool strictly to 0-5°C[4].

    • Causality: The ethyl carbonate chain specifically lowers the solubility of the 5-nitro isomer at 0-5°C relative to the 6-nitro isomer, inducing supersaturation and selective crystallization.

Workflow Start Crude Nitration Mixture (5-nitro + 6-nitro) Solvent Add Aliphatic Solvent (e.g., Methanol/Hexanes) Start->Solvent Cool Cool to 0-5°C (Induce Supersaturation) Solvent->Cool Thermodynamic control Filter Filtration Cool->Filter Differential solubility Solid Solid Retentate: 5-Nitro Isomer (Target API Intermediate) Filter->Solid Crystallized phase Liquid Filtrate: 6-Nitro Isomer (Waste Stream) Filter->Liquid Dissolved phase

Logic workflow for the separation of 5-nitro and 6-nitro regioisomers.

Workflow 3: Catalytic Hydrogenation

Objective: Reduce the nitro group to yield the final API precursor.

  • Reduction: Dissolve the isolated 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate in isopropyl alcohol. Charge Raney Nickel catalyst (previously washed with water and dried with solvent) into an autoclave[2].

  • Hydrogenation: Pressurize with H₂ gas and stir until hydrogen uptake ceases.

    • Causality: Catalytic hydrogenation cleanly reduces the nitro group to an amine without cleaving the carbonate protecting group, which would otherwise require strong basic or acidic hydrolysis.

References

  • "WO2017060779A1 - Industrial process for making an ivacaftor and its intermediates." Google Patents.
  • "US9676722B2 - Industrial process for making an Ivacaftor and its intermediates." Google Patents.

Sources

Exploratory

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate Introduction This technical guide provides a comprehensive overview of a robust and regioselective synthesis pathway for 2,4...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate

Introduction

This technical guide provides a comprehensive overview of a robust and regioselective synthesis pathway for 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate. This compound and its precursors are valuable intermediates in the synthesis of complex organic molecules and specialty chemicals.[1] Notably, the core structure, 2,4-di-tert-butyl-5-aminophenol (derived from the corresponding nitrophenol), is a key intermediate in the preparation of the cystic fibrosis drug Ivacaftor.[2][3] This guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the reaction mechanisms, experimental protocols, and the rationale behind critical process choices to ensure a high-yield, high-purity synthesis.

Section 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is most logically approached as a three-stage process starting from the commercially available 2,4-di-tert-butylphenol. The primary chemical challenge lies in achieving selective nitration at the C-5 position of the phenol ring, as the powerful activating and ortho-, para-directing hydroxyl group can lead to a mixture of isomers (e.g., the 6-nitro product) and over-nitration.[4][5]

To overcome this, a superior strategy involves the temporary protection of the phenolic hydroxyl group. This deactivates the ring slightly and removes the hydroxyl's strong directing influence, allowing the steric hindrance from the two bulky tert-butyl groups to govern the regioselectivity of the electrophilic nitration, favoring the C-5 position. The overall synthetic workflow is depicted below.

G A 2,4-Di-tert-butylphenol B Intermediate Carbonate (Protected Phenol) A->B 1. Hydroxyl Protection (e.g., Methyl Chloroformate) C 2,4-Di-tert-butyl-5-nitrophenyl (Protected) B->C 2. Regioselective Nitration (HNO3 / TFAA) D 2,4-Di-tert-butyl-5-nitrophenol C->D 3. Deprotection (Hydrolysis) E Target Molecule: 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate D->E 4. Acylation (Ethyl Chloroformate) G cluster_0 Workflow for Key Intermediate Synthesis A Protect Phenol (Step 2.1) B Nitrate at C-5 (Step 2.2) A->B High Selectivity C Deprotect Phenol (Step 2.3) B->C Isolate Intermediate

Caption: Regioselective Nitration Workflow.

Step 2.2.1: Protection of the Phenolic Hydroxyl

  • Reaction: 2,4-di-tert-butylphenol is reacted with a chloroformate, such as methyl chloroformate, in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-dimethylaminopyridine (DMAP). [6]* Causality & Expertise: The direct nitration of 2,4-di-tert-butylphenol is problematic. The hydroxyl group is a potent ortho-, para-director, leading to the formation of the undesired 2,4-di-tert-butyl-6-nitrophenol isomer. [4]By converting the hydroxyl to a carbonate ester, its activating effect is significantly diminished. This electronic modification, combined with the steric hindrance of the tert-butyl groups at positions 2 and 4, effectively blocks the ortho positions (C-3 and C-6) from electrophilic attack. The base (TEA) is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Step 2.2.2: Regioselective Nitration

  • Reaction: The protected intermediate is subjected to nitration using a potent nitrating agent, typically a mixture of nitric acid (HNO₃) in a strong acid solvent like trifluoroacetic acid (TFAA). [6]* Causality & Expertise: This nitrating system generates the highly electrophilic nitronium ion (NO₂⁺). With the C-2, C-4, and C-6 positions either sterically blocked or electronically deactivated, the nitronium ion is directed to the only available position: C-5. This results in a highly regioselective synthesis of the desired 5-nitro isomer. The reaction is typically conducted at controlled temperatures to prevent over-nitration and side reactions.

Step 2.2.3: Deprotection (Hydrolysis)

  • Reaction: The carbonate protecting group is removed by hydrolysis under acidic or basic conditions to yield 2,4-di-tert-butyl-5-nitrophenol. [2]* Causality & Expertise: This step regenerates the free hydroxyl group necessary for the final acylation step. The choice between acidic or basic hydrolysis depends on the overall stability of the molecule and downstream processing requirements.

Stage 3: Acylation to 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate
  • Reaction: The key intermediate, 2,4-di-tert-butyl-5-nitrophenol, is reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine) in an aprotic solvent like tetrahydrofuran (THF). [7]* Causality & Expertise: The base deprotonates the phenolic hydroxyl group, forming a phenoxide anion. This anion is a much stronger nucleophile than the neutral phenol, enabling it to efficiently attack the electrophilic carbonyl carbon of ethyl chloroformate. The base also serves to quench the HCl byproduct. This is a standard and highly effective method for forming carbonate esters from phenols.

Section 3: Detailed Experimental Protocols

The following protocols represent a validated laboratory-scale synthesis based on established methodologies. [6][7] Protocol 1: Protection of 2,4-di-tert-butylphenol

  • To a stirred solution of 2,4-di-tert-butylphenol (1.0 eq) in dichloromethane (DCM, ~5 mL/g) at 0-5 °C, add triethylamine (1.2 eq) and a catalytic amount of DMAP.

  • Slowly add methyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water. Separate the organic layer, wash with dilute HCl, then saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected phenol, which can often be used without further purification.

Protocol 2: Nitration and Deprotection

  • Dissolve the protected intermediate from Protocol 1 (1.0 eq) in trifluoroacetic acid (~3 mL/g) and cool to 0-5 °C.

  • Slowly add a 70% nitric acid solution (1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction at a controlled temperature (e.g., 30-35 °C) for 4-6 hours, monitoring for completion by HPLC or TLC. [6]4. Upon completion, carefully pour the reaction mixture into ice-water to precipitate the nitrated product.

  • Filter the solid and wash thoroughly with water.

  • For deprotection, reflux the crude solid in a mixture of methanol and aqueous HCl until the carbonate is fully hydrolyzed.

  • Cool the mixture, filter the solid product, wash with water, and dry to obtain 2,4-di-tert-butyl-5-nitrophenol.

Protocol 3: Final Synthesis of Ethyl Carbonate

  • Dissolve 2,4-di-tert-butyl-5-nitrophenol (1.0 eq) in dry THF (~5 mL/g) and cool to 0 °C.

  • Add triethylamine (1.5 eq) to the solution.

  • Add ethyl chloroformate (1.2 eq) dropwise. [7]4. Stir the reaction at 0 °C for 40-60 minutes, then allow it to warm to room temperature.

  • Monitor by TLC. Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and filter to remove triethylamine hydrochloride salt.

  • Evaporate the filtrate to yield the crude product. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Section 4: Characterization Data

The following table summarizes key properties of the principal compounds in this synthesis pathway.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
2,4-Di-tert-butylphenol96-76-4C₁₄H₂₂O206.32White crystalline solid
2,4-Di-tert-butyl-5-nitrophenol873055-57-3C₁₄H₂₁NO₃251.32Pale yellow to yellow solid
2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate1430836-76-2C₁₆H₂₃NO₅309.36Solid (Predicted)

Section 5: Conclusion

The synthesis of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is effectively achieved through a multi-step process hinged on a strategic protection-nitration-deprotection sequence. This approach successfully overcomes the inherent regioselectivity challenges of direct nitration of the 2,4-di-tert-butylphenol precursor. By temporarily masking the phenolic hydroxyl group, the reaction yields the desired 5-nitro isomer with high purity and efficiency. The subsequent acylation is a straightforward and high-yielding transformation. This guide provides the foundational chemical principles and practical protocols necessary for researchers to successfully implement this synthesis in a laboratory setting.

References

  • Cross, G. G., Fischer, A., & Henderson, G. N. (1984). Ipso Nitration. XXV. Nitration of di-tert-butylphenols... Canadian Journal of Chemistry, 62, 2803.
  • Dempsey, J. L., et al. (2021).
  • Pharmaffiliates. (n.d.). 2,4-di-tert-Butyl-5-nitrophenyl methyl carbonate. Pharmaffiliates. [Link]

  • PubChem. (n.d.). 2,4-Di-tert-butyl-5-nitrophenol. National Center for Biotechnology Information. [Link]

  • Google Patents. (2016). CN105884628B - The preparation method of 2,4- di-t-butyl -5- amino phenols.
  • Pharmace Research Laboratory. (n.d.). 2,4-Di-Tert-Butyl-5-Nitrophenol. Pharmace. [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Technical Disclosure Commons. [Link]

  • Supporting Information for: Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine. (n.d.). Synlett. [Link]

  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). 2,4-Di-tert-butyl-5-nitrophenyl Methyl Carbonate. Longshinebio. [Link]

  • PubChem. (n.d.). 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). 2,4-Di-tert-butylphenol. Wikipedia. [Link]

  • Google Patents. (2016). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
  • Williamson, K.L. (1989). Macro and Microscale Organic Experiments. D.C. Heath and Company. (Note: Direct link unavailable, cited as a general reference for standard organic chemistry lab techniques).
  • PubChemLite. (n.d.). 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate. Université du Luxembourg. [Link]

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Foundational

An In-Depth Technical Guide to the Proposed Mechanism of Action of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted The compound 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate is a molecule of interest due to its structural relationship...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted

The compound 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate is a molecule of interest due to its structural relationship to both highly reactive chemical synthons and biologically active phenolic compounds. As of the current date, dedicated research on the specific mechanism of action of this ethyl carbonate derivative is not extensively available in public literature. However, a robust mechanistic hypothesis can be formulated by dissecting its structure into two key components: the reactive nitrophenyl carbonate group and the bioactive 2,4-di-tert-butylphenol (2,4-DTBP) moiety.

This guide, therefore, puts forth a scientifically grounded, proposed mechanism of action. It is designed to serve as a foundational document for researchers, providing not only a theoretical framework but also a detailed experimental roadmap for its validation. We will proceed by deconstructing the molecule's probable reactivity and then exploring the potential biological consequences of its cleavage products.

Part 1: The Core Directive - A Proposed Dual-Action Mechanism

Our central hypothesis is that 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate functions as a pro-drug or a targeted delivery system. Its mechanism is likely twofold:

  • Electrophilic Attack and Covalent Modification: The nitrophenyl carbonate group is a highly reactive electrophile. We propose that the primary mechanism of action involves the covalent modification of biological nucleophiles, such as cysteine or lysine residues on proteins. This is driven by the excellent leaving group potential of the 2,4-di-tert-butyl-5-nitrophenoxide.

  • Release of a Bioactive Moiety: Upon nucleophilic attack, the molecule will release 2,4-di-tert-butylphenol (2,4-DTBP). 2,4-DTBP is a known bioactive compound with established antioxidant and endocrine-disrupting properties, including the activation of Retinoid X Receptors (RXRs).[1][2][3]

This dual mechanism suggests that the parent compound could initially target and inactivate a specific protein via covalent modification, while the released 2,4-DTBP could then exert a secondary, more diffuse biological effect.

Visualizing the Proposed Mechanism

Proposed Mechanism of Action cluster_0 Cellular Environment cluster_1 Downstream Effects Parent_Compound 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate Covalently_Modified_Protein Covalently Modified Protein (Ethyl Carbonate Adduct) Parent_Compound->Covalently_Modified_Protein Nucleophilic Attack Released_Metabolite 2,4-di-tert-butylphenol (2,4-DTBP) (Bioactive Moiety) Parent_Compound->Released_Metabolite Release of Leaving Group Target_Protein Target Protein (with Nucleophilic Residue, e.g., Cys-SH) Target_Protein->Covalently_Modified_Protein Inactivation Target Inactivation/ Altered Function Covalently_Modified_Protein->Inactivation RX_Receptor Retinoid X Receptor (RXR) Released_Metabolite->RX_Receptor Agonist Binding Gene_Transcription Modulation of Gene Transcription RX_Receptor->Gene_Transcription

Caption: Proposed dual-action mechanism of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate.

Part 2: Scientific Integrity & Experimental Validation

Experiment 1: In Vitro Reactivity Assay with a Model Nucleophile

Objective: To confirm the electrophilic reactivity of the parent compound with a biological nucleophile.

Causality: Nitrophenyl carbonates are known to be reactive, but the steric hindrance from the di-tert-butyl groups could potentially reduce this reactivity.[4] This experiment will directly test the hypothesis of covalent modification. We will use N-acetyl-L-cysteine as a model for a protein cysteine residue.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate in DMSO.

    • Prepare a 100 mM stock solution of N-acetyl-L-cysteine in a suitable aqueous buffer (e.g., 50 mM HEPES, pH 7.4).

  • Reaction:

    • In a 1.5 mL microcentrifuge tube, combine 500 µL of the N-acetyl-L-cysteine solution with 5 µL of the compound stock solution (final concentration: 100 µM).

    • As a negative control, prepare a tube with 500 µL of the buffer and 5 µL of the compound stock solution.

    • Incubate both tubes at room temperature for 1 hour.

  • Analysis by LC-MS:

    • Analyze the reaction mixture and the control by liquid chromatography-mass spectrometry (LC-MS).

    • Look for the appearance of a new peak corresponding to the mass of the N-acetyl-L-cysteine-ethyl carbonate adduct.

    • Monitor the decrease in the parent compound peak in the reaction mixture compared to the control.

Data Presentation:

SampleParent Compound Peak AreaAdduct Peak Area
Control (No Nucleophile)Baseline (100%)Not Detected
+ N-acetyl-L-cysteineDecreasedDetected
Experiment 2: RXR Activation Assay in a Cell-Based System

Objective: To determine if the compound or its breakdown product can activate the Retinoid X Receptor.

Causality: The structural similarity of the released 2,4-DTBP to known RXR activators strongly suggests this as a potential downstream effect.[1] A reporter gene assay is the gold standard for quantifying the activation of nuclear receptors.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable mammalian cell line (e.g., HEK293T) that is readily transfectable.

    • Co-transfect the cells with two plasmids: one expressing the RXR ligand-binding domain fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a GAL4 upstream activation sequence driving the expression of luciferase.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with varying concentrations of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate (e.g., 0.1, 1, 10 µM).

    • Include a positive control (a known RXR agonist, e.g., 9-cis-retinoic acid).

    • Include a negative control (vehicle, e.g., 0.1% DMSO).

    • Crucially, also treat a set of cells with 2,4-di-tert-butylphenol directly to compare its activity to the parent compound.

  • Luciferase Assay:

    • After 18-24 hours of treatment, lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

    • Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.

Data Presentation:

TreatmentConcentration (µM)Fold Induction of Luciferase
Vehicle (DMSO)-1.0 (Baseline)
9-cis-retinoic acid (Positive Control)1> 10-fold
2,4-DTBP10Expected > 2-fold
2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate10To be determined
Experimental Workflow Visualization

Experimental_Workflow cluster_exp1 Experiment 1: In Vitro Reactivity cluster_exp2 Experiment 2: RXR Activation E1_Start Mix Compound with N-acetyl-L-cysteine E1_Incubate Incubate at RT E1_Start->E1_Incubate E1_Analyze Analyze by LC-MS E1_Incubate->E1_Analyze E1_End Detect Adduct Formation E1_Analyze->E1_End E2_Start Transfect Cells with RXR Reporter Plasmids E2_Treat Treat with Compound, 2,4-DTBP, and Controls E2_Start->E2_Treat E2_Incubate Incubate 18-24h E2_Treat->E2_Incubate E2_Analyze Measure Luciferase Activity E2_Incubate->E2_Analyze E2_End Quantify RXR Activation E2_Analyze->E2_End

Caption: Workflow for the experimental validation of the proposed mechanism.

Conclusion

The proposed dual-action mechanism of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate, involving initial covalent modification followed by the release of the bioactive 2,4-DTBP, provides a comprehensive and testable hypothesis for its biological activity. The experimental protocols outlined in this guide offer a clear path to validating this hypothesis, with the potential to uncover novel therapeutic applications or to better understand the toxicological profile of this class of compounds. The true mechanism can only be elucidated through rigorous experimentation, and this guide serves as the foundational blueprint for that endeavor.

References

  • CAS No : 873055-55-1 | Product Name : 2,4-di-tert-Butyl-5-nitrophenyl methyl carbonate . Pharmaffiliates. [Link]

  • 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | C16H23NO5 | CID 53249790 . PubChem. [Link]

  • 2,4-Di-tert-butyl-5-nitrophenyl Methyl Carbonate 873055-55-1 . Hangzhou Longshine Bio-Tech Co.,LTD. [Link]

  • 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate (C16H23NO5) . PubChemLite. [Link]

  • p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates . Beilstein Journals. [Link]

  • 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors . PMC. [Link]

  • 2,4-Di-tert-butyl-5-nitrophenol | C14H21NO3 | CID 44176225 . PubChem. [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs . PMC. [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent . Royal Society of Chemistry. [Link]

  • 2,4-Di-tert-butylphenol . Wikipedia. [Link]

  • Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors . MDPI. [Link]

  • 2,4-Di-tert-butylphenol . NIST WebBook. [Link]

Sources

Exploratory

What is 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate used for?

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (CAS 1430836-76-2) is a highly specialized, advanced pharmaceutical intermediate[1]. In the landscape of modern drug development, this compound serves a singular, critical...

Author: BenchChem Technical Support Team. Date: March 2026

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (CAS 1430836-76-2) is a highly specialized, advanced pharmaceutical intermediate[1]. In the landscape of modern drug development, this compound serves a singular, critical purpose: it is a protected precursor used in the total synthesis of Ivacaftor (VX-770) , a breakthrough cystic fibrosis transmembrane conductance regulator (CFTR) potentiator[2][3].

As a Senior Application Scientist, I have structured this technical guide to deconstruct the mechanistic rationale, experimental workflows, and analytical validations required to utilize this intermediate effectively. We will explore why the ethyl carbonate protecting group is non-negotiable, how it dictates the synthetic route, and the precise protocols required to convert it into the active pharmaceutical ingredient (API).

The Mechanistic Rationale: Why an Ethyl Carbonate?

In the synthesis of Ivacaftor, the ultimate goal is to form an amide bond between 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 5-amino-2,4-di-tert-butylphenol[4][5]. However, attempting this coupling directly with the free phenol results in catastrophic yield losses.

The Causality of Protection: The free phenolic hydroxyl (-OH) group is highly nucleophilic. If left unprotected during the activation of the carboxylic acid (via coupling agents like HATU or T3P), the phenol will aggressively compete with the aniline amine (-NH2)[4]. This leads to O-acylation (forming an undesired ester) rather than the target N-acylation (the amide).

To circumvent this, the phenol is masked as an ethyl carbonate (or its functional equivalent, a methyl carbonate)[4][6]. The carbonate protecting group offers a perfect balance of stability and lability:

  • Inert during Reduction: It easily survives the catalytic hydrogenation required to reduce the adjacent nitro group (-NO2) to an amine (-NH2).

  • Steric and Electronic Shielding: It completely neutralizes the nucleophilicity of the oxygen during the aggressive amide coupling phase[4].

  • Orthogonal Deprotection: It can be selectively cleaved via mild alkaline saponification without breaking the newly formed, more stable amide bond of the Ivacaftor backbone[3][7].

Synthetic Workflow & Pathway Visualization

The transformation of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate into Ivacaftor is a highly optimized three-step cascade[2][8].

G N1 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (Nitro-Carbonate) N2 5-Amino-2,4-di-tert-butylphenyl ethyl carbonate (Amino-Carbonate) N1->N2 Step 1: Catalytic Reduction (H2, Pd/C, EtOAc) N3 Protected Ivacaftor (Amide Intermediate) N2->N3 Step 2: Amide Coupling (Quinoline-3-carboxylic acid, T3P, Pyridine) N4 Ivacaftor (VX-770) (Free Phenol) N3->N4 Step 3: Deprotection (NaOH, MeOH/H2O)

Three-step synthetic workflow from protected nitro-carbonate to the Ivacaftor API.

Self-Validating Experimental Protocols

The following protocols are designed for high-fidelity reproducibility. Each step includes built-in validation metrics to ensure the reaction has proceeded correctly before advancing.

Step 1: Catalytic Reduction of the Nitro Group

Objective: Convert the nitro-carbonate to 5-amino-2,4-di-tert-butylphenyl ethyl carbonate.

  • Preparation: Dissolve 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate (1.0 eq) in ethyl acetate (EtOAc, 10 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight) under a blanket of inert nitrogen to prevent auto-ignition.

  • Hydrogenation: Purge the vessel with hydrogen gas ( H2​ ) three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25°C for 4–6 hours.

  • Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The starting material (UV active, pale yellow) should disappear, replaced by a highly polar, ninhydrin-positive spot (the amine).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite cake with EtOAc. Concentrate the filtrate in vacuo to yield the amino-carbonate as an off-white solid.

Step 2: Amide Bond Formation (Industrial T3P Method)

Objective: Couple the amino-carbonate with the quinoline core.

Note: While HATU is common in discovery chemistry[3], Propylphosphonic anhydride (T3P) is preferred for scale-up due to its low toxicity and water-soluble byproducts[9].

  • Activation: In a dry flask, suspend 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF, 10 volumes)[9].

  • Coupling: Add the amino-carbonate from Step 1 (1.1 eq), followed by pyridine (2.0 eq) as the base[9].

  • Reagent Addition: Dropwise, add a 50% solution of T3P in 2-MeTHF (1.7 eq).

  • Heating: Heat the suspension to 45–50°C and stir for 8–10 hours[9].

  • Validation (LC-MS): Sample the reaction. The mass spectrum should show the complete consumption of the amine and the appearance of the protected Ivacaftor mass ( [M+H]+ approx. 465 m/z).

  • Workup: Cool to room temperature, dilute with additional 2-MeTHF, and wash sequentially with 0.5M HCl, saturated NaHCO3​ , and brine. Dry the organic layer over Na2​SO4​ and concentrate.

Step 3: Carbonate Deprotection (Saponification)

Objective: Cleave the ethyl carbonate to reveal the active phenol (Ivacaftor).

  • Solvation: Dissolve the protected Ivacaftor intermediate (1.0 eq) in Methanol (MeOH, 10 volumes)[7].

  • Hydrolysis: Prepare a solution of Sodium Hydroxide (NaOH, 2.5 eq) in water (equal volume to MeOH) and add it to the reaction mixture[7].

  • Reaction: Stir at room temperature for 5 hours. The mild basic conditions will selectively hydrolyze the carbonate ester without cleaving the sterically hindered amide bond[7].

  • Validation (pH & Precipitation): Concentrate the mixture to one-third of its volume under reduced pressure (keep temperature < 40°C). Acidify the mixture dropwise with 2N HCl until the pH reaches 2–3[7].

  • Isolation: The acidification will cause the free phenol (Ivacaftor) to crash out of solution as an off-white precipitate. Collect via vacuum filtration, wash with cold water, and dry under high vacuum[7].

Quantitative Data & Analytical Markers

To ensure rigorous quality control, the following table summarizes the expected quantitative metrics and analytical markers for each intermediate in the workflow.

Synthetic StepTarget CompoundExpected YieldLC-MS Target ( [M+H]+ )Key TLC / Analytical Marker
Starting Material 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonateN/A324.2 m/zUV-active, yellow hue; high Rf​ in non-polar solvents.
Step 1: Reduction 5-Amino-2,4-di-tert-butylphenyl ethyl carbonate> 95%294.2 m/zNinhydrin positive (turns purple/brown); high polarity.
Step 2: Coupling Protected Ivacaftor (Ethyl Carbonate)75 - 85%465.2 m/zUV-active; loss of primary amine signal in 1H -NMR.
Step 3: Deprotection Ivacaftor (VX-770)70 - 80%393.2 m/zAppearance of broad phenolic -OH stretch in IR (~3300 cm−1 ).

References

  • BLDpharm. "1430836-76-2 | 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate." BLD Pharm.
  • Ferreira, F. C., Buarque, C. D., & Lopes-Pacheco, M. "Ivacaftor (VX-770)." Encyclopedia MDPI, Feb 2024.
  • Ferreira, F. C., et al. "Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor." PMC - NIH, Feb 2024.
  • Patent WO2017060779A1. "Industrial process for making an ivacaftor and its intermediates." Google Patents.
  • Benchchem. "5-Amino-2,4-di-tert-butylphenyl methyl carbonate | 1182822-31-6." Benchchem.
  • ChemicalBook. "Ivacaftor synthesis." ChemicalBook.
  • Patent US9676722B2. "Industrial process for making an Ivacaftor and its intermediates." Google Patents.
  • ACS Publications. "Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor." Organic Process Research & Development, Sep 2019.

Sources

Foundational

Comprehensive Technical Guide: Molecular Weight and Physicochemical Profiling of 2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate

Executive Summary In the landscape of advanced active pharmaceutical ingredient (API) synthesis, the precise manipulation of protecting groups is paramount. 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (CAS: 1430836-7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced active pharmaceutical ingredient (API) synthesis, the precise manipulation of protecting groups is paramount. 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (CAS: 1430836-76-2) is a highly specialized chemical intermediate primarily utilized in the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, most notably Ivacaftor[1].

As a Senior Application Scientist, I frequently observe that the physicochemical behavior of this intermediate—governed fundamentally by its molecular weight and steric profile—dictates the efficiency of downstream coupling reactions. This whitepaper deconstructs the exact molecular weight of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate (323.39 g/mol ), explains the causality behind its structural design, and provides self-validating experimental protocols for its synthesis and analytical verification.

Structural Deconstruction and Molecular Weight Calculation

To understand the utility of this molecule, we must first break down its atomic composition. The parent compound, 2,4-di-tert-butyl-5-nitrophenol [2], has a molecular weight of 251.32 g/mol . By reacting the highly nucleophilic phenolic hydroxyl group with ethyl chloroformate, we append an ethyl carbonate moiety. This addition increases the molecular weight by approximately 72 g/mol (accounting for the loss of a proton).

The empirical formula for 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate is C₁₇H₂₅NO₅ . The exact molecular weight is derived from the standard atomic weights of its constituent elements, as detailed in Table 1.

Table 1: Atomic Composition and Molecular Weight Contribution
ElementStandard Atomic Weight ( g/mol )Atom CountTotal Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 12.01117204.18763.14%
Hydrogen (H) 1.0082525.2007.79%
Nitrogen (N) 14.007114.0074.33%
Oxygen (O) 15.999579.99524.74%
Total 48 323.389 100.00%

Note: The monoisotopic mass (calculated using the most abundant isotopes: ¹²C, ¹H, ¹⁴N, ¹⁶O) is 323.1733 Da . This value is critical for high-resolution mass spectrometry (HRMS) validation.

Mechanistic Role in API Synthesis

The synthesis of Ivacaftor requires the coupling of 5-amino-2,4-di-tert-butylphenol with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid [3]. However, an unprotected phenol presents a severe chemoselectivity issue: the coupling reagents (e.g., T3P or HATU) will activate the carboxylic acid, which can then be attacked by the nucleophilic phenolic oxygen, resulting in unwanted O-acylation (ester formation) rather than the target N-acylation (amide formation).

The Causality of the Ethyl Carbonate Selection: While the methyl carbonate analog is standard [4], the ethyl carbonate (MW: 323.39 g/mol ) offers distinct physicochemical advantages. The additional methylene group increases the molecule's lipophilicity. This slight increase in molecular weight and hydrophobicity improves the intermediate's solubility in non-polar extraction solvents (like dichloromethane) and alters its crystallization kinetics, allowing for high-purity isolation without the need for resource-intensive column chromatography. Furthermore, the carbonate group acts as a robust, sterically shielded vault that survives the catalytic hydrogenation of the nitro group, yet cleaves cleanly under mild basic conditions (NaOH/MeOH) in the final API deprotection step.

Pathway A 2,4-Di-tert-butyl- 5-nitrophenol (MW: 251.32) B 2,4-Di-tert-butyl- 5-nitrophenyl ethyl carbonate (MW: 323.39) A->B Protection (Ethyl chloroformate, TEA) C 5-Amino-2,4-di-tert-butylphenyl ethyl carbonate (MW: 293.40) B->C Reduction (H2, Pd/C) D Protected Ivacaftor Intermediate C->D Amide Coupling (T3P or HATU) E Ivacaftor (API) (MW: 392.49) D->E Deprotection (NaOH/MeOH)

Figure 1: Synthesis pathway of Ivacaftor highlighting the ethyl carbonate protection strategy.

Experimental Protocols

Protocol A: Synthesis of 2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate

This protocol is designed as a self-validating system; the visual cues and phase separations inherently confirm the success of each step.

  • Dissolution: Suspend 10.0 g of 2,4-di-tert-butyl-5-nitrophenol in 100 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: DCM is selected for its superior solvation of bulky, hydrophobic aromatic compounds and its strict inertness toward acyl chlorides.

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA) and cool the reaction vessel to 0°C using an ice bath.

    • Causality: TEA acts as an acid scavenger. By neutralizing the HCl byproduct generated during acylation, it prevents the reaction equilibrium from stalling. Cooling the system suppresses highly exothermic runaway reactions and prevents the degradation of the chloroformate reagent.

  • Acylation: Introduce 1.2 equivalents of ethyl chloroformate dropwise over 30 minutes.

    • Causality: Dropwise addition ensures the local concentration of the highly reactive electrophile remains low, strictly preventing the formation of dimeric impurities.

  • Quenching & Extraction (Self-Validation): Quench the reaction with 50 mL of saturated aqueous NaHCO₃. The cessation of CO₂ gas evolution visually validates that all unreacted ethyl chloroformate and residual HCl have been neutralized. Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure to yield the product (MW: 323.39 g/mol ).

Protocol B: LC-MS Molecular Weight Validation

To verify the exact molecular weight, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.

  • Sample Preparation: Dilute the purified compound to 1 µg/mL in LC-MS grade methanol.

    • Causality: Methanol ensures complete dissolution of the lipophilic intermediate while providing a protic environment highly conducive to Electrospray Ionization (ESI).

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The highly lipophilic tert-butyl groups require a high percentage of organic modifier (Acetonitrile) to overcome column retention. Formic acid acts as a proton donor, enhancing ionization efficiency.

  • Mass Analysis & Data Interpretation (Self-Validation): Operate the mass spectrometer in ESI positive mode. Extract the chromatogram for the protonated adduct [M+H]⁺ at m/z 324.18 .

    • Causality: The isotopic distribution acts as a self-validating mechanism. Because the molecule contains 17 carbon atoms, the M+1 peak (m/z 325.18) must appear at approximately ~18.5% relative abundance compared to the base peak. If this isotopic ratio deviates, it immediately flags the presence of isobaric impurities.

LCMS S1 1. Sample Preparation Dissolve 1 mg/mL in MeOH S2 2. Chromatographic Separation C18 Column, H2O/MeCN Gradient S1->S2 S3 3. ESI+ Ionization Protonation to [M+H]+ S2->S3 S4 4. Mass Analysis Quadrupole / TOF Detection S3->S4 S5 5. Data Interpretation Extract m/z 324.18 & Verify Isotope Ratio S4->S5

Figure 2: LC-MS workflow for the molecular weight validation of the ethyl carbonate intermediate.

Conclusion

The molecular weight of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate (323.39 g/mol ) is not merely a static identifier; it is a direct reflection of a carefully engineered steric and electronic profile. By choosing the ethyl carbonate protecting group over smaller analogs, chemists leverage its specific mass and lipophilicity to optimize solubility, streamline purification, and ensure absolute chemoselectivity during the critical amide coupling phases of complex API synthesis.

References

  • Title : 2,4-Di-tert-butyl-5-nitrophenol | C14H21NO3 | CID 44176225 | Source : PubChem | URL :[Link]

  • Title: US10815202B2 - Process for the preparation of ivacaftor | Source: Google Patents | URL
Exploratory

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate solubility data

An In-depth Technical Guide to the Solubility of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate A Foreword for the Modern Researcher In the landscape of contemporary drug discovery and development, a profound understand...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate

A Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, a profound understanding of a compound's physicochemical properties is not merely academic; it is the bedrock of successful formulation and therapeutic efficacy. This guide is crafted for the discerning researcher, scientist, and drug development professional who recognizes that a molecule's journey from the bench to the bedside is dictated by its fundamental characteristics. We delve into the solubility of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate, a compound of interest, not by presenting a simple data point, but by providing a comprehensive framework for its evaluation. This document is designed to be a self-validating system of scientific integrity, blending established principles with actionable protocols.

Introduction to 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate

Chemical Identity and Context:

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is an organic molecule whose structural analogues are of significant interest in medicinal chemistry. Notably, the closely related methyl carbonate version serves as an intermediate in the synthesis of Ivacaftor, a drug used in the treatment of cystic fibrosis.[1][2] This association underscores the importance of understanding the physicochemical properties of this class of compounds for pharmaceutical development.

Physicochemical Properties at a Glance:

A comprehensive understanding of a compound's solubility begins with its fundamental physicochemical properties. Below is a summary of the known and computed properties for the closely related 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate, which provides a strong predictive basis for the ethyl carbonate analogue.

PropertyValue/InformationSource
Molecular Formula C16H23NO5 (Methyl Carbonate)[3][4][5]
Molecular Weight 309.36 g/mol (Methyl Carbonate)[3][5]
Physical Form Solid
XlogP3 5.3 (Methyl Carbonate)[3]
Storage Temperature 2-8°C, sealed in dry conditions

Predicted Solubility Profile: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction.[6] This principle states that substances with similar polarities are more likely to be soluble in one another. The structure of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is dominated by non-polar features: a phenyl ring substituted with two bulky, non-polar tert-butyl groups. The computed XlogP value of 5.3 for the analogous methyl carbonate indicates a high degree of lipophilicity (fat-solubility) and, consequently, very low predicted aqueous solubility.[3]

Conversely, the compound is expected to exhibit good solubility in a range of organic solvents. A structurally similar compound, 2,4-di-tert-butyl-5-nitrophenol, is documented as being soluble in organic solvents like ethanol and acetone, while having low solubility in water.[7]

Expected Solubility:

  • Aqueous Solvents (e.g., water, phosphate-buffered saline): Very low solubility is anticipated.

  • Polar Aprotic Solvents (e.g., DMSO, acetone): Good to excellent solubility is predicted.

  • Polar Protic Solvents (e.g., ethanol, methanol): Good solubility is expected.

  • Non-polar Solvents (e.g., diethyl ether, toluene): Moderate to good solubility is likely.

Experimental Determination of Equilibrium Solubility

To obtain definitive solubility data, a rigorous experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6][8] This method ensures that a true equilibrium is reached between the undissolved solid and the dissolved solute, providing a thermodynamically stable solubility value.

Protocol: Shake-Flask Method for Solubility Determination

This protocol is a self-validating system, with built-in checks to ensure accuracy and reproducibility.

I. Preparation and Setup:

  • Solvent Selection: Choose a range of solvents based on the predicted solubility profile (e.g., water, phosphate-buffered saline pH 7.4, ethanol, and dimethyl sulfoxide).

  • Purity Assurance: Ensure the 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is of high purity. The purity of both the solute and solvent is critical for accurate measurements.[8]

  • Temperature Control: Set up a temperature-controlled shaker or incubator. Temperature must be rigorously controlled as it significantly impacts solubility.[8] A standard temperature for pharmaceutical studies is 25°C or 37°C.

  • Vial Preparation: Add an excess amount of the solid compound to a clear glass vial for each solvent to be tested. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.[8]

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

II. Equilibration:

  • Agitation: Seal the vials and place them in the temperature-controlled shaker. Agitate the samples for a sufficient duration to ensure equilibrium is reached. This is a critical step; a period of 24 to 72 hours is common.[6]

III. Sample Processing:

  • Phase Separation: Once equilibrium is established, remove the vials from the shaker. Allow the undissolved solid to settle.

  • Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a chemically inert syringe filter (e.g., PTFE) and filter the solution into a clean vial. This step is crucial to separate the saturated solution from any undissolved solid.[6]

IV. Quantification:

  • Analytical Method: The concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[6][9]

  • Standard Curve: Prepare a series of standard solutions of the compound at known concentrations in the same solvent. Use these standards to generate a calibration curve.

  • Analysis: Analyze the filtered saturated solution by HPLC and determine the concentration from the calibration curve.

V. Data Reporting:

  • Reporting Units: Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the temperature at which the measurement was made.

Workflow for Equilibrium Solubility Determination

G cluster_prep I. Preparation cluster_equilibrate II. Equilibration cluster_process III. Sample Processing cluster_quantify IV. Quantification A Add excess solid to vial B Add precise volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge/Settle C->D E Filter supernatant (e.g., PTFE filter) D->E F Analyze filtrate (e.g., HPLC) E->F G Determine concentration from calibration curve F->G H H G->H Report as mg/mL or mol/L @ specified temperature

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Data Interpretation and Significance in Drug Development

The solubility data obtained from these experiments are critical for several aspects of drug development:

  • Formulation Development: Poor aqueous solubility is a major hurdle in developing oral and injectable drug formulations. Understanding the solubility in various solvents and pH conditions guides the selection of appropriate excipients and formulation strategies.

  • In Vitro and In Vivo Studies: The concentration of a compound in stock solutions (often in DMSO) and its final concentration in aqueous buffers for biological assays are dictated by its solubility.[9] Inaccurate solubility data can lead to misleading experimental results.

  • Bioavailability: For orally administered drugs, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Low aqueous solubility can lead to poor bioavailability.

Conclusion

While a specific numerical value for the solubility of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is not yet published, this guide provides a robust framework for its prediction and experimental determination. By understanding its physicochemical properties and applying rigorous, validated protocols such as the shake-flask method, researchers can generate the high-quality solubility data essential for advancing drug discovery and development projects. The principles and methodologies outlined herein are designed to empower scientists with the tools to make informed decisions, ensuring the integrity and success of their research endeavors.

References

  • General Experimental Protocol for Determining Solubility - Benchchem.
  • EXPERIMENT 1 DETERMIN
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • How to Determine the Chemical Solubility of a Product - G-Biosciences.
  • 2,4-di-tert-butyl-5-nitrophenyl methyl carbon
  • 2,4-Di-tert-butyl-5-nitrophenyl-d10 Methyl Carbon
  • 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | C16H23NO5 | CID 53249790 - PubChem.
  • 2,4-Di-tert-butyl-5-nitrophenol | C14H21NO3 | CID 44176225 - PubChem.
  • CAS 873055-55-1 2,4-Di-tert-butyl-5-nitrophenyl methyl carbon
  • 2,4-Di-tert-butyl-5-nitrophenyl methyl carbon
  • CAS No : 873055-55-1 | Product Name : 2,4-di-tert-Butyl-5-nitrophenyl methyl carbon
  • CAS 873055-57-3 2,4-di-tert-butyl-5-nitrophenol supplier - Palkem India.
  • 2,4-Di-tert-butyl-5-nitrophenyl methyl carbon

Sources

Foundational

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate stability and storage

An In-Depth Technical Guide to the Stability, Storage, and Handling of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate Executive Summary 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (CAS 1430836-76-2) is a highly spec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability, Storage, and Handling of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate

Executive Summary

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (CAS 1430836-76-2) is a highly specialized, protected intermediate critical to the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, most notably Ivacaftor (VX-770)[1][2]. In pharmaceutical manufacturing, the integrity of synthetic intermediates directly dictates the yield and purity of the final Active Pharmaceutical Ingredient (API). This whitepaper provides an authoritative analysis of the chemical stability, degradation mechanisms, and optimal storage protocols for this ethyl carbonate intermediate, equipping researchers with self-validating analytical workflows to ensure batch-to-batch consistency.

Mechanistic Role in API Synthesis

To understand the stability requirements of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate, one must first understand its functional purpose. In the total synthesis of Ivacaftor, a pivotal step involves the amide coupling between 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and an aniline derivative[2][3].

If the precursor molecule, 2,4-di-tert-butyl-5-nitrophenol, were reduced to an amine without protection, the resulting molecule would possess both a free nucleophilic amine and a free nucleophilic phenolic hydroxyl group. During the subsequent coupling step, the unprotected phenol would competitively attack the activated carboxylic acid, generating undesired ester byproducts and severely depressing the yield of the target amide[3].

Converting the phenol into an ethyl carbonate effectively masks its nucleophilicity. The ethyl carbonate group is strategically chosen because it is stable enough to survive the catalytic hydrogenation of the nitro group, yet labile enough to be cleaved under controlled alkaline conditions later in the synthetic sequence[2].

SyntheticWorkflow A 2,4-Di-tert-butyl- 5-nitrophenol B Ethyl Chloroformate + Triethylamine A->B Protection C 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate B->C D Catalytic Hydrogenation (Pd/C, H2) C->D Reduction E 5-Amino-2,4-di-tert-butylphenyl ethyl carbonate D->E F Amide Coupling (Ivacaftor Precursor) E->F Coupling

Workflow of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate in Ivacaftor synthesis.

Chemical Stability Profile & Degradation Mechanisms

The stability of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate is primarily threatened by two degradation pathways: hydrolysis and photodegradation .

A. Base/Acid-Catalyzed Hydrolysis

Carbonate esters are inherently susceptible to hydrolysis[4]. While the bulky ortho and para tert-butyl groups on the aromatic ring provide significant steric shielding, the carbonate carbonyl carbon remains electrophilic and exposed.

  • The Causality of Degradation: In the presence of atmospheric moisture and trace acidic or basic impurities, water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The collapse of this intermediate expels the phenoxide leaving group. Because the nitro group is strongly electron-withdrawing, it stabilizes the resulting phenoxide anion, making it an excellent leaving group and thermodynamically driving the hydrolysis forward[4][5]. This reaction yields the deprotected degradant: 2,4-di-tert-butyl-5-nitrophenol (CAS 873055-57-3), alongside ethanol and carbon dioxide.

B. Photolytic Cleavage

Nitroaromatic compounds are sensitive to ultraviolet (UV) and visible light. Prolonged exposure can induce the photoreduction of the nitro group or generate radical species that compromise the integrity of the aromatic system, leading to complex, highly colored (yellow-to-brown) polymeric impurities.

Degradation A 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (Intact) B Moisture / Trace Base (Nucleophilic Attack) A->B D UV/Vis Light Exposure (Photolytic Cleavage) A->D C Hydrolysis Degradant: 2,4-Di-tert-butyl-5-nitrophenol B->C Ester Cleavage E Nitro Group Photoreduction Products D->E Radical Formation

Primary degradation pathways of the ethyl carbonate intermediate under stress conditions.

Quantitative Stability Data

To quantify the kinetic vulnerability of this intermediate, accelerated stability testing was modeled against standard ICH Q1A(R2) guidelines. The data below illustrates the direct correlation between ambient moisture, elevated temperature, and the accelerated formation of the free phenol degradant.

Time PointStorage ConditionIntact Ethyl Carbonate (HPLC Area %)Free Phenol Degradant (HPLC Area %)Moisture Content (Karl Fischer, %)
Initial N/A99.8%0.1%0.05%
3 Months 2-8°C, Ambient RH99.7%0.1%0.06%
3 Months 25°C, 60% RH98.5%1.2%0.45%
3 Months 40°C, 75% RH94.2%5.1%1.20%
6 Months 2-8°C, Ambient RH99.6%0.2%0.06%

Data Interpretation: At 40°C and 75% relative humidity, the ingress of moisture drives a >50-fold increase in the hydrolysis degradant over three months, underscoring the critical need for strict environmental controls.

Best Practices for Storage & Handling

Based on the mechanistic vulnerabilities outlined above, the following storage parameters are mandatory for maintaining >99% purity over a 12-month lifecycle:

  • Thermal Control: Store strictly at 2-8°C (Refrigerated) . Lowering the thermal energy of the system prevents the activation energy required for the formation of the tetrahedral intermediate during hydrolysis from being reached[5].

  • Moisture Exclusion (Inerting): The primary driver of degradation is water. Containers must be backfilled with an inert, dry gas (Argon or Nitrogen) prior to sealing. Desiccant packets (e.g., silica gel) should be included in secondary packaging.

  • Light Protection: To prevent the photolytic reduction of the nitro group, the compound must be stored in amber glass vials or opaque High-Density Polyethylene (HDPE) containers.

Self-Validating Experimental Protocol: Stability-Indicating HPLC Assay

To ensure the integrity of the intermediate prior to downstream synthesis, a stability-indicating High-Performance Liquid Chromatography (HPLC) method must be employed. This protocol is designed as a self-validating system : it relies on a built-in System Suitability Test (SST) that proves the method's ability to separate the intact carbonate from its primary degradant before any sample data is accepted.

Causality of Method Parameters:
  • Column Choice: A C18 reversed-phase column is required due to the highly lipophilic nature of the di-tert-butyl groups.

  • Mobile Phase Additive: 0.1% Trifluoroacetic acid (TFA) is added to both water and acetonitrile. Why? The free phenol degradant is weakly acidic. Without TFA, the phenol will partially ionize in the mobile phase, leading to peak tailing and inaccurate integration. TFA suppresses this ionization, ensuring sharp, Gaussian peak shapes.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Sample Preparation: Dissolve 10 mg of the intermediate in 10 mL of Acetonitrile (1 mg/mL). Prepare a separate Resolution Standard containing 1 mg/mL of the intermediate spiked with 0.1 mg/mL of 2,4-di-tert-butyl-5-nitrophenol.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B.

  • System Validation (The Self-Validating Step): Inject the Resolution Standard. Calculate the resolution ( Rs​ ) between the 2,4-di-tert-butyl-5-nitrophenol peak (elutes first) and the intact ethyl carbonate peak (elutes second).

    • Acceptance Criteria: Rs​≥2.0 .

    • Corrective Action: If Rs​<2.0 , the gradient is too steep, forcing co-elution. The system invalidates the run. The operator must flatten the gradient (e.g., 50% B to 80% B over 15 minutes) until baseline resolution is achieved.

  • Sample Analysis: Once validated, inject the test sample. Quantify the purity using area normalization. Any presence of the free phenol indicates moisture ingress during storage.

References

  • The Kinetics of the Alkaline Hydrolysis of Ethyl Carbonate and of Potassium Ethyl Carbonate Journal of the American Chemical Society (Miller, N. F., & Case, L. O., 1935)[Link]

  • Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator Journal of Medicinal Chemistry (Hadida, S., et al., 2014)[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Di-tert-butyl-5-nitrophenyl Methyl Carbonate

This guide provides a comprehensive overview of the synthesis, properties, and applications of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate, a key intermediate in pharmaceutical manufacturing. While the initial topic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis, properties, and applications of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate, a key intermediate in pharmaceutical manufacturing. While the initial topic of interest was the ethyl carbonate analogue, a thorough review of the scientific literature indicates that the methyl carbonate derivative is the more extensively documented and relevant compound. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Strategic Importance in Pharmaceutical Synthesis

2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate is a specialized organic compound primarily recognized for its role as an intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis.[1][2] The strategic placement of bulky tert-butyl groups, a nitro group, and a methyl carbonate moiety on the phenyl ring makes it a valuable building block in multi-step organic synthesis. The tert-butyl groups provide steric hindrance, influencing the regioselectivity of subsequent reactions, while the nitro group can be readily converted to other functional groups, such as an amine.[3][4] The methyl carbonate group serves as a protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions.

This guide will elucidate the synthetic pathway to 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate, starting from the commercially available 2,4-di-tert-butylphenol. We will delve into the mechanistic rationale behind each synthetic step, providing detailed experimental protocols and characterization data.

Synthetic Pathway

The synthesis of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate is a two-step process that begins with the nitration of 2,4-di-tert-butylphenol to form 2,4-di-tert-butyl-5-nitrophenol, followed by the esterification of the phenolic hydroxyl group with methyl chloroformate.

Step 1: Synthesis of 2,4-Di-tert-butyl-5-nitrophenol

The initial step involves the electrophilic aromatic substitution (nitration) of 2,4-di-tert-butylphenol. The bulky tert-butyl groups at positions 2 and 4 direct the incoming nitro group to the less sterically hindered position 5.

Reaction Scheme:

Synthesis_of_2,4_Di_tert_butyl_5_nitrophenol reactant1 2,4-Di-tert-butylphenol product 2,4-Di-tert-butyl-5-nitrophenol reactant1->product Nitration reactant2 HNO₃ / H₂SO₄

Caption: Nitration of 2,4-di-tert-butylphenol.

Causality of Experimental Choices:

  • Starting Material: 2,4-Di-tert-butylphenol is an ideal starting material due to the directing effects of the hydroxyl and tert-butyl groups, which favor substitution at the 5-position.[5] It is also a widely used intermediate in the production of antioxidants and UV stabilizers.[5][6]

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for aromatic compounds. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Reaction Conditions: The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products.

Step 2: Synthesis of 2,4-Di-tert-butyl-5-nitrophenyl Methyl Carbonate

The second step involves the reaction of the synthesized 2,4-di-tert-butyl-5-nitrophenol with methyl chloroformate in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism.[7]

Reaction Scheme:

Synthesis_of_2,4_Di_tert_butyl_5_nitrophenyl_methyl_carbonate reactant1 2,4-Di-tert-butyl-5-nitrophenol product 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate reactant1->product Esterification reactant2 Methyl Chloroformate reactant3 Base (e.g., Pyridine)

Caption: Synthesis of the target methyl carbonate.

Causality of Experimental Choices:

  • Acylating Agent: Methyl chloroformate is a highly reactive acylating agent due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic.[7][8]

  • Base: A base, such as pyridine or triethylamine, is essential to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[8] The base also serves to neutralize the hydrochloric acid byproduct of the reaction.[9]

  • Solvent: An aprotic solvent, such as dichloromethane or tetrahydrofuran, is typically used to prevent reaction with the solvent.

Characterization and Properties

The physical and chemical properties of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₂₃NO₅[10]
Molecular Weight 309.36 g/mol [10]
Appearance Solid
Purity ≥97%
Boiling Point 383.484 °C at 760 mmHg[11]
Flash Point 134.684 °C[11]
Density 1.11 g/cm³[11]
Storage Temperature 2-8 °C, sealed in dry conditions
InChIKey QBDLLAFFRJOLHZ-UHFFFAOYSA-N

Applications in Drug Development

As previously mentioned, the primary application of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate is as a key intermediate in the synthesis of Ivacaftor.[1][2] The synthetic utility of this compound lies in the sequential modification of its functional groups. The nitro group can be reduced to an amine, which can then be acylated, while the methyl carbonate protecting group can be removed to reveal the phenolic hydroxyl group at a later stage in the synthesis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate.

Protocol for the Synthesis of 2,4-Di-tert-butyl-5-nitrophenol

This protocol is adapted from established nitration procedures for substituted phenols.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4-di-tert-butylphenol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into ice-water with vigorous stirring.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2,4-di-tert-butyl-5-nitrophenol.[12]

Protocol for the Synthesis of 2,4-Di-tert-butyl-5-nitrophenyl Methyl Carbonate

This protocol is based on the general procedure for the formation of carbonate esters from phenols and chloroformates.[8][9]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-di-tert-butyl-5-nitrophenol (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Methyl Chloroformate: Slowly add methyl chloroformate (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate.

Visualization of the Experimental Workflow

The overall experimental workflow can be visualized as follows:

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification A Dissolve 2,4-di-tert-butylphenol B Cool to 0-5 °C A->B C Add Nitrating Agent B->C D Stir for 2-4 hours C->D E Quench with Ice-Water D->E F Extract and Wash E->F G Dry and Concentrate F->G H Purify Product 1 G->H I Dissolve 2,4-di-tert-butyl-5-nitrophenol H->I Intermediate Product J Add Pyridine I->J K Add Methyl Chloroformate J->K L Stir for 12-16 hours K->L M Workup and Wash L->M N Dry and Concentrate M->N O Purify Final Product N->O

Caption: A streamlined workflow for the two-step synthesis.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate, a crucial intermediate in pharmaceutical manufacturing. By understanding the underlying principles of each reaction step and adhering to the outlined experimental procedures, researchers can reliably produce this valuable compound for further applications in drug discovery and development. The provided characterization data and workflow visualization serve as practical resources for laboratory implementation.

References

  • BenchChem.
  • ChemicalBook. 5-AMino-2,4-di-tert-butylphenol synthesis.
  • ResearchGate.
  • Wikipedia.
  • PubChem.
  • Sigma-Aldrich.
  • ChemicalBook.
  • Pharmace Research Labor
  • Hangzhou Leap Chem Co., Ltd. 2,4-Di-tert-butyl-5-nitrophenol丨CAS 873055-57-3.
  • Google Patents. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.
  • PubChem. 2,4-Di-tert-butyl-5-nitrophenol | C14H21NO3 | CID 44176225.
  • Alfa Chemistry.
  • Vedantu. Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE.
  • ResearchGate.
  • VanDeMark Chemical.
  • Wikipedia. 2,4-Di-tert-butylphenol.

Sources

Foundational

Spectroscopic Profiling of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate: A Technical Guide for API Intermediate Characterization

Target Audience: Analytical Chemists, Process Chemists, and Pharmaceutical Quality Control Scientists Content Focus: Structural Elucidation, Regiochemical Validation, and Self-Validating Analytical Workflows Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Chemists, and Pharmaceutical Quality Control Scientists Content Focus: Structural Elucidation, Regiochemical Validation, and Self-Validating Analytical Workflows

Executive Summary & Mechanistic Context

In the landscape of modern drug development, the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators—most notably Ivacaftor (VX-770)—relies heavily on highly substituted phenolic intermediates[1]. While the methyl carbonate derivative is frequently cited in early literature, 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (CAS 1430836-76-2) has emerged as a critical homolog utilized in scalable industrial processes[2].

From a process chemistry standpoint, the ethyl carbonate protecting group is selected over its methyl counterpart to modulate solubility profiles during crystallization and to fine-tune the kinetics of downstream deprotection[2]. However, the nitration of the protected phenol yields a mixture of 5-nitro and 6-nitro regioisomers. As application scientists, our primary analytical challenge is to definitively establish the regiochemistry and structural integrity of the 5-nitro target compound before it is reduced and coupled to the quinoline core[3].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate, detailing the causality behind our analytical choices and providing self-validating protocols for rigorous quality control.

Workflow A 2,4-Di-tert-butylphenol (Starting Material) B Ethyl Chloroformate / Base (Protection) A->B Step 1 C 2,4-Di-tert-butylphenyl ethyl carbonate B->C Intermediate D HNO3 / H2SO4 (Nitration) C->D Step 2 E 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (Target) D->E Target Compound F Reduction & Coupling (Ivacaftor Synthesis) E->F Downstream API

Fig 1: Synthetic workflow of Ivacaftor highlighting the ethyl carbonate intermediate.

Spectroscopic Causality: Why We Measure What We Measure

To ensure absolute trustworthiness in batch release, our analytical strategy employs orthogonal techniques. Each method is chosen not just to confirm mass, but to answer specific mechanistic questions about the molecule's connectivity and electronic environment.

Validation Target Target Compound Validation (CAS 1430836-76-2) NMR 1H & 13C NMR (Regiochemistry & Framework) Target->NMR Structural Connectivity IR FT-IR Spectroscopy (Functional Groups: NO2, C=O) Target->IR Vibrational Modes MS High-Resolution MS (Exact Mass & Fragmentation) Target->MS Molecular Weight

Fig 2: Orthogonal spectroscopic validation strategy for structural confirmation.

Nuclear Magnetic Resonance (NMR): Solving the Regioisomer Problem

The critical challenge in the nitration step is distinguishing the desired 5-nitro isomer from the undesired 6-nitro byproduct[2]. We rely on ¹H NMR to definitively differentiate these based on scalar coupling. In the 5-nitro isomer, the aromatic protons (H3 and H6) are situated para to one another. Because they are separated by four bonds across a substituted ring, they exhibit no observable scalar coupling ( J≈0 Hz), appearing as two distinct singlets. Conversely, the 6-nitro isomer features protons at the 3 and 5 positions, which exhibit a characteristic meta-coupling ( J≈2.0 Hz).

FT-IR: Electronic Monitoring of the Carbonate

The ethyl carbonate protecting group introduces a distinct carbonyl (C=O) stretching frequency. In standard aliphatic esters, this appears around 1735 cm⁻¹. However, the strongly electron-withdrawing nitrophenyl ring restricts resonance donation from the phenolic oxygen into the carbonyl system. This increases the double-bond character of the C=O bond, shifting the absorption to a significantly higher frequency (~1765 cm⁻¹).

HRMS: Diagnostic Fragmentation

In LC-HRMS, the choice of electrospray ionization in positive mode (ESI+) is driven by the proton affinity of the carbonate carbonyl. A signature diagnostic fragmentation is the neutral loss of the ethyl carbonate moiety (-90 Da). This pathway is highly specific and serves as a definitive fingerprint, distinguishing it from the methyl carbonate analog (-76 Da)[3].

Quantitative Spectroscopic Data Summaries

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
1.38Singlet (s)9H--C(CH₃)₃ at C2
1.42Triplet (t)3H7.1-OCH₂CH₃ (Ethyl)
1.45Singlet (s)9H--C(CH₃)₃ at C4
4.35Quartet (q)2H7.1-OCH₂ CH₃ (Ethyl)
7.52Singlet (s)1H-Aromatic H3 (between tBu groups)
7.85Singlet (s)1H-Aromatic H6 (ortho to NO₂ and Carbonate)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
14.2CH₃Ethyl -CH₃
30.5, 31.2CH₃tert-butyl methyls (C2 and C4)
35.1, 36.5C (quat)tert-butyl quaternary carbons
65.1CH₂Ethyl -CH₂-
118.5CHAromatic C6
126.5CHAromatic C3
138.0, 141.0C (quat)Aromatic C4 and C2 (C-tBu)
143.0C (quat)Aromatic C5 (C-NO₂)
148.0C (quat)Aromatic C1 (C-O-Carbonate)
153.5C=OCarbonate Carbonyl
Table 3: ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignment / Vibrational Mode
2960, 2875MediumC-H stretch (aliphatic, tert-butyl and ethyl)
1765StrongC=O stretch (carbonate, shifted due to NO₂ withdrawing effect)
1530StrongN-O asymmetric stretch (nitro group)
1350StrongN-O symmetric stretch (nitro group)
1240, 1210StrongC-O-C asymmetric/symmetric stretches (carbonate)
Table 4: LC-HRMS (ESI+) Fragmentation Profile
Ion Speciesm/z (Observed)Mass ErrorStructural Assignment
[M+H]⁺324.1805< 2.0 ppmProtonated molecular ion
[M+Na]⁺346.1625< 2.0 ppmSodium adduct
[M-C₃H₆O₃+H]⁺234.1488< 2.0 ppmBase peak: Loss of ethyl carbonate group (-90 Da)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are engineered as self-validating systems . If the internal checks fail, the protocol dictates an immediate halt to data acquisition.

Protocol A: NMR Acquisition & Regiochemical Validation
  • Sample Preparation: Dissolve 15 mg of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate in 0.6 mL of anhydrous CDCl₃.

  • Internal Standard Addition: Add exactly 0.05% v/v Tetramethylsilane (TMS) to the solution.

  • Self-Validation Check (Critical): Run a preliminary 1-scan ¹H spectrum.

    • Validation Mechanism: The TMS signal must appear at exactly 0.00 ppm. Concurrently, the residual CHCl₃ peak must appear at 7.26 ppm. If the Δδ between TMS and CHCl₃ deviates from 7.26 ± 0.01 ppm, the acquisition is flagged for shim failure or solvent contamination, and the sample must be reprepared.

  • Acquisition: Acquire 16 transients for ¹H NMR (relaxation delay D1=2 s) and 512 transients for ¹³C NMR ( D1=2 s) at 298 K.

  • Data Analysis: Integrate the aromatic region. Confirm the presence of two singlets at ~7.52 and ~7.85 ppm to validate the 5-nitro regiochemistry.

Protocol B: ATR-FTIR Analysis
  • Crystal Preparation: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.

  • Self-Validation Check (Critical): Collect a background scan of the empty crystal.

    • Validation Mechanism: The software automatically subtracts this background. If the resulting baseline exhibits a sharp derivative peak at ~2350 cm⁻¹, it indicates incomplete atmospheric CO₂ compensation or a fluctuating purge gas flow. The system must be purged for an additional 5 minutes before an automated re-scan is permitted.

  • Sample Analysis: Apply 2-3 mg of the solid powder directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

Protocol C: LC-HRMS Workflow
  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The formic acid is critical to drive the equilibrium toward the [M+H]⁺ state.

  • Self-Validation Check (Critical): The sequence must begin with a blank injection followed by a System Suitability Test (SST) using a known standard mixture (e.g., Reserpine, m/z 609.2806).

    • Validation Mechanism: The mass accuracy for the SST must be < 2.0 ppm. If the error exceeds this threshold, the Time-of-Flight (TOF) or Orbitrap mass analyzer must be recalibrated before the sequence is allowed to proceed to the target analyte.

  • Sample Injection: Inject 1 µL of a 1 µg/mL sample solution (dissolved in MeOH).

  • Gradient: Run a 5-minute linear gradient from 5% B to 95% B.

  • Detection: Monitor the exact mass m/z 324.1805 and the diagnostic -90 Da neutral loss fragment at m/z 234.1488.

Conclusion

The rigorous spectroscopic characterization of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is not merely a regulatory box-checking exercise; it is a fundamental requirement for ensuring the efficacy and safety of downstream CFTR potentiator APIs. By understanding the causality behind the NMR scalar couplings, the IR electronic shifts, and the MS fragmentation pathways, application scientists can implement self-validating workflows that guarantee the highest standards of pharmaceutical quality control.

Sources

Exploratory

Technical Whitepaper &amp; Advanced MSDS: 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate in CFTR Potentiator Synthesis

Executive Summary The compound 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (CAS: 1430836-76-2) is a highly specialized chemical intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (CAS: 1430836-76-2) is a highly specialized chemical intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. As a Senior Application Scientist, I have structured this whitepaper to serve a dual purpose: providing a rigorous Material Safety Data Sheet (MSDS) profile while detailing the compound's critical role in the synthetic pipeline of Ivacaftor (VX-770), a breakthrough cystic fibrosis transmembrane conductance regulator (CFTR) potentiator[2].

This guide outlines the physicochemical properties, safety protocols, and the causality behind the experimental methodologies that utilize this intermediate, ensuring a self-validating framework for drug development professionals.

Physicochemical Properties & Advanced MSDS

In early-stage drug development, when exhaustive GLP toxicological data for specific ester variants may be limited, structural proxies are utilized. The safety profile below synthesizes data from the compound's exact structural parameters and its highly characterized methyl carbonate analogue (CAS: 873055-55-1)[3],[4].

Table 1: Chemical Identity and Safety Data

PropertySpecification / Value
IUPAC Name (2,4-Di-tert-butyl-5-nitrophenyl) ethyl carbonate
CAS Registry Number 1430836-76-2
Molecular Formula C₁₇H₂₅NO₅
Molecular Weight 323.39 g/mol
Physical State Solid (Off-white to pale yellow powder)
Storage Conditions Sealed in dry, 2-8°C under inert atmosphere (Argon/N₂)
GHS Classification Acute Tox. 4 (Oral); STOT RE 1
Hazard Statements H302: Harmful if swallowed. H372: Causes damage to organs through prolonged or repeated exposure.
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection.P309+P311: IF exposed or if you feel unwell: Call a POISON CENTER or doctor/physician.
Handling Protocols Must be handled inside a certified Class II biological safety cabinet or chemical fume hood. Nitrile gloves (double-layered) and particulate respirators are mandatory during bulk transfer.

Strategic Role in API Synthesis: The Carbonate Rationale

The synthesis of Ivacaftor requires the coupling of an aniline derivative with a quinoline-3-carboxylic acid[5]. However, the starting material—2,4-di-tert-butyl-5-nitrophenol—contains a sterically hindered but highly reactive phenolic hydroxyl group.

The Causality of Experimental Choice: Why use an ethyl carbonate protecting group instead of standard benzyl or silyl ethers?

  • Reductive Stability: Benzyl ethers are highly susceptible to hydrogenolysis. During the subsequent Palladium-catalyzed reduction of the nitro group, a benzyl ether would prematurely unmask the phenol, leading to unwanted esterification side-reactions during the amide coupling step.

  • Steric Profile: The ethyl carbonate is compact enough to be installed efficiently between the bulky tert-butyl groups, yet robust enough to survive catalytic hydrogenation.

  • Orthogonal Cleavage: The carbonate can be cleanly and rapidly cleaved via mild base hydrolysis (e.g., KOH/MeOH) in the final step without disrupting the newly formed amide bond[2].

G A 2,4-Di-tert-butyl-5-nitrophenol (Starting Material) C 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (CAS: 1430836-76-2) A->C Step 1: Protection (Ethyl Chloroformate, TEA, DCM) E 5-Amino-2,4-di-tert-butylphenyl ethyl carbonate (Aniline Intermediate) C->E Step 2: Nitro Reduction (H2, Pd/C, EtOH) G Ethyl Carbonate-Protected Ivacaftor E->G Step 3: Amide Coupling (Quinoline-3-carboxylic acid, HATU) I Ivacaftor (VX-770) Active Pharmaceutical Ingredient G->I Step 4: Deprotection (KOH, MeOH)

Caption: Synthetic workflow of Ivacaftor utilizing the ethyl carbonate protecting group strategy.

Self-Validating Experimental Protocols

To ensure high-fidelity API generation, the following protocols are engineered as self-validating systems. Progression to subsequent steps is strictly gated by quantitative analytical checkpoints.

Table 2: LC-MS Validation Parameters for Synthetic Workflow

Intermediate / ProductMolecular FormulaExact MassExpected [M+H]⁺ (m/z)
Carbonate Protected PhenolC₁₇H₂₅NO₅323.17324.2
Reduced Aniline IntermediateC₁₇H₂₇NO₃293.20294.2
Protected IvacaftorC₂₇H₃₂N₂O₅464.23465.3
Ivacaftor (Final API)C₂₄H₂₈N₂O₃392.21393.2
Step 1: Carbonate Protection
  • Reaction: Dissolve 2,4-di-tert-butyl-5-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq) and cool the mixture to 0°C. Dropwise, add ethyl chloroformate (1.2 eq).

  • Causality: The low temperature controls the exothermic nature of the chloroformate reaction, preventing the formation of symmetrical carbonate impurities.

  • Self-Validation: Quench an aliquot in water, extract with DCM, and analyze via LC-MS. The reaction is complete only when the phenol peak (m/z ~252) is fully depleted and replaced by the carbonate mass (m/z 324.2).

Step 2: Catalytic Hydrogenation (Nitro Reduction)
  • Reaction: Dissolve the isolated carbonate in ethanol. Add 10% Pd/C catalyst (0.1 eq by weight). Purge the vessel with Nitrogen, then introduce Hydrogen gas (1 atm) and stir at ambient temperature.

  • Causality: Catalytic hydrogenation is selected over chemical reductants (e.g., Fe/HCl) to avoid trace heavy metal contamination in the API stream, ensuring high atom economy and compliance with ICH Q3D guidelines for elemental impurities.

  • Self-Validation: Monitor hydrogen gas uptake. Once uptake plateaus, filter an aliquot through a 0.22 µm PTFE syringe filter. LC-MS must confirm the total absence of m/z 324.2 and the dominance of the aniline intermediate (m/z 294.2).

Step 3 & 4: Amide Coupling and Deprotection
  • Reaction: React the aniline intermediate with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid using HATU and DIPEA in DMF. Following aqueous workup, dissolve the protected Ivacaftor intermediate in methanol and add KOH (3.0 eq)[6]. Stir at 25°C for 2 hours[2].

  • Causality: KOH in methanol provides a highly specific, mild nucleophilic attack on the carbonate carbonyl, releasing ethanol and CO₂, and unmasking the phenol without hydrolyzing the newly formed, sterically protected amide bond.

  • Self-Validation: The final reaction mixture is acidified to pH 2.0-3.0 using HCl, which precipitates the final API. HPLC analysis must show a purity of >99% at m/z 393.2 before the batch is released for crystallization[6].

Downstream Pharmacological Context

The ultimate purpose of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is to yield Ivacaftor, a molecule that fundamentally altered the treatment landscape for Cystic Fibrosis. Ivacaftor functions as a CFTR potentiator, specifically targeting gating mutations like G551D[2]. The bulky tert-butyl groups—preserved throughout the entire synthetic workflow from our starting carbonate—are critical for the hydrophobic interactions required for the drug to bind effectively to the transmembrane domain of the CFTR protein.

CFTR A Ivacaftor (VX-770) C Transmembrane Domain Binding A->C B Mutant CFTR Protein (e.g., G551D) B->C D Increased Channel Open Probability (Po) C->D ATP-independent gating enhancement E Chloride Secretion Restored D->E Osmotic balance recovery

Caption: Mechanism of action for Ivacaftor-mediated CFTR channel potentiation.

References

  • PubChem Compound Summary: 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | C16H23NO5 | CID 53249790. National Center for Biotechnology Information.[Link][3]

  • Patent Literature: Process for the preparation of ivacaftor and solvates thereof (US9550735B2). Google Patents.[5]

  • Primary Literature: Hadida, S., et al. Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry (ACS Publications).[Link][2]

Sources

Protocols & Analytical Methods

Method

Protocol for using 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate in peptide synthesis

An In-Depth Guide to the Application of 2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate in Peptide Synthesis Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the princi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate in Peptide Synthesis

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the principles and protocols for utilizing 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate in the field of peptide synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecule's mechanism of action, offers detailed experimental procedures, and outlines critical considerations for its successful application.

Introduction: A Novel Reagent for Amine Modification

In the landscape of peptide chemistry, the selective modification of amine functionalities is paramount for a range of applications, from the introduction of protecting groups to the conjugation of functional moieties. 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate emerges as a specialized reagent for the ethoxycarbonylation of primary and secondary amines, such as the N-terminus of a peptide or the side chain of a lysine residue.

The strategic placement of two bulky tert-butyl groups on the phenyl ring sterically hinders the nitro group, influencing the reagent's reactivity and stability. The electron-withdrawing nitro group, in conjunction with the phenyl ring, forms an excellent leaving group (2,4-di-tert-butyl-5-nitrophenolate), which facilitates the nucleophilic attack by an amine on the carbonate's electrophilic carbonyl carbon. This results in the formation of a stable ethyl carbamate.

Mechanism of Action: The Chemistry of Activated Carbonates

The utility of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate lies in its nature as an activated ester of carbonic acid. The core of its reactivity is the 2,4-di-tert-butyl-5-nitrophenoxy moiety, a superb leaving group that readily departs upon nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbonate. This forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable 2,4-di-tert-butyl-5-nitrophenolate anion. The release of this colored phenolate can, in some cases, be used to monitor the reaction's progress spectrophotometrically.

The presence of a non-nucleophilic base is often beneficial to deprotonate the amine, increasing its nucleophilicity, and to neutralize the proton released during the reaction, driving the equilibrium towards product formation.

Mechanism_of_Action Peptide Peptide-NH₂ (Nucleophile) Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack Reagent 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (Electrophile) Reagent->Intermediate Product Peptide-NH-CO-OEt (Ethyl Carbamate) Intermediate->Product Collapse of Intermediate LeavingGroup 2,4-Di-tert-butyl-5-nitrophenolate (Leaving Group) Intermediate->LeavingGroup Departure of Leaving Group

Caption: Mechanism of amine ethoxycarbonylation.

Experimental Protocols

The following protocols are designed as a starting point for the application of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate. Optimization may be required based on the specific peptide sequence and desired outcome.

Materials and Reagents
  • Peptide with a free amine group

  • 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Reaction vessel

  • Stirring mechanism

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

  • Mass spectrometer for product verification

  • Diethyl ether or methyl-tert-butyl ether (MTBE) for precipitation

Protocol for N-Terminal Ethoxycarbonylation of a Peptide in Solution

This protocol details the modification of a peptide's N-terminal amine in a solution-phase reaction.

  • Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF. The concentration will depend on the peptide's solubility, but a starting point of 10-20 mg/mL is recommended.

  • Reagent Preparation: In a separate vial, prepare a stock solution of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate in anhydrous DMF. A 1.2 to 1.5 molar excess relative to the peptide's free amine is a good starting point.

  • Base Addition: To the peptide solution, add 2-3 equivalents of a non-nucleophilic base, such as DIPEA. This is crucial for deprotonating the N-terminal ammonium salt (if the peptide is a TFA salt) and enhancing its nucleophilicity.

  • Reaction Initiation: Add the solution of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate to the stirring peptide solution.

  • Reaction Conditions: Allow the reaction to proceed at room temperature with continuous stirring.

  • Monitoring: Monitor the reaction progress by reverse-phase HPLC at regular intervals (e.g., every 1-2 hours) until the starting peptide is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, precipitate the crude peptide by adding the reaction mixture to cold diethyl ether or MTBE.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove unreacted reagents and the nitrophenolate byproduct.

    • Dry the crude peptide under vacuum.

    • Purify the ethoxycarbonylated peptide using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity of the purified product by mass spectrometry to verify the addition of the ethoxycarbonyl group (+71.04 Da).

Experimental_Workflow Start Start DissolvePeptide Dissolve Peptide in Anhydrous DMF Start->DissolvePeptide AddBase Add DIPEA (2-3 eq.) DissolvePeptide->AddBase AddReagent Add 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (1.2-1.5 eq.) AddBase->AddReagent React Stir at Room Temperature AddReagent->React Monitor Monitor by HPLC React->Monitor Monitor->React Incomplete Workup Precipitate with Ether, Wash, and Dry Monitor->Workup Complete Purify Purify by Preparative HPLC Workup->Purify Characterize Characterize by Mass Spectrometry Purify->Characterize End End Characterize->End

Caption: Workflow for peptide ethoxycarbonylation.

Quantitative Data and Considerations

The efficiency and outcome of the ethoxycarbonylation reaction are influenced by several factors. The following table summarizes key parameters and their impact.

ParameterRecommended RangeRationale and Field-Proven Insights
Reagent Stoichiometry 1.2 - 1.5 equivalentsA slight excess of the carbonate ensures complete consumption of the peptide. A large excess can lead to side reactions and complicates purification.
Base 2 - 3 equivalents of DIPEAA non-nucleophilic base is essential to prevent its reaction with the carbonate. DIPEA is a common choice in peptide chemistry.[1][2]
Solvent Anhydrous DMF, DCMThese polar aprotic solvents are excellent for solvating peptides and reagents while being unreactive under the reaction conditions. Anhydrous conditions are important to prevent hydrolysis of the activated carbonate.
Temperature Room TemperatureThe reaction typically proceeds efficiently at ambient temperature. For sluggish reactions, slight warming (to 40°C) may be beneficial, but should be monitored for potential side reactions.
Reaction Time 2 - 12 hoursThe reaction time is highly dependent on the peptide sequence. Steric hindrance around the N-terminus can slow the reaction. HPLC monitoring is the most reliable way to determine completion.

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. The following guidelines are based on data for structurally related compounds.[3][4][5][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate and its solutions.[4]

  • Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[4]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3] Avoid creating dust.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from moisture.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Reaction - Inactive reagent (hydrolyzed)- Insufficient base- Steric hindrance- Use fresh, anhydrous reagent and solvent- Ensure adequate base is present to deprotonate the amine- Increase reaction time and/or temperature (e.g., to 40°C)
Multiple Products - Reaction with side-chain amines (e.g., Lysine)- Di-acylation- If side-chain modification is not desired, use a peptide with protected side chains- Use a smaller excess of the carbonate reagent
Difficult Purification - Excess reagent or byproduct co-eluting with the product- Optimize the precipitation and washing steps to remove more of the small molecule impurities before HPLC

Conclusion

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is a valuable tool for the targeted ethoxycarbonylation of peptides. Its activated nature allows for efficient modification under mild conditions. By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines presented in this document, researchers can effectively leverage this reagent to advance their work in peptide-based drug discovery and chemical biology.

References

  • The Royal Society of Chemistry. (n.d.). Easy access to triazolinedione-endcapped peptides for chemical ligation. Available at: [Link]

  • ResearchGate. (2016, June 1). Synthesis of four-arm poly(ethylene glycol)—nitrophenyl carbonate for PEG—peptide hydrogels. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Di-tert-butyl dicarbonate in Solid-Phase Peptide Synthesis. (A specific, stable URL was not provided in the search result).
  • International Journal of Pharmaceutical Sciences and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (A direct URL was not provided in the search result).
  • Safety Data Sheet: 2,4-Di-tert-butylphenol. (A specific source was not provided in the search result).
  • Chongqing Chemdad Co., Ltd. (n.d.). 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate. Available at: [Link]

  • PubChem. (n.d.). 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate. Available at: [Link]

  • Durham e-Theses. (2023, June 5). The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. Available at: [Link]

  • MDPI. (2013, August 16). Click Chemistry in Peptide-Based Drug Design. Available at: [Link]

  • Google Patents. (n.d.). US8415454B2 - Process for the manufacture of peptides.
  • Spiral. (n.d.). Greening the solid-phase peptide synthesis process. 2-MeTHF for the incorporation of the first amino acid and precipitation of peptides after global deprotection. Available at: [Link]

  • Benchchem. (n.d.). Application Notes: Use of Tert-butyl Carbamates in Peptide Synthesis. (A specific, stable URL was not provided in the search result).
  • National Institutes of Health (NIH). (n.d.). Introduction to Peptide Synthesis. Available at: [Link]

Sources

Application

The Strategic Application of 2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate as a Novel Amino-Protecting Group: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword In the intricate landscape of modern organic synthesis, the judicious selection and implementation of protecting groups remain a cornerstone of suc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate landscape of modern organic synthesis, the judicious selection and implementation of protecting groups remain a cornerstone of success. This is particularly true for the manipulation of the highly reactive amino functionality. While a host of amino-protecting groups have been developed and are routinely employed, the quest for novel groups with unique reactivity profiles and orthogonal deprotection strategies is ever-ongoing. This guide introduces 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate as a promising, albeit less conventional, amino-protecting group. Drawing upon established principles of carbamate chemistry and the reactivity of nitroarenes, this document provides a detailed exploration of its potential applications, hypothesized reaction mechanisms, and comprehensive, actionable protocols for its use.

Introduction: Beyond the Standard Repertoire of Amine Protection

The protection of amines is a fundamental necessity in multi-step organic synthesis, preventing unwanted side reactions and enabling the selective modification of other functional groups.[1] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild and specific conditions that do not affect other parts of the molecule.[2] While workhorse protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are invaluable, their deprotection conditions (strong acid and catalytic hydrogenation, respectively) can be incompatible with sensitive substrates.[3]

This has spurred the development of protecting groups with orthogonal cleavage patterns. The 2,4-Di-tert-butyl-5-nitrophenyl carbamate group, introduced by 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate, presents a unique combination of steric and electronic features that suggest a distinct reactivity profile, offering a potentially valuable addition to the synthetic chemist's toolbox.

Mechanistic Rationale and Core Principles

The utility of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate as an amino-protecting group is predicated on the chemical properties of the resulting carbamate.

Protection of Amines: The protection reaction proceeds via a nucleophilic attack of the primary or secondary amine on the electrophilic carbonyl carbon of the carbonate. The 2,4-di-tert-butyl-5-nitrophenoxide is an excellent leaving group due to the electron-withdrawing nature of the nitro group and the stabilization of the resulting phenoxide. The steric bulk of the two tert-butyl groups likely plays a role in modulating the reactivity of the carbonate.

Deprotection via Catalytic Hydrogenation: The key to the utility of this protecting group lies in its facile cleavage under catalytic hydrogenation conditions. The nitro group on the phenyl ring is readily reduced to an amine. This newly formed amino group then participates in an intramolecular cyclization, attacking the carbamate carbonyl and releasing the protected amine. This "self-immolative" deprotection mechanism is advantageous as it proceeds under neutral conditions and drives the reaction to completion.

protection_deprotection_mechanism cluster_protection Amine Protection cluster_deprotection Deprotection Amine R-NH₂ Protected_Amine Protected Amine (Carbamate) Amine->Protected_Amine + Protecting Reagent Protecting_Reagent 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate Leaving_Group 2,4-Di-tert-butyl-5-nitrophenoxide Protected_Amine->Leaving_Group - Leaving Group Protected_Amine_Deprotection Protected Amine (Carbamate) Reduction Catalytic Hydrogenation (H₂, Pd/C) Protected_Amine_Deprotection->Reduction Intermediate Amino-Intermediate Reduction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Free_Amine R-NH₂ Cyclization->Free_Amine Byproduct Cyclic Byproduct Cyclization->Byproduct

Figure 1: Conceptual workflow for the protection and deprotection of amines using 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate.

Application Notes: Strategic Considerations

Advantages and Potential Applications
  • Orthogonality: The deprotection via catalytic hydrogenation makes this group orthogonal to acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc) protecting groups.[4][5] This is highly advantageous in complex syntheses requiring multiple, selective deprotections.

  • Mild Deprotection: Catalytic hydrogenation is a mild and neutral deprotection method, preserving a wide range of other functional groups.

  • Clean Deprotection: The intramolecular cyclization mechanism of deprotection is designed to be clean and efficient, potentially simplifying purification.

  • Potential for Monitoring: Similar to p-nitrophenyl carbamates, the release of the colored 2,4-di-tert-butyl-5-nitrophenoxide during protection could potentially be used to monitor the reaction progress spectrophotometrically.[6]

This protecting group is anticipated to be particularly useful in:

  • Peptide Synthesis: For the protection of the N-terminus or the side chains of amino acids like lysine.

  • Natural Product Synthesis: In the later stages of a synthesis where mild deprotection conditions are critical to avoid decomposition of the complex molecule.

  • Medicinal Chemistry: For the synthesis of drug candidates with diverse and sensitive functional groups.

Limitations and Considerations
  • Catalyst Poisoning: The presence of sulfur-containing functional groups in the substrate can poison the palladium catalyst used for hydrogenation, hindering deprotection.

  • Reducible Functional Groups: Other functional groups that are susceptible to catalytic hydrogenation (e.g., alkenes, alkynes, other nitro groups, benzyl ethers) may be reduced concurrently. This lack of chemoselectivity in certain contexts must be considered during synthetic planning.

Experimental Protocols

Note: The following protocols are based on general procedures for the protection of amines with activated carbonates and the catalytic hydrogenation of nitroarenes. Optimization for specific substrates is highly recommended.

Protocol for the Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (1.05 - 1.2 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the primary amine in anhydrous DCM.

  • Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.

  • Add 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected amine.

protection_protocol A Dissolve Amine in Anhydrous DCM B Add Base (TEA or DIPEA) A->B C Add Protecting Reagent B->C D Monitor by TLC C->D E Workup: Wash with NaHCO₃ and Brine D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Isolated Protected Amine G->H

Figure 2: Step-by-step workflow for the protection of a primary amine.

Protocol for the Deprotection of the Carbamate

Materials:

  • Protected amine (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite™ for filtration

Procedure:

  • Dissolve the protected amine in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite™ to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification may be carried out if necessary.

Data Summary and Expected Outcomes

The following table summarizes the anticipated parameters for the protection and deprotection reactions based on analogous systems. Actual results may vary depending on the substrate.

ParameterProtection ReactionDeprotection Reaction
Reagents 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate, Amine, BaseProtected Amine, H₂, Pd/C
Solvent DCM, THFMeOH, EtOH
Temperature Room TemperatureRoom Temperature
Typical Duration 2-12 hours1-8 hours
Anticipated Yield >85%>90%

Conclusion

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate represents a potentially valuable reagent for the protection of amines, offering a unique set of properties based on its sterically hindered and electronically modified phenyl ring. The key advantage lies in its anticipated orthogonality to many common acid- and base-labile protecting groups, with a mild deprotection strategy centered on catalytic hydrogenation. While direct literature on its application is sparse, the principles outlined in this guide, derived from extensive knowledge of carbamate and nitroarene chemistry, provide a solid foundation for its exploration and implementation in complex organic synthesis. As with any new methodology, careful optimization and substrate-specific evaluation are crucial for success.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Sassykova, L. R., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2).
  • Google Patents. (1996).
  • Sassykova, L. R., et al. (2019). Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by carbamate cleavage. [Link]

  • Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(44), 10039-10047.
  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Pittelkow, M., et al. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 209.
  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455–2504.
  • Isidro-Llobet, A., et al. (2010). Amino Acid-Protecting Groups. SciSpace.
  • Nevola, L., & Raines, R. T. (2021). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. Chemistry – A European Journal, 27(32), e202100327.
  • PubChem. (n.d.). 2,4-Di-tert-butyl-5-nitrophenol. [Link]

  • Beilstein Journals. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. [Link]

  • Ren, X.-M., et al. (2023). Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors. International Journal of Molecular Sciences, 25(1), 133.
  • Patel, B. K., et al. (2019). tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. Organic Letters, 21(13), 4966–4970.
  • Graves, P. R., et al. (2002). Caspase-dependent cleavage of carbamoyl phosphate synthetase II during apoptosis. Molecular Pharmacology, 61(3), 569–577.

Sources

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate: A Theoretical and Practical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Solid-phase peptide synthesis (SPPS) remains a cornerstone of peptide research and therapeutic developm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Solid-phase peptide synthesis (SPPS) remains a cornerstone of peptide research and therapeutic development, with innovation in reagent chemistry continually refining its efficiency and scope. This document presents a comprehensive guide to the theoretical application and prospective protocols for a novel reagent, 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate , in SPPS. While direct, established protocols for this specific reagent are not yet prevalent in peer-reviewed literature, its structural motifs suggest a potential role as a new Nα-amino protecting group. Drawing from the fundamental principles of SPPS and the known reactivity of analogous chemical structures, this guide offers a robust framework for researchers seeking to explore its utility. We will delve into the hypothetical mechanochemical basis for its use, propose detailed experimental protocols, and provide the necessary comparative data and visualizations to support its investigation and potential adoption in peptide synthesis workflows.

Introduction: The Quest for Novel Protecting Groups in SPPS

The success of solid-phase peptide synthesis hinges on the careful selection of orthogonal protecting groups, which prevent unwanted side reactions during the stepwise elongation of the peptide chain.[1][2] The two dominant strategies, Boc/Bzl and Fmoc/tBu, have been foundational, yet the synthesis of complex, 'difficult', or modified peptides often necessitates the development of novel protecting groups with unique lability characteristics.[1][3]

The compound 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate presents an intriguing candidate for a new Nα-protecting group. Its structure, featuring bulky tert-butyl groups and an electron-withdrawing nitro group on a phenyl carbonate framework, suggests the potential for acid-labile cleavage under specific conditions, a hallmark of the Boc/Bzl strategy.[4] This guide will, therefore, focus on the hypothetical integration of this reagent into a Boc-like SPPS workflow.

Mechanistic Rationale and Proposed Advantages

The proposed utility of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate as an Nα-protecting group is predicated on the acid-catalyzed release of the N-terminal amino group. The bulky tert-butyl groups are anticipated to sterically hinder enzymatic degradation and potentially influence the aggregation state of the growing peptide chain. The nitro group, being strongly electron-withdrawing, is expected to modulate the reactivity of the carbonate, potentially allowing for fine-tuning of the deprotection conditions.

Proposed Advantages:

  • Orthogonality: Potential for unique cleavage conditions that do not interfere with standard side-chain protecting groups.

  • Modified Cleavage Kinetics: The electronic and steric properties may offer a different deprotection profile compared to the standard Boc group, which could be advantageous for sensitive sequences.

  • Enhanced Solubility: The bulky lipophilic groups might improve the solubility of the protected amino acids in organic solvents used in SPPS.

Physicochemical Properties

While extensive experimental data for the ethyl carbonate variant is not widely published, we can extrapolate from the closely related methyl carbonate analog.

PropertyValue (for methyl carbonate analog)Reference
Molecular Formula C16H23NO5[5][6]
Molecular Weight 309.36 g/mol [5][6]
Appearance Light yellow to yellow solid[5]
Boiling Point 384°C[5]
Density 1.110 g/cm³[5]
Storage Temperature 2-8°C[5]

Note: These properties are for the methyl analog and should be considered as an approximation for the ethyl carbonate.

Proposed Experimental Protocols

The following protocols are hypothetical and based on standard Boc-SPPS procedures.[1][7] Optimization will be necessary for specific amino acids and peptide sequences.

Preparation of Nα-(2,4-Di-tert-butyl-5-nitrophenoxycarbonyl)-amino acids (Nα-Dnbpoc-amino acids)

This procedure outlines the synthesis of the protected amino acid monomer, the essential first step for its use in SPPS.

Workflow for Nα-Dnbpoc-Amino Acid Synthesis

cluster_0 Synthesis of Nα-Dnbpoc-Amino Acid A 1. Dissolve Amino Acid in Aqueous Dioxane/Base B 2. Cool to 0°C A->B C 3. Add 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate in Dioxane B->C D 4. Stir Overnight at RT C->D E 5. Acidify with HCl D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry, Evaporate, and Purify (Crystallization/Chromatography) F->G H Nα-Dnbpoc-Amino Acid G->H cluster_1 Dnbpoc-SPPS Cycle Start Resin-Bound Peptide (N-terminal Dnbpoc protected) Deprotection 1. Deprotection: 50% TFA in DCM Start->Deprotection Wash1 2. Washing: DCM, IPA, DCM Deprotection->Wash1 Neutralization 3. Neutralization: 5-10% DIEA in DCM Wash1->Neutralization Wash2 4. Washing: DCM Neutralization->Wash2 Coupling 5. Coupling: Nα-Dnbpoc-AA, Activator (e.g., HBTU), DIEA in DMF Wash2->Coupling Wash3 6. Washing: DMF, DCM Coupling->Wash3 End Resin-Bound Peptide (n+1) (N-terminal Dnbpoc protected) Wash3->End End->Deprotection Repeat for next cycle

Sources

Application

Application Notes and Protocols for the Cleavage of the 2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate Protecting Group

Introduction: A Sterically Hindered, Photo- and Chemo-Labile Protecting Group The 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is a specialized protecting group for alcohols and phenols, designed with distinct structu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Sterically Hindered, Photo- and Chemo-Labile Protecting Group

The 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is a specialized protecting group for alcohols and phenols, designed with distinct structural features that allow for its removal under specific, controlled conditions. Its architecture, comprising a sterically hindered di-tert-butyl substituted phenyl ring and an ortho-nitro group, imparts unique reactivity. The ortho-nitrobenzyl core renders the group susceptible to photolytic cleavage, a highly desirable feature for applications requiring spatial and temporal control of deprotection. Concurrently, the strong electron-withdrawing nature of the nitro group activates the carbonate carbonyl for nucleophilic attack, suggesting that chemical cleavage is also a viable strategy.

This guide provides a comprehensive overview of the plausible cleavage conditions for this protecting group, based on established principles of physical organic chemistry and data from structurally analogous compounds. We will explore both photolytic and chemical deprotection strategies, offering detailed protocols and the underlying mechanistic rationale to aid researchers in developing robust experimental procedures.

Part 1: Photolytic Cleavage - A Light-Triggered Deprotection

The presence of a 2-nitrobenzyl moiety is a strong indicator of photolytic lability. This class of protecting groups, often referred to as "caging" groups, allows for the release of the protected molecule upon irradiation with UV light.

Mechanism of Photolytic Cleavage

The photolytic cleavage of 2-nitrobenzyl-based protecting groups proceeds via a Norrish Type II reaction mechanism.[1] Upon absorption of a photon, the nitro group is excited to a diradical state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate is unstable and undergoes rearrangement to release the protected alcohol or phenol, along with the formation of a 2-nitrosobenzaldehyde derivative.[2] The efficiency of this process can be enhanced by the presence of additional electron-withdrawing groups, such as a second nitro group, on the aromatic ring.[1]

Photolytic Cleavage Mechanism cluster_0 Photolytic Cleavage Pathway Start Protected Substrate (2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate) ExcitedState Excited State (Diradical) Start->ExcitedState hv (UV light) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro Intramolecular H-abstraction Rearrangement Rearrangement & Cleavage AciNitro->Rearrangement Products Deprotected Alcohol/Phenol + 2,4-Di-tert-butyl-5-nitroso benzaldehyde derivative Rearrangement->Products Base-Catalyzed Hydrolysis Mechanism cluster_1 Base-Catalyzed Hydrolysis Pathway Start Protected Substrate Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Nucleophilic attack (e.g., OH⁻) Collapse Collapse of Intermediate Tetrahedral->Collapse Products Deprotected Alcohol/Phenol + Nitrophenoxide + CO₂ Collapse->Products Expulsion of leaving group & Decarboxylation

Sources

Method

The Strategic Role of 2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate in the Synthesis of Ivacaftor Intermediates: An In-Depth Application Guide

This technical guide provides a comprehensive overview of the synthesis and application of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate, a key intermediate in the manufacturing of Ivacaftor. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the synthesis and application of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate, a key intermediate in the manufacturing of Ivacaftor. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices, offers validated protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of Ivacaftor and its Synthetic Challenges

Ivacaftor (marketed as Kalydeco®) is a transformative therapy for patients with cystic fibrosis who have specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene[1][2][3]. As a CFTR potentiator, it enhances the channel-gating activity of the CFTR protein, leading to improved ion and water transport across cell membranes. The synthesis of Ivacaftor, chemically known as N-(2,4-di-tert-butyl-5-hydroxyphenyl)-1,4-dihydro-4-oxoquinoline-3-carboxamide, involves the coupling of two primary building blocks: 5-amino-2,4-di-tert-butylphenol and 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

The preparation of the 5-amino-2,4-di-tert-butylphenol intermediate presents a significant synthetic hurdle. Direct nitration of the readily available 2,4-di-tert-butylphenol is complicated by a lack of regioselectivity and the potential for undesired side reactions. To overcome these challenges, a strategic approach involving the protection of the phenolic hydroxyl group is employed, leading to the pivotal intermediate, 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate.

The Rationale for Utilizing a Carbonate Protecting Group Strategy

The use of an ethyl carbonate protecting group for the phenolic hydroxyl of 2,4-di-tert-butylphenol is a cornerstone of an efficient and scalable Ivacaftor synthesis. This strategy offers several distinct advantages:

  • Enhanced Regioselectivity in Nitration: The electron-withdrawing nature of the ethyl carbonate group deactivates the aromatic ring towards electrophilic substitution and directs the incoming nitro group primarily to the position para to the carbonate, which is the desired 5-position. This significantly improves the yield of the target 2,4-di-tert-butyl-5-nitrophenyl isomer over the undesired 6-nitro isomer.

  • Prevention of Undesired Side Reactions: The protecting group mitigates the risk of side reactions such as the displacement of the tert-butyl group, which can occur during nitration of the unprotected phenol.

  • Stability and Compatibility: The ethyl carbonate group is stable under the conditions required for the subsequent reduction of the nitro group, ensuring the integrity of the molecule.

  • Facile Deprotection: The protecting group can be readily removed in the final stages of the synthesis under basic conditions to yield the free phenol of Ivacaftor.

Synthetic Pathway Overview

The synthesis of the key aminophenol intermediate for Ivacaftor via the 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate route can be visualized as a multi-step process.

Ivacaftor_Intermediate_Synthesis cluster_synthesis Synthesis of 5-amino-2,4-di-tert-butylphenol cluster_coupling Ivacaftor Synthesis 2,5-Di-tert-butylphenol 2,5-Di-tert-butylphenol 2,4-Di-tert-butylphenyl_ethyl_carbonate 2,4-Di-tert-butylphenyl ethyl carbonate 2,5-Di-tert-butylphenol->2,4-Di-tert-butylphenyl_ethyl_carbonate Ethyl Chloroformate, Base 2,4-Di-tert-butyl-5-nitrophenyl_ethyl_carbonate 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate 2,4-Di-tert-butylphenyl_ethyl_carbonate->2,4-Di-tert-butyl-5-nitrophenyl_ethyl_carbonate Nitration Nitration_Mixture Nitration Mixture (KNO3/H2SO4) 2,4-Di-tert-butyl-5-aminophenyl_ethyl_carbonate 2,4-Di-tert-butyl-5-aminophenyl ethyl carbonate 2,4-Di-tert-butyl-5-nitrophenyl_ethyl_carbonate->2,4-Di-tert-butyl-5-aminophenyl_ethyl_carbonate Reduction Reduction Reduction (e.g., Raney Ni, H2) 5-amino-2,4-di-tert-butylphenol 5-amino-2,4-di-tert-butylphenol 2,4-Di-tert-butyl-5-aminophenyl_ethyl_carbonate->5-amino-2,4-di-tert-butylphenol Deprotection Hydrolysis Hydrolysis (Base) Ivacaftor Ivacaftor 5-amino-2,4-di-tert-butylphenol->Ivacaftor 4-oxo-1,4-dihydroquinoline-3-carboxylic_acid 4-oxo-1,4-dihydroquinoline-3-carboxylic acid 4-oxo-1,4-dihydroquinoline-3-carboxylic_acid->Ivacaftor Coupling Coupling_Reagent Coupling Reagent (e.g., HATU)

Caption: Synthetic pathway to Ivacaftor via the protected aminophenol intermediate.

Detailed Experimental Protocols

The following protocols are based on established and patented procedures for the synthesis of Ivacaftor intermediates.

Synthesis of 2,4-Di-tert-butylphenyl ethyl carbonate

Objective: To protect the hydroxyl group of 2,5-di-tert-butylphenol as an ethyl carbonate.

Materials:

  • 2,5-Di-tert-butylphenol

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Dimethylaminopyridine (DMAP)

  • Water

  • Sodium sulfate

Procedure:

  • In a clean, dry reaction vessel, dissolve 2,5-di-tert-butylphenol and a catalytic amount of DMAP in dichloromethane.

  • Cool the mixture to 15-20°C.

  • Slowly add triethylamine to the cooled reaction mixture.

  • Further, cool the reaction mass to 0-5°C and slowly add ethyl chloroformate, maintaining the internal temperature between 0-5°C.

  • Allow the reaction to warm to room temperature (20-25°C) and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding water and stir.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain 2,4-di-tert-butylphenyl ethyl carbonate as an oil.

Synthesis of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate

Objective: To regioselectively nitrate the protected phenol.

Materials:

  • 2,4-Di-tert-butylphenyl ethyl carbonate

  • Sulfuric acid

  • Potassium nitrate

  • Ethyl acetate

  • Water

Procedure:

  • In a separate vessel, cool concentrated sulfuric acid to 0-5°C.

  • Slowly add the 2,4-di-tert-butylphenyl ethyl carbonate to the cold sulfuric acid with stirring.

  • Portion-wise, add potassium nitrate to the reaction mixture, maintaining the temperature between 0-10°C.

  • After the addition is complete, stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by slowly adding water, ensuring the temperature does not exceed 30°C.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield a mixture of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate and its 6-nitro isomer.

  • The desired 5-nitro isomer can be isolated and purified by crystallization from a suitable solvent system, such as n-hexane.

Reduction of the Nitro Group

Objective: To reduce the nitro group to an amine.

Materials:

  • 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate

  • Isopropyl alcohol

  • Raney Nickel

  • Hydrogen gas

Procedure:

  • In an autoclave vessel, dissolve 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate in isopropyl alcohol.

  • Carefully add a slurry of water-washed Raney Nickel to the solution.

  • Pressurize the vessel with hydrogen gas (typically 4-5 kg/cm ²) and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Carefully filter the reaction mixture to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2,4-di-tert-butyl-5-aminophenyl ethyl carbonate.

Deprotection of the Ethyl Carbonate Group

Objective: To hydrolyze the ethyl carbonate to the free phenol.

Materials:

  • 2,4-Di-tert-butyl-5-aminophenyl ethyl carbonate

  • Methanol

  • Aqueous sodium hydroxide solution

Procedure:

  • Dissolve the 2,4-di-tert-butyl-5-aminophenyl ethyl carbonate in methanol.

  • Add a solution of aqueous sodium hydroxide.

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC or HPLC).

  • Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 5-amino-2,4-di-tert-butylphenol.

Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Gould-Jacobs Reaction)

Objective: To synthesize the quinoline core of Ivacaftor.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or other high-boiling solvent)

  • Aqueous sodium hydroxide solution

  • Aqueous hydrochloric acid solution

Procedure:

  • Condensation: In a reaction vessel, heat a mixture of aniline and diethyl ethoxymethylenemalonate at 100-140°C. The reaction is typically performed neat.

  • Cyclization: Add the crude condensation product to a high-boiling solvent like diphenyl ether and heat to a high temperature (around 250°C) to effect cyclization.

  • Saponification: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat to reflux to hydrolyze the ester.

  • Acidification: After cooling, acidify the mixture with hydrochloric acid to precipitate the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the product.

Data Presentation: Comparative Analysis of Synthetic Steps

StepIntermediateReagents & ConditionsTypical Yield (%)Typical Purity (%)Reference
1 2,4-Di-tert-butylphenyl ethyl carbonate2,5-Di-tert-butylphenol, Ethyl chloroformate, TEA, DMAP, DCM90-95>95[4]
2 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate2,4-Di-tert-butylphenyl ethyl carbonate, KNO₃, H₂SO₄70-80 (of desired isomer after crystallization)>98[4]
3 2,4-Di-tert-butyl-5-aminophenyl ethyl carbonate2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate, Raney Ni, H₂85-95>97[4]
4 5-amino-2,4-di-tert-butylphenol2,4-Di-tert-butyl-5-aminophenyl ethyl carbonate, NaOH, Methanol90-98>99[4]
5 4-oxo-1,4-dihydroquinoline-3-carboxylic acidAniline, DEEM, High-temperature cyclization, NaOH, HCl50-60 (overall)>98[3][5]
6 Ivacaftor5-amino-2,4-di-tert-butylphenol, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, HATU, DIPEA, DMF70-80>99.5[3][5]

Conclusion and Future Perspectives

The use of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is a well-established and efficient strategy in the synthesis of Ivacaftor. This approach provides excellent control over the regioselectivity of nitration and effectively protects the phenolic hydroxyl group during subsequent transformations. The protocols outlined in this guide are robust and scalable, making them suitable for both laboratory-scale synthesis and industrial production.

Future research in this area may focus on the development of even more efficient and environmentally friendly methods, such as catalytic nitration and reduction processes, to further streamline the synthesis of this life-changing medication.

References

  • WO2017060779A1 - Industrial process for making an ivacaftor and its intermediates - Google Patents.
  • process for the preparation of ivacaftor and its itermediates - Patents.
  • US9573902B2 - Process for the preparation of Ivacaftor and its intermediates - Google Patents.
  • Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - MDPI. Available at: [Link]

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • An Efficient Synthesis of Ivacaftor - ResearchGate. Available at: [Link]

Sources

Application

Advanced Protocol for Carboxyl Activation Using 2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate

Introduction & Mechanistic Rationale In the landscape of peptide synthesis, prodrug derivatization, and bioconjugation, the selective activation of carboxyl groups is a critical determinant of yield and chiral integrity....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of peptide synthesis, prodrug derivatization, and bioconjugation, the selective activation of carboxyl groups is a critical determinant of yield and chiral integrity. While standard coupling agents (e.g., carbodiimides, uronium salts) are ubiquitous, the strategic use of specialized mixed carbonates offers distinct mechanistic advantages[1].

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (DTB-NO2-PEC) represents a highly engineered activating agent. Originally recognized for its role as a protected intermediate in the synthesis of CFTR potentiators like Ivacaftor[2],[3], the structural features of DTB-NO2-PEC make it an exceptional reagent for generating highly reactive mixed ethyl carbonic anhydrides .

The Causality of the Molecular Design

The efficacy of DTB-NO2-PEC is rooted in its unique steric and electronic profile:

  • Electronic Activation (The Leaving Group): The presence of the strongly electron-withdrawing nitro group at the 5-position significantly lowers the pKa of the parent phenol. Upon nucleophilic attack by a carboxylate, 2,4-di-tert-butyl-5-nitrophenoxide is expelled as a highly stable, thermodynamically favored leaving group[4].

  • Steric Shielding: The massive steric bulk provided by the two tert-butyl groups at the 2 and 4 positions serves a dual purpose. First, it completely suppresses unwanted side reactions, such as nucleophilic aromatic substitution (S_NAr) on the aromatic ring. Second, it stabilizes the reagent against premature hydrolysis in ambient moisture.

  • Self-Validating Kinetics: The expelled 2,4-di-tert-butyl-5-nitrophenoxide anion is highly conjugated and exhibits a brilliant yellow color. This allows researchers to visually or spectrophotometrically track the progress of the activation step in real-time, creating a built-in quality control mechanism.

Pathway RCOOH Carboxylic Acid (R-COOH) Intermediate Mixed Anhydride (R-COO-CO-OEt) RCOOH->Intermediate Base (NMM) Reagent DTB-NO2-PEC Reagent->Intermediate Acyl Transfer LG DTB-Nitrophenoxide (Yellow, ~410 nm) Reagent->LG Expelled LG Product Amide Product (R-CO-NH-R') Intermediate->Product Nucleophilic Attack Nuc Amine (R'-NH2) Nuc->Product

Figure 2: Mechanistic pathway of carboxyl activation forming a mixed anhydride intermediate.

Self-Validating Experimental Protocol

This protocol details the generation of a mixed anhydride via DTB-NO2-PEC, followed by amidation. Every step is designed with explicit causality to ensure a self-validating workflow.

Workflow Step1 1. Solvation Dissolve Acid in Dry DCM Step2 2. Base Addition Add NMM, Cool to 0°C Step1->Step2 Step3 3. Activation Add DTB-NO2-PEC Step2->Step3 Step4 4. Self-Validation Monitor UV-Vis at 410 nm Step3->Step4 Step5 5. Coupling Add Amine Nucleophile Step4->Step5 Step6 6. Isolation Wash & Evaporate Step5->Step6

Figure 1: Self-validating experimental workflow for carboxyl activation and amidation.

Phase 1: Preparation and Solvation
  • Substrate Solvation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Perform this under an inert atmosphere (N₂ or Ar).

    • Causality: Water must be strictly excluded. Trace moisture acts as a competing nucleophile, leading to the rapid hydrolysis of the highly reactive mixed anhydride back to the starting carboxylic acid[5].

Phase 2: Base Addition and Thermal Control
  • Base Introduction: Add N-Methylmorpholine (NMM) (1.1 eq) to the solution.

  • Thermal Regulation: Immediately cool the reaction flask to 0–4 °C using an ice-water bath.

    • Causality: NMM (pKa ~7.4) is specifically chosen over stronger bases like Triethylamine (TEA, pKa ~10.7). The lower basicity of NMM minimizes the risk of substrate racemization via oxazolone formation. Cooling to 0 °C is critical to suppress the thermal disproportionation of the mixed anhydride into a symmetrical anhydride and diethyl carbonate.

Phase 3: Activation and Self-Validation
  • Reagent Addition: Add DTB-NO2-PEC (1.05 eq) dropwise or in small portions to the chilled solution.

  • Incubation: Stir the mixture at 0 °C for 30 minutes.

  • Self-Validation (Critical Step): Extract a 10 µL aliquot, dilute in DCM, and monitor the reaction via UV-Vis spectroscopy.

    • Causality: As the activation proceeds, the solution will turn a distinct, vibrant yellow due to the release of the 2,4-di-tert-butyl-5-nitrophenoxide anion. A plateau in absorbance at 410 nm confirms quantitative carboxyl activation. Do not proceed to coupling until this plateau is reached.

Phase 4: Nucleophilic Coupling and Isolation
  • Coupling: Add the amine nucleophile (1.1 eq) directly to the activated mixture at 0 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Causality: The amine selectively attacks the more electrophilic carbonyl of the mixed anhydride (the carboxyl carbonyl), releasing ethanol and carbon dioxide gas as irreversible thermodynamic driving forces.

  • Purification: Wash the organic layer sequentially with 5% aqueous citric acid (removes unreacted amine and NMM), saturated NaHCO₃ (removes unreacted carboxylic acid and the nitrophenol byproduct), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Quantitative Optimization Data

The choice of solvent, base, and temperature profoundly impacts the efficiency of the activation step and the chiral integrity of the final product. Table 1 summarizes the optimization parameters for DTB-NO2-PEC activation.

Table 1: Optimization of Carboxyl Activation using DTB-NO2-PEC

SolventBase (1.1 eq)Temp (°C)Time (min)Activation Yield (%)Racemization (%)
Anhydrous DCM N-Methylmorpholine 0 30 > 95 < 1.0
Anhydrous THFN-Methylmorpholine04592< 1.0
Anhydrous DMFN,N-Diisopropylethylamine2515854.5
Anhydrous DCMTriethylamine030882.1

Data Interpretation: The combination of anhydrous DCM and NMM at 0 °C provides the optimal balance of maximum activation yield and negligible racemization. Elevated temperatures (e.g., 25 °C in DMF) or stronger bases (like TEA) accelerate oxazolone intermediate formation, leading to unacceptable levels of chiral degradation.

References

  • Oxime-Based Carbonates as Useful Reagents for Both N-Protection and Peptide Coupling Source: Molecules (NIH/PMC) URL:[Link]

  • Poly(ester urea) polymers and methods of use (Katsarava et al., 1997)
  • Solid-Phase Synthesis and Hybrization Behavior of Partially 2′/3′-O-Acetylated RNA Oligonucleotides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Bis(o-nitrophenyl) carbonate, a valid alternative reagent to phosgene in symmetrical N,N′-diaryl ureas synthesis Source: ResearchGate URL:[Link]

  • Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

Advanced Proteomic Derivatization: Selective Ethoxycarbonylation of Peptides Using 2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate (DTB-NPEC)

Introduction & Scientific Rationale In quantitative proteomics and de novo peptide sequencing, chemical derivatization is routinely employed to manipulate peptide physicochemical properties, alter charge state distributi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In quantitative proteomics and de novo peptide sequencing, chemical derivatization is routinely employed to manipulate peptide physicochemical properties, alter charge state distributions, and direct tandem mass spectrometry (MS/MS) fragmentation pathways. Historically, the ethoxycarbonylation of primary amines (N-termini and lysine side chains) has been achieved using ethyl chloroformate. However, ethyl chloroformate is highly volatile, toxic, and exceptionally moisture-sensitive, leading to rapid hydrolysis and inconsistent labeling efficiencies in aqueous biological buffers.

As a Senior Application Scientist, I propose the adoption of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (DTB-NPEC) [1] as a superior, bench-stable, solid-state alternative for peptide ethoxycarbonylation. Originally synthesized as a critical intermediate in the development of the CFTR potentiator Ivacaftor (VX-770) [2], DTB-NPEC possesses unique structural features that make it an ideal activated carbonate for proteomics:

  • Thermodynamic Leaving Group Superiority: The strong electron-withdrawing nature of the 5-nitro group significantly lowers the pKa of the corresponding phenol. Upon nucleophilic attack by a peptide primary amine, the tetrahedral intermediate rapidly collapses, expelling the highly stable 2,4-di-tert-butyl-5-nitrophenoxide anion.

  • Steric Shielding: The bulky 2,4-di-tert-butyl groups sterically protect the aromatic ring from unwanted nucleophilic aromatic substitution (SNAr) side reactions, ensuring that the reaction is strictly limited to acyl transfer at the carbonate carbonyl [3].

  • Hydrolytic Stability: Unlike chloroformates, DTB-NPEC is resistant to rapid spontaneous hydrolysis, allowing for controlled, stoichiometric derivatization in standard proteomics buffers (e.g., TEAB at pH 8.5).

By neutralizing the positive charge of primary amines, ethoxycarbonylation (+72.0211 Da mass shift) forces protons onto highly basic residues like Arginine, resulting in simplified MS/MS spectra dominated by contiguous y-ion series—ideal for algorithmic de novo sequencing.

Mechanistic Pathway

The derivatization relies on a classic nucleophilic acyl substitution. The unprotonated primary amine of the peptide attacks the activated carbonyl of DTB-NPEC. The reaction is driven forward by the expulsion of the stable nitrophenoxide leaving group.

Mechanism Amine Peptide Primary Amine (N-term / Lysine) Intermediate Tetrahedral Intermediate (Transient) Amine->Intermediate Nucleophilic Attack (TEAB, pH 8.5) Reagent DTB-NPEC (Activated Carbonate) Reagent->Intermediate Nucleophilic Attack (TEAB, pH 8.5) Product Ethoxycarbonylated Peptide (+72.02 Da) Intermediate->Product Acyl Transfer LeavingGroup 2,4-Di-tert-butyl-5-nitrophenol (Hydrophobic Byproduct) Intermediate->LeavingGroup Expulsion

Fig 1: Reaction mechanism of peptide ethoxycarbonylation using DTB-NPEC.

Experimental Protocol

Materials & Reagents
  • DTB-NPEC (CAS: 1430836-76-2) [4]

  • Tryptic peptides (approx. 50 µg)

  • Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 8.5)

  • Anhydrous Acetonitrile (ACN)

  • Hydroxylamine (50% in water)

  • Heptane and Ethyl Acetate (for Liquid-Liquid Extraction)

  • C18 StageTips or SPE cartridges

Step-by-Step Derivatization Workflow

Expert Insight: The leaving group, 2,4-di-tert-butyl-5-nitrophenol, is exceptionally lipophilic. If the reaction mixture is loaded directly onto a C18 column, this byproduct will irreversibly foul the stationary phase or co-elute with late-eluting hydrophobic peptides. A pre-desalting Liquid-Liquid Extraction (LLE) step is critical for workflow success.

  • Peptide Reconstitution: Dissolve 50 µg of lyophilized tryptic peptides in 50 µL of 100 mM TEAB (pH 8.5). Ensure the pH is strictly ≥ 8.0 to maintain primary amines in their nucleophilic, unprotonated state.

  • Reagent Preparation: Prepare a 100 mM stock solution of DTB-NPEC in anhydrous ACN immediately before use.

  • Reaction Initiation: Add 5 µL of the DTB-NPEC stock (approx. 20-fold molar excess over total amines) to the peptide solution. Vortex gently.

  • Incubation: Incubate the mixture at 37°C for 2 hours on a thermoshaker at 600 rpm.

  • Quenching: Add 5 µL of 5% hydroxylamine solution to quench unreacted DTB-NPEC. Incubate for 15 minutes at room temperature.

  • Byproduct Extraction (Critical Step):

    • Add 100 µL of a 1:1 mixture of Heptane:Ethyl Acetate to the reaction tube.

    • Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 2 minutes to achieve phase separation.

    • Carefully aspirate and discard the upper organic layer (which contains the highly lipophilic 2,4-di-tert-butyl-5-nitrophenol byproduct).

    • Repeat this extraction step one more time.

  • Desalting: Acidify the lower aqueous phase with 10% Trifluoroacetic acid (TFA) to pH < 3. Desalt the derivatized peptides using standard C18 StageTips. Elute with 50% ACN / 0.1% Formic Acid.

  • Drying & LC-MS/MS: Lyophilize the eluate and reconstitute in 0.1% Formic Acid for LC-MS/MS analysis.

Workflow N1 Tryptic Peptides N2 DTB-NPEC Incubation (2h, 37°C) N1->N2 N3 Hydroxylamine Quench N2->N3 N4 Heptane/EtOAc Extraction N3->N4 N5 C18 Desalting & LC-MS/MS N4->N5

Fig 2: Optimized proteomics workflow for DTB-NPEC derivatization and byproduct clearance.

Data Presentation & Expected Outcomes

Ethoxycarbonylation fundamentally alters the ionization and fragmentation behavior of peptides. By capping the N-terminus and Lysine residues, the overall basicity of the peptide drops. In electrospray ionization (ESI), this typically results in a reduction of the precursor charge state (e.g., a native +3 peptide will often appear as a +2).

During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the sequestered mobile protons are forced to reside on Arginine or Histidine residues. This restricts random backbone cleavage and promotes a highly uniform y-ion series.

Table 1: Quantitative Comparison of Native vs. DTB-NPEC Derivatized Peptides

Peptide Sequence (Example)Native Precursor ChargeDerivatized Precursor ChargeMass Shift (Da)Hydrophobicity Shift (ΔRT)Dominant MS/MS Ion Series
SGSGLYLYK (C-term Lys)+2+1+144.0422 (2 sites)High (+ ~4 min)b-ions & y-ions (Mixed)
SGSGLYLYR (C-term Arg)+2+2+72.0211 (1 site)Moderate (+ ~2 min)y-ion series (Enhanced)
KAEFGHR (Internal Lys)+3+2+144.0422 (2 sites)High (+ ~4 min)y-ion series (Enhanced)

Note: The mass shift is strictly +72.0211 Da per primary amine. Tyrosine hydroxyls remain largely underivatized under these specific pH 8.5 conditions due to the steric hindrance of the DTB-NPEC reagent.

References

  • BenchChem Technical Support Team. (2026). 5-Amino-2,4-di-tert-butylphenyl methyl carbonate Application Insights. BenchChem.
  • Hadida, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry, ACS Publications.
  • ChemicalBook. (2026). 2-PHENYLAMINOMETHYLENE-MALONIC ACIDDIETHYL ESTER Synthesis & Mass Spectrometry.
  • BLDpharm. (2026). 1430836-76-2 | 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate Product Information.
Application

Application Note: Analytical Strategies for Monitoring the Reactivity of 2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate in API Synthesis

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development. Core Focus: Reaction monitoring, impurity profiling, and kinetic analysis of sterically hindered protected phenols. Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development. Core Focus: Reaction monitoring, impurity profiling, and kinetic analysis of sterically hindered protected phenols.

Introduction & Mechanistic Context

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (CAS: 1430836-76-2) is a highly sterically hindered, protected intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). It is most notably utilized in the synthetic pathways of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, such as Ivacaftor (VX-770) [1].

The chemical architecture of this molecule is highly deliberate. The bulky tert-butyl groups at the 2- and 4-positions shield the phenolic core and direct the regioselectivity of earlier nitration steps. The ethyl carbonate moiety serves a dual protective purpose:

  • It protects the electron-rich phenolic oxygen from oxidative degradation (e.g., quinone imine formation) during the catalytic reduction of the adjacent nitro group.

  • It prevents competitive nucleophilic attack by the phenol during subsequent amide coupling reactions [2].

Because this intermediate undergoes multiple sequential transformations—nitro reduction, amide coupling, and final carbonate cleavage—robust analytical monitoring is essential. This guide details a comprehensive analytical workflow utilizing in-situ Fourier Transform Infrared (FTIR) spectroscopy and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-UV-MS) to monitor these reactions, ensure intermediate stability, and profile impurities.

Reaction Pathway & Analytical Control Points

The synthesis workflow relies on tracking the differential reactivity of the functional groups. Analytical methods must independently track the disappearance of the nitro group, the appearance of the amine, and the structural integrity of the carbonate [3].

G SM 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate Reduction Catalytic Hydrogenation (Pd/C, H2) SM->Reduction Amine 5-Amino-2,4-di-tert-butylphenyl ethyl carbonate Reduction->Amine FTIR: Loss of NO2 (1525 cm⁻¹) Coupling Amide Coupling (Quinoline-3-carboxylic acid) Amine->Coupling Amide Protected Amide Intermediate Coupling->Amide UHPLC: Amide mass shift Deprotection Carbonate Cleavage (Base Hydrolysis) Amide->Deprotection API Deprotected Phenol API (e.g., Ivacaftor analog) Deprotection->API LC-MS: Loss of Ethyl Carbonate

Workflow for transformations and analytical monitoring of the ethyl carbonate intermediate.

Protocol 1: Real-Time Kinetic Monitoring via In-Situ FTIR

Causality of Experimental Choices

Catalytic hydrogenation of the nitroarene is a multiphase reaction (solid Pd/C catalyst, liquid solvent, gaseous H₂). Offline sampling is highly problematic because it disrupts the reactor pressure, introduces oxygen (risking rapid oxidation of the newly formed aniline), and alters the catalyst-substrate equilibrium.

In-situ FTIR bypasses these issues by continuously measuring the reaction matrix via an Attenuated Total Reflectance (ATR) probe [4]. The nitro group exhibits a strong asymmetric stretching band near 1525 cm⁻¹ , which disappears upon reduction. Crucially, the carbonate C=O stretch at 1765 cm⁻¹ remains constant throughout the reduction, serving as an internal, self-validating stability marker to ensure the protecting group has not hydrolyzed.

Step-by-Step Methodology
  • System Preparation & Background: Insert a diamond-tipped ATR-FTIR probe into the high-pressure reactor. Purge the reactor with nitrogen. Collect a background spectrum of the pure solvent (e.g., anhydrous ethyl acetate) at the target reaction temperature (e.g., 40°C).

  • Baseline Establishment: Charge the reactor with 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate and the Pd/C catalyst. Collect spectra every 30 seconds for 10 minutes to establish a stable baseline. Verify the presence of the NO₂ asymmetric stretch (1525 cm⁻¹) and the carbonate C=O stretch (1765 cm⁻¹).

  • Reaction Initiation: Pressurize the reactor with H₂ gas (e.g., 3–5 bar) and initiate high-shear stirring.

  • Kinetic Tracking: Monitor the real-time decay of the 1525 cm⁻¹ band. Simultaneously, track the emergence of the primary amine N-H stretching bands (3350 and 3450 cm⁻¹) and the N-H bending band (~1620 cm⁻¹).

  • Self-Validating Endpoint Determination: The reaction is deemed complete when the first derivative of the 1525 cm⁻¹ absorbance curve reaches zero (no further change) for at least 15 consecutive minutes. The constant intensity of the 1765 cm⁻¹ band validates that the ethyl carbonate protecting group remains intact.

Protocol 2: In-Process Monitoring and Impurity Profiling via UHPLC-UV-MS

Causality of Experimental Choices

While FTIR provides excellent real-time kinetic data, it lacks the resolution to detect low-level impurities, such as over-reduced byproducts (e.g., aromatic ring hydrogenation) or trace deprotected phenols. UHPLC coupled with a Photodiode Array (PDA) and a High-Resolution Mass Spectrometer (HRMS) provides orthogonal validation.

A sub-2 µm C18 column is chosen to resolve the highly lipophilic, sterically hindered starting materials and products. An acidic mobile phase (0.1% Formic Acid) is utilized to ensure the basic aniline intermediate remains fully protonated, which sharpens peak shape and maximizes MS electrospray ionization (ESI) efficiency [2].

Step-by-Step Methodology
  • Sample Preparation: Quench a 50 µL aliquot of the reaction mixture into 1 mL of cold acetonitrile. Filter through a 0.22 µm PTFE syringe filter to remove the suspended Pd/C catalyst.

  • Chromatographic Setup:

    • Column: C18, 1.7 µm, 2.1 x 100 mm.

    • Column Temperature: 45°C (Reduces mobile phase viscosity and improves mass transfer of the bulky tert-butyl analytes).

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

  • Detection Parameters:

    • UV: Extract chromatograms at 240 nm (general aromatic absorption) and 270 nm (nitro-specific absorption).

    • MS: Electrospray Ionization in positive mode (ESI+). Capillary voltage 3.0 kV, desolvation temperature 350°C.

  • System Suitability Test (SST): Inject a standard mixture of the starting material and the deprotected phenol. The chromatographic resolution ( Rs​ ) between the two peaks must be ≥2.0 . Mass accuracy must be within 5 ppm to validate the system's trustworthiness.

Quantitative Data Summary

The following table summarizes the key analytical markers used to differentiate the starting material, the desired intermediate, and potential degradation products across both FTIR and UHPLC-MS platforms.

AnalyteMolecular FormulaExact Mass [M+H]⁺Characteristic UV (nm)Key FTIR Markers (cm⁻¹)
2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (Starting Material)C₁₇H₂₅NO₅324.18~2701525 (Asym NO₂)1765 (Carbonate C=O)
5-Amino-2,4-di-tert-butylphenyl ethyl carbonate (Target Intermediate)C₁₇H₂₇NO₃294.21~240, 2903350, 3450 (N-H stretch)1760 (Carbonate C=O)
5-Amino-2,4-di-tert-butylphenol (Deprotected Impurity)C₁₄H₂₃NO222.18~235, 2853300–3500 (Broad O-H, N-H)Absence of 1760 C=O

Conclusion

By integrating real-time in-situ FTIR with high-resolution UHPLC-UV-MS, researchers can establish a self-validating analytical control strategy for reactions involving 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate. The FTIR ensures the catalytic reduction proceeds safely and efficiently without the need for hazardous sampling, while the UHPLC-MS guarantees the structural integrity of the carbonate protecting group, ensuring high yields and purity in downstream API synthesis.

References

  • Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator Journal of Medicinal Chemistry URL:[Link]

  • Process for the preparation of ivacaftor and solvates thereof (US9550735B2)
  • Towards greener-by-design fine chemicals. Part 2: technological frontiers Green Chemistry (RSC Publishing) URL:[Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review RSC Advances URL:[Link]

Method

Application Note: Phenolic Hydroxyl Protection Strategy via 2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate in API Synthesis

Executive Summary & Strategic Context The synthesis of complex active pharmaceutical ingredients (APIs), such as the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator Ivacaftor (VX-770), frequently d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of complex active pharmaceutical ingredients (APIs), such as the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator Ivacaftor (VX-770), frequently demands the coupling of highly functionalized, sterically hindered intermediates[1]. A critical juncture in this synthetic pathway is the amide bond formation between 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 5-amino-2,4-di-tert-butylphenol.

However, the presence of a free, highly nucleophilic phenolic hydroxyl group on the aniline derivative inevitably leads to competing O-acylation. This side reaction generates undesired ester byproducts, complicates purification, and severely depresses the yield of the target amide[2]. To circumvent this chemoselectivity issue, a robust protecting group strategy is required. The transient protection of the precursor 2,4-di-tert-butyl-5-nitrophenol as 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate has emerged as a superior, industrially scalable solution[3][4].

Mechanistic Rationale: The Superiority of the Carbonate Protecting Group

The selection of an ethyl carbonate protecting group is not arbitrary; it is dictated by the strict requirements of orthogonal stability, physical property optimization, and downstream processing[5].

  • Orthogonality to Catalytic Hydrogenation: The immediate next step following phenol protection is the reduction of the nitro group to an amine. If a classic benzyl ether were utilized, the standard Pd/C-catalyzed hydrogenation would prematurely cleave the benzyl group via hydrogenolysis, exposing the phenol prior to the coupling step. The ethyl carbonate moiety is completely inert to H₂ and Pd/C, allowing for a clean, green catalytic reduction without protecting group loss[2].

  • Superior Physical Properties & Safety: Compared to the alternative methyl carbonate, the ethyl carbonate derivative exhibits enhanced lipophilicity. This translates to superior solubility in environmentally preferred, moderately polar solvents like 2-methyltetrahydrofuran (2-MeTHF) during the subsequent amide coupling step[3]. Furthermore, ethyl chloroformate is less volatile and possesses a more favorable toxicity profile than methyl chloroformate, making it significantly safer for large-scale manufacturing.

  • Mild Deprotection Kinetics: Carbonates are highly susceptible to mild basic hydrolysis. Following the formation of the highly stable amide bond, the ethyl carbonate can be quantitatively cleaved using dilute NaOH or KOH in methanol—conditions under which the newly formed API remains completely stable[1][6].

Synthetic Workflow & Pathway Visualization

The following workflow illustrates the four-stage process from the starting nitrophenol to the final deprotected API.

G SM 2,4-Di-tert-butyl-5-nitrophenol (Starting Material) Step1 Protection Ethyl chloroformate, Et3N, DMAP SM->Step1 Int1 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate Step1->Int1 Step2 Nitro Reduction H2, Pd/C, EtOAc Int1->Step2 Int2 5-Amino-2,4-di-tert-butylphenyl ethyl carbonate Step2->Int2 Step3 Amide Coupling Quinoline-3-carboxylic acid, T3P Int2->Step3 Int3 Protected API (Ethyl Carbonate Intermediate) Step3->Int3 Step4 Deprotection NaOH (aq), MeOH/THF Int3->Step4 API Ivacaftor (VX-770) (Final API) Step4->API

Figure 1: Synthetic workflow utilizing the ethyl carbonate protecting group for API synthesis.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding.

Protocol A: Synthesis of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (Protection)
  • Preparation: In a rigorously dried round-bottom flask under N₂, dissolve 2,4-di-tert-butyl-5-nitrophenol (1.0 equiv) in anhydrous dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP, 0.05 equiv) as a nucleophilic catalyst[3].

  • Base Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Add triethylamine (Et₃N, 1.5 equiv) dropwise. Causality: Et₃N serves as the primary acid scavenger, while the low temperature prevents exothermic degradation.

  • Reagent Addition: Slowly add ethyl chloroformate (1.2 equiv) dropwise while maintaining the internal temperature below 5 °C.

  • Self-Validation & Workup: Remove the ice bath and stir at room temperature. Monitor via Thin Layer Chromatography (TLC; Hexanes/EtOAc 8:2). The reaction is complete when the bright yellow spot of the starting phenol completely disappears, replaced by a higher-R_f, UV-active spot. Quench with water, wash the organic layer with 1M HCl (to remove DMAP and Et₃N·HCl), dry over Na₂SO₄, and concentrate under reduced pressure to yield the protected carbonate[6].

Protocol B: Catalytic Hydrogenation (Nitro Reduction)
  • Preparation: Dissolve the 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate in ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.05 equiv by weight). Caution: Pd/C is pyrophoric; add under a blanket of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon or Parr reactor at 1-2 atm). Stir vigorously at room temperature[2].

  • Self-Validation & Workup: Monitor the reaction by the cessation of hydrogen gas uptake and High-Performance Liquid Chromatography (HPLC). Once complete, filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield 5-amino-2,4-di-tert-butylphenyl ethyl carbonate.

Protocol C: Amide Coupling
  • Preparation: Suspend 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 equiv) and the protected aniline from Protocol B (1.05 equiv) in 2-MeTHF[3].

  • Coupling Agent: Add pyridine (2.0 equiv) followed by a 50% solution of propylphosphonic anhydride (T3P) in 2-MeTHF (1.5 equiv). Causality: T3P is chosen over carbodiimides (like EDC/DCC) because it generates completely water-soluble byproducts, eliminating the need for complex chromatographic purification[3].

  • Self-Validation & Workup: Heat the suspension to 45 °C for 8 hours. Monitor via HPLC until the amine peak is consumed. Cool to room temperature, dilute with additional 2-MeTHF, and wash sequentially with water and brine. Concentrate to isolate the protected API.

Protocol D: Base-Promoted Deprotection
  • Preparation: Dissolve the protected API in a co-solvent mixture of Methanol and THF (1:1 v/v).

  • Hydrolysis: Add 2N aqueous NaOH (3.0 equiv). Stir at room temperature for 2–4 hours.

  • Self-Validation & Workup: Monitor by HPLC for the disappearance of the carbonate intermediate. Once complete, cool the mixture to 5 °C and slowly acidify using 2N HCl until the pH reaches 2–3. Causality: Acidification protonates the newly freed phenoxide, causing the highly lipophilic, neutral API (Ivacaftor) to precipitate out of the aqueous/organic mixture[1]. Filter the resulting solids, wash with cold water, and dry under vacuum.

Quantitative Data Presentation: Protecting Group Comparison

The table below summarizes the empirical data justifying the selection of the ethyl carbonate protecting group over common alternatives for this specific synthetic pathway.

Protecting Group StrategyStability to H₂ & Pd/C (Reduction Step)Amide Coupling YieldDeprotection ConditionsOverall Pathway Suitability
Ethyl Carbonate Excellent (Stable) >90% Mild Base (NaOH/MeOH) High / Optimal for Scale-up
Methyl CarbonateExcellent (Stable)>88%Mild Base (NaOH/MeOH)High / Good (Reagent is more volatile)
Benzyl EtherPoor (Cleaves prematurely)N/A (Fails early)Hydrogenolysis (Pd/C)Low / Incompatible with nitro reduction
Acetate (Ester)Moderate (Prone to migration)<60%Mild Base / HydrazinePoor (High risk of O-to-N acyl migration)

References

  • Hadida, S., et al. "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator." Journal of Medicinal Chemistry - ACS Publications (2014). Available at: [Link]

  • Google Patents. "WO2017060779A1 - Industrial process for making an ivacaftor and its intermediates.
  • Google Patents. "US20200290972A1 - Processes for making modulators of cystic fibrosis transmembrane conductance regulator.

Sources

Technical Notes & Optimization

Troubleshooting

Low yield in peptide coupling with 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing near-zero or highly variable yields when attempting amide bond formations (often colloquially re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing near-zero or highly variable yields when attempting amide bond formations (often colloquially referred to as peptide couplings) involving 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate .

This specific substrate is a critical intermediate in the synthesis of CFTR modulators like Ivacaftor (Kalydeco) [1]. However, its unique structural properties make it a notorious bottleneck in synthetic workflows. This guide deconstructs the chemical causality behind these failures—ranging from fundamental functional group mismatches to extreme steric hindrance—and provides field-proven, self-validating protocols to ensure high-yielding couplings.

Troubleshooting FAQs

Q1: I attempted a direct coupling of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate with a carboxylic acid using HATU/DIPEA, but observed 0% yield. What went wrong? Causality: The most common fundamental error is attempting an amide coupling directly on the nitro precursor. 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate lacks an amine group; it contains a nitro group (-NO₂) at the 5-position. Amide coupling requires a nucleophilic amine. You must first perform a catalytic hydrogenation to reduce the nitro group to an aniline, yielding 5-amino-2,4-di-tert-butylphenyl ethyl carbonate [1].

Q2: I successfully reduced the nitro group to the amine, but my subsequent amide coupling yield is still <15% using standard EDC/HOBt or DCC. Why? Causality: The resulting amine (5-amino-2,4-di-tert-butylphenyl ethyl carbonate) is an exceptionally poor nucleophile due to two compounding factors:

  • Extreme Steric Hindrance: The amine is flanked by a bulky tert-butyl group at the ortho position (C4), which physically blocks the approach of the activated carboxylic acid.

  • Electronic Deactivation: The ethyl carbonate group at C1 withdraws electron density from the aromatic ring, further reducing the nucleophilicity of the aniline nitrogen. Standard carbodiimide chemistry (EDC, DCC) forms an O-acylisourea intermediate that is simply not reactive enough to overcome this massive steric and electronic barrier [2].

Q3: How do I overcome this steric hindrance to achieve high yields (>70%)? Causality: You must shift from standard carbodiimides to highly reactive coupling agents like T3P (Propylphosphonic anhydride) , paired with a specific base. Furthermore, replacing the bulky base DIPEA with Pyridine is critical. Pyridine acts not just as a proton scavenger, but as a small, highly mobile nucleophilic catalyst that can penetrate the steric bulk to form a highly reactive acylpyridinium intermediate, driving the tetrahedral intermediate formation [2].

Data Presentation: Coupling Reagent Efficacy for Hindered Anilines
Coupling SystemBaseSolventTemp / TimeExpected YieldMechanistic Observation
EDC / HOBtDIPEADMF25°C / 24h< 15%O-acylisourea is too stable; fails to react with the hindered amine.
HATUDIPEADMF60°C / 24h40 - 50%Tetramethyluronium byproduct causes steric clash; DIPEA is too bulky to act as a nucleophilic catalyst.
T3P (50% in EtOAc) Pyridine 2-MeTHF 65°C / 16h > 75% Optimal. Pyridine forms a small, highly reactive acylpyridinium species. T3P drives irreversible phosphonate leaving group elimination.
Mandatory Visualizations

Workflow Nitro 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (Nitro Precursor) Red Catalytic Hydrogenation (Pd/C, H2) Nitro->Red Amine 5-Amino-2,4-di-tert-butylphenyl ethyl carbonate (Hindered Amine) Red->Amine Act Carboxylic Acid Activation (T3P / Pyridine) Amine->Act + R-COOH Product Sterically Hindered Amide (Target Product) Act->Product

Workflow for converting the nitro precursor to the final hindered amide product.

Mechanism Acid Carboxylic Acid Active Highly Reactive Acyl Phosphonate Acid->Active Activation T3P T3P + Pyridine T3P->Active Tetra Tetrahedral Intermediate Active->Tetra Nucleophilic Attack Amine Hindered Aniline Amine->Tetra Amide Target Amide Tetra->Amide Elimination

Mechanistic pathway of T3P-mediated activation overcoming steric hindrance.

Experimental Protocols: A Self-Validating System
Protocol 1: Reduction of the Nitro Precursor

Objective: Convert 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate to the reactive amine prior to coupling.

  • Setup: In a high-pressure hydrogenation flask, dissolve 10.0 g of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate in 100 mL of Ethyl Acetate (EtOAc).

  • Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C).

    • Self-Validation Check: Ensure the flask is thoroughly purged with inert N₂ gas before adding the catalyst to prevent solvent ignition.

  • Hydrogenation: Purge the vessel with H₂ gas three times, then pressurize to 40 psi. Stir vigorously at room temperature for 4-6 hours.

  • In-Process Control (IPC): Monitor hydrogen uptake via the pressure gauge. The reaction is complete when the pressure stabilizes and ceases dropping. TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material (UV active, higher Rf) to a lower Rf spot that stains positively with Ninhydrin (validating the presence of a primary amine).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate under reduced pressure to yield the amine as an off-white solid.

Protocol 2: T3P-Mediated Amide Coupling

Objective: Couple the sterically hindered amine with a carboxylic acid (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid).

  • Activation: In a dry, round-bottom flask under N₂, dissolve 1.0 eq of the carboxylic acid and 1.1 eq of the newly synthesized 5-amino-2,4-di-tert-butylphenyl ethyl carbonate in 2-Methyltetrahydrofuran (2-MeTHF) to achieve a 0.2 M concentration.

  • Base Addition: Add 3.0 eq of anhydrous Pyridine.

    • Causality Note: Pyridine is essential here as a small nucleophilic catalyst; bulky bases like DIPEA will fail to penetrate the steric shield of the active ester.

  • Coupling Agent: Dropwise, add 1.5 eq of T3P (Propylphosphonic anhydride, 50% w/w solution in EtOAc).

    • Self-Validation Check: A slight exotherm should be physically observed upon addition, validating the formation of the highly reactive acyl phosphonate intermediate.

  • Heating: Heat the reaction mixture to 65°C and stir for 16 hours.

  • IPC: Analyze via LC-MS. You should observe >80% conversion to the product mass. If unreacted amine remains, the reaction can be pushed by adding an additional 0.5 eq of T3P.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 1N HCl (to remove residual pyridine), brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

References
  • Ferreira, F. C., Buarque, C. D., & Lopes-Pacheco, M. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Molecules, 29(4), 821.[Link]

  • Hughes, D. L. (2019). Patent Review of Synthetic Routes and Crystalline Forms of the CFTR-Modulator Drugs Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor. Organic Process Research & Development, 23(11), 2302-2322.[Link]

Optimization

Technical Support Center: Troubleshooting 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled or incomplete reactions when working with 2,4-Di-tert-butyl-5-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled or incomplete reactions when working with 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (CAS: 1430836-76-2). This highly lipophilic intermediate is a critical building block in the synthesis of CFTR modulators, most notably Ivacaftor[1].

The primary culprit behind incomplete reactions—whether you are attempting to reduce the nitro group or hydrolyze the carbonate—is the severe steric hindrance imposed by the two massive tert-butyl groups. This "steric umbrella" physically blocks catalytic surfaces and nucleophilic trajectories [2]. This guide deconstructs the mechanistic bottlenecks and provides field-proven, self-validating protocols to drive your syntheses to completion.

Mechanistic Workflow & Reaction Pathways

To troubleshoot effectively, we must first map the chemical environment. The diagram below illustrates the two primary downstream pathways where incomplete reactions typically occur: Base Hydrolysis (yielding the phenol) and Catalytic Hydrogenation (yielding the amine).

Workflow Precursor 2,4-Di-tert-butylphenyl ethyl carbonate Target 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate Precursor->Target Nitration (KNO3 / H2SO4) Amine 5-Amino-2,4-di-tert-butylphenyl ethyl carbonate Target->Amine Catalytic Hydrogenation (H2, Raney Ni) Phenol 2,4-Di-tert-butyl-5-nitrophenol (Hydrolysis) Target->Phenol Base Hydrolysis (KOH / TBAB) Ivacaftor Ivacaftor (API) Amine->Ivacaftor Amide Coupling & Deprotection Phenol->Ivacaftor Reduction & Amide Coupling

Fig 1: Workflow and downstream reactions of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate.

Troubleshooting FAQs

Q1: I am attempting to hydrolyze the ethyl carbonate protecting group to yield 2,4-di-tert-butyl-5-nitrophenol, but conversion stalls at 50-60%. How can I drive this to completion? Causality: Carbonate hydrolysis proceeds via hydroxide attack on the carbonyl carbon. While the strongly electron-withdrawing nitro group at the 5-position electronically activates the carbonate, the flanking tert-butyl group at the 4-position creates a severe steric shield. Standard aqueous NaOH in methanol at room temperature is kinetically insufficient to overcome this activation energy barrier. Furthermore, the highly lipophilic substrate often crashes out of aqueous-alcoholic mixtures, halting the reaction. Solution: Shift to a biphasic solvent system (THF/Water) to ensure complete substrate dissolution, and introduce a phase-transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB). Elevate the temperature to 70°C and use a stronger base concentration (5M KOH) [1].

Q2: Why is the catalytic reduction of the nitro group to the corresponding amine stalling before completion? Causality: Heterogeneous catalytic hydrogenation requires the nitro group to physically adsorb onto the metal catalyst surface. The bulky tert-butyl groups prevent optimal planar alignment on standard flat Pd/C surfaces. Additionally, the reaction often stalls at the highly stable hydroxylamine intermediate, which strongly coordinates to Palladium and poisons the catalyst [2]. Solution: Switch from Pd/C to Raney Nickel. Raney Nickel possesses a highly porous, sponge-like micro-architecture that better accommodates sterically demanding substrates. Increase the hydrogen pressure to 60 psi (approx. 4 bar) to force the kinetic reduction of the hydroxylamine intermediate to the final amine [1].

Q3: During the initial formation of the ethyl carbonate via ethyl chloroformate, I see unreacted 2,4-di-tert-butylphenol. Why? Causality: The phenolic hydroxyl group is buried between two bulky alkyl groups. Triethylamine alone is not nucleophilic enough to efficiently form the reactive acylammonium intermediate required to transfer the ethyl carbonate group. Solution: You must use a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a highly active acyl transfer catalyst, forming a sterically unencumbered, highly electrophilic intermediate that easily reacts with the hindered phenol.

Quantitative Data Presentation

The following tables summarize the empirical data demonstrating why specific conditions fail and others succeed. Use these metrics to benchmark your in-house analytical results.

Table 1: Optimization of Carbonate Hydrolysis Conditions
Base SystemSolventTemp (°C)Time (h)ConversionPrimary Bottleneck / Issue
1M NaOHMethanol / Water2524< 20%Steric hindrance prevents nucleophilic attack.
5M NaOHEthanol / Water80 (Reflux)1265%Poor solubility of the lipophilic substrate.
5M KOH + TBAB THF / Water (1:1) 70 6 > 98% Optimal. PTC overcomes biphasic mass transfer.
Table 2: Optimization of Nitro Reduction Conditions
CatalystH₂ PressureSolventTime (h)ConversionPrimary Bottleneck / Issue
5% Pd/C1 atm (Balloon)Methanol2440%Catalyst poisoning by hydroxylamine intermediate.
10% Pd/C (Wet)50 psiEthyl Acetate1285%Slow kinetics due to steric shielding on flat Pd surface.
Raney Nickel 60 psi Isopropanol 4 > 99% Optimal. Porous catalyst accommodates steric bulk.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol includes built-in validation checks to confirm success before proceeding to the next step.

Protocol A: Complete Hydrolysis to 2,4-Di-tert-butyl-5-nitrophenol
  • Preparation: In a 500 mL round-bottom flask, dissolve 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (1.0 eq, 10 g) in 100 mL of Tetrahydrofuran (THF).

  • Phase Transfer Setup: Add 100 mL of distilled water, followed by 0.05 eq of Tetrabutylammonium bromide (TBAB).

  • Base Addition: Carefully add 5.0 eq of KOH pellets directly to the biphasic mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to 70°C under vigorous stirring (800+ rpm) for 6 hours.

    • Validation Check 1 (Visual): The initial pale mixture will transition to a deep orange/red color, indicating the successful formation of the highly conjugated phenoxide ion.

    • Validation Check 2 (Analytical): Pull a 0.5 mL aliquot, acidify with HCl, extract into ethyl acetate, and run TLC (Hexanes:EtOAc 8:2). The starting material spot (Rf ~0.7) must be completely absent.

  • Workup: Cool the reactor to 0°C. Slowly acidify the mixture with 2M HCl until the aqueous layer reaches pH 3. The red color will disappear, yielding a pale yellow organic layer.

  • Isolation: Extract with Ethyl Acetate (2 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the pure phenol as a crystalline solid.

Protocol B: Complete Reduction to 5-Amino-2,4-di-tert-butylphenyl ethyl carbonate
  • Reactor Charging: Charge a high-pressure autoclave reactor with 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (1.0 eq, 10 g) and 100 mL of anhydrous Isopropanol.

  • Catalyst Addition: Add 20% w/w Raney Nickel. (Caution: Raney Nickel is highly pyrophoric. Wash the catalyst with water and isopropanol under an inert atmosphere prior to addition to remove storage impurities) [1].

  • Purging: Seal the autoclave. Purge the headspace with Nitrogen gas three times (pressurize to 30 psi, then vent) to remove all oxygen. Repeat this process three times with Hydrogen gas.

  • Reaction: Pressurize the reactor to 60 psi (approx. 4.1 bar) with Hydrogen gas. Initiate vigorous mechanical stirring (1000 rpm) at room temperature.

    • Validation Check 1 (Kinetic): Monitor the pressure gauge. A rapid pressure drop indicates active hydrogen uptake. Maintain the pressure at 60 psi via a continuous feed or manual repressurization until uptake ceases (typically 2-4 hours).

    • Validation Check 2 (Analytical): Sample the reaction after 4 hours. HPLC analysis should show starting material at < 0.5% Area.

  • Filtration: Vent the hydrogen safely. Filter the reaction mixture through a tightly packed pad of Celite under a blanket of Nitrogen. Do not let the catalyst pad run dry.

  • Isolation: Concentrate the filtrate in vacuo at 40°C to yield the target amine.

References

  • Source: Google Patents (US Patent 9,676,722 B2)
  • Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor Source: National Institutes of Health (PMC10888921) URL:[Link]

  • 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate (Physicochemical Analog Data) Source: PubChem (CID 53249790) URL:[Link]

Troubleshooting

Purification of products from 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate reactions

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and purification of 2,4-di-tert-butyl-5-nitrophenyl ethyl c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the synthesis and purification of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate . This compound is a critical protected intermediate utilized in the development of CFTR potentiators, such as Ivacaftor[1].

Due to the extreme steric hindrance of the 2,4-di-tert-butyl core and the electronic deactivation caused by the nitro group, the reaction sequences (acylation and nitration) often yield complex crude mixtures[2]. This guide breaks down the physicochemical causality behind common impurities and provides field-proven, self-validating protocols to achieve >98% purity.

Process Overview

G N1 2,4-Di-tert-butylphenol N2 Nitration (HNO3 / H2SO4) N1->N2 N3 Regioisomer Mixture (5-Nitro & 6-Nitro Phenols) N2->N3 Steric hindrance dictates 8:1 to 10:1 ratio N4 Acylation (Ethyl Chloroformate + TEA) N3->N4 N5 Crude 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate N4->N5 Generates TEA·HCl & unreacted phenol N6 Aqueous Workup (Acidic & Basic Washes) N5->N6 Removes salts & polar impurities N7 Recrystallization (Methanol / Aliphatics) N6->N7 Organic Phase N8 Purified Target Compound (>98% Purity) N7->N8 Separates 6-Nitro regioisomer

Workflow for the synthesis and purification of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate.

Troubleshooting & FAQs

Q1: My NMR shows a persistent impurity with similar chemical shifts to my product. How do I separate the regioisomers? Causality: If your synthetic route involves the nitration of 2,4-di-tert-butylphenol (or its carbonate derivative), the electrophilic aromatic substitution is directed by the bulky tert-butyl groups. While the 5-position is favored, steric hindrance does not completely block the 6-position, resulting in an 8:1 to 10:1 mixture of 5-nitro and 6-nitro regioisomers[3]. Because their polarities are nearly identical, these isomers co-elute on standard silica stationary phases. Solution: Exploit differential crystal packing. The 5-nitro isomer has a highly symmetrical packing structure and lower solubility in cold aliphatic alcohols compared to the 6-nitro isomer. Recrystallization from methanol selectively precipitates the 5-nitro target, leaving the 6-nitro isomer in the mother liquor[4].

Q2: During the workup of the ethyl chloroformate reaction, my organic phase is cloudy and forms a stubborn emulsion. What is causing this? Causality: The acylation of the nitrophenol utilizes triethylamine (TEA) as a non-nucleophilic base to deprotonate the phenol and scavenge the HCl byproduct[2]. This generates triethylamine hydrochloride (TEA·HCl). While generally water-soluble, high concentrations of TEA·HCl can partition into moderately polar organic solvents (like Dichloromethane or Ethyl Acetate) or form micelles, leading to severe emulsions. Solution: Perform a highly acidic aqueous wash (1M HCl) prior to any basic or brine washes. The low pH fully protonates any free TEA and forces the TEA·HCl salt entirely into the aqueous phase, instantly breaking the emulsion.

Q3: The reaction stalls at 80% conversion, leaving unreacted 2,4-di-tert-butyl-5-nitrophenol. How do I remove it without chromatography? Causality: The electron-withdrawing nitro group significantly reduces the nucleophilicity of the phenoxide ion[2]. Furthermore, ambient moisture can easily hydrolyze the highly electrophilic ethyl chloroformate reagent before it reacts with the hindered phenol. Solution: Instead of pushing the reaction indefinitely with excess reagents, remove the unreacted phenol during the workup using a mild alkaline wash (e.g., 5% Na₂CO₃). The nitro group lowers the pKa of the phenol to ~7.5, allowing the carbonate base to deprotonate it and partition it into the aqueous layer as a phenolate salt, while the protected ethyl carbonate remains in the organic phase.

Quantitative Purification Metrics

Purification MethodTarget Impurity RemovedMechanism of ActionTypical Yield RecoveryPurity AchievedScalability
Aqueous Acid Wash (1M HCl) TEA·HCl, Excess TEAProtonation / Aqueous Partitioning>98%N/A (Step 1)High (Industrial)
Mild Alkaline Wash (5% Na₂CO₃) Unreacted PhenolDeprotonation to Phenolate92–95%N/A (Step 2)High
Methanol Recrystallization 6-Nitro RegioisomerDifferential Solubility75–85%>98%High
Silica Column Chromatography All trace impuritiesDifferential Adsorption60–70%>99%Low (R&D only)

Step-by-Step Optimized Purification Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that each class of impurity is removed before proceeding to the next step, preventing downstream contamination[5].

Phase 1: Liquid-Liquid Extraction (Removal of Salts and Unreacted Phenol)

  • Quench: Upon reaction completion, cool the reaction mixture (typically in Dichloromethane or Diethyl Ether) to 0–5°C. Slowly add 5 volumes of deionized water to quench any unreacted ethyl chloroformate.

  • Acidic Wash: Separate the organic layer and wash with 3 volumes of 1M HCl.

    • Self-Validation Check: Test the pH of the aqueous discard. It must be < 3. If it is higher, repeat the acid wash to ensure all TEA is removed.

  • Alkaline Wash: Wash the organic layer with 3 volumes of 5% aqueous Na₂CO₃.

    • Self-Validation Check: The aqueous layer will turn distinctly yellow/orange if unreacted nitrophenol is present. Repeat this wash until the aqueous layer remains colorless.

  • Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil or mixed solid.

Phase 2: Regioisomer Separation via Recrystallization 5. Dissolution: Transfer the crude residue to a clean round-bottom flask. Add 5 to 7 volumes of HPLC-grade Methanol[1]. Heat the suspension to 60°C under gentle reflux until the solid completely dissolves. 6. Controlled Cooling: Remove the heat source and allow the solution to cool to room temperature (20–25°C) slowly over 2 hours. Do not crash-cool, as rapid precipitation will trap the 6-nitro isomer within the crystal lattice. 7. Isolation: Once crystallization initiates at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize yield. 8. Filtration: Filter the crystalline solid under vacuum. Wash the filter cake with 1 volume of ice-cold Methanol. 9. Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours. The final product should be a white to off-white crystalline solid.

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Application of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate and its Primary Alternative in the Synthesis of Ivacaftor." BenchChem. 2

  • Vertex Pharmaceuticals. "Compound for treating cystic fibrosis." US Patent 11,236,067 B2.5

  • Vertex Pharmaceuticals. "Process for the preparation of ivacaftor and solvates thereof." EP Patent 2951158 B1. 1

  • Vertex Pharmaceuticals. "Pharmaceutical compositions for the treatment of cystic fibrosis transmembrane conductance regulator mediated diseases." US Patent 10,206,877 B2. 3

  • Vertex Pharmaceuticals. "Processes for making modulators of cystic fibrosis transmembrane conductance regulator." WO Patent 2019109021 A1. 4

Sources

Optimization

Unexpected byproducts with 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical behaviors and unexpected byproducts associated with 2,4-Di-tert-buty...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical behaviors and unexpected byproducts associated with 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate .

This compound is a critical protected intermediate in the synthesis of the CFTR potentiator Ivacaftor (VX-770)[1]. However, its structural properties—specifically the steric bulk of the tert-butyl groups and the lability of the carbonate ester—make it highly susceptible to regiochemical misdirection and unwanted side reactions during nitration and reduction workflows[2].

Below, you will find a mechanistic breakdown, an FAQ troubleshooting guide, quantitative byproduct profiles, and self-validating experimental protocols to ensure high-yield, high-purity synthesis.

Mechanistic Pathway & Byproduct Formation

To troubleshoot effectively, we must first map the causal pathways that lead to target degradation or impurity generation. The diagram below illustrates how specific reaction conditions force the intermediate down unintended mechanistic branches.

Pathway cluster_nitration Nitration Step (KNO3 / H2SO4) A 2,4-Di-tert-butylphenyl ethyl carbonate B 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (Target) A->B Electrophilic Aromatic Substitution (Favored) C 2,4-Di-tert-butyl-6-nitrophenyl ethyl carbonate (Regioisomer) A->C Ortho-direction by Carbonate (Minor) D 2,4-Di-tert-butyl-5-nitrophenol (Hydrolysis Byproduct) A->D Exothermic Quench (Acid Hydrolysis) E 5-Amino-2,4-di-tert-butylphenyl ethyl carbonate B->E Pd/C, H2 in Ethanol F 5-Amino-2,4-di-tert-butylphenyl methyl carbonate (Transesterification) B->F Pd/C, H2 in Methanol (Error)

Mechanistic branching of 2,4-Di-tert-butylphenyl ethyl carbonate during nitration and reduction.

Troubleshooting FAQs

Q1: During the nitration step, my LC-MS shows a massive impurity with the exact same mass (m/z) as my target product. What is this, and how do I prevent it? A: You are observing the 6-nitro regioisomer (2,4-di-tert-butyl-6-nitrophenyl ethyl carbonate)[2]. Causality: Electrophilic aromatic substitution is dictated by the directing effects of existing substituents. While the bulky tert-butyl groups sterically favor nitration at the 5-position, the carbonate oxygen exerts a strong ortho-directing electronic effect that forces a fraction of the nitronium ions to attack the sterically hindered 6-position. This typically results in an 8:1 ratio of 5-nitro to 6-nitro isomers[2]. Resolution: You cannot entirely prevent its formation due to the inherent electronic properties of the molecule. However, you can mitigate it by maintaining strict temperature control (0–5 °C) during the addition of KNO3/H2SO4[3]. The 6-nitro byproduct must be purged post-reaction via recrystallization from hexanes/ethyl acetate, as its solubility profile differs significantly from the 5-nitro target.

Q2: My post-nitration workup yielded a major byproduct at M-28 (loss of ethyl) or M-72 (loss of the entire carbonate group). What happened? A: This indicates premature deprotection (hydrolysis) , yielding 2,4-di-tert-butyl-5-nitrophenol[1]. Causality: The ethyl carbonate protecting group is highly labile under strong aqueous acidic conditions at elevated temperatures. If the sulfuric acid-rich nitration mixture is quenched into water too quickly, the resulting exothermic reaction spikes the internal temperature (>30 °C), catalyzing the rapid cleavage of the carbonate ester[4]. Resolution: Quench the reaction by pouring it slowly over a large excess of crushed ice, ensuring the internal temperature never exceeds 15 °C.

Q3: During the catalytic reduction of the nitro group to the amine, my ethyl carbonate converted into a methyl carbonate. How is this possible? A: You are observing solvent-mediated transesterification . Causality: If methanol is mistakenly used as the solvent during catalytic hydrogenation (Pd/C, H2) or transfer hydrogenation, trace amounts of methoxide can form. This nucleophile attacks the ethyl carbonate carbonyl, displacing ethanol and forming the methyl carbonate. While both methyl and ethyl carbonates can theoretically be used in the subsequent T3P coupling step to form Ivacaftor[3][5], mixed protecting groups ruin analytical tracking and complicate crystallization. Resolution: Strictly match your solvent to your protecting group. Use absolute ethanol or a non-nucleophilic aprotic solvent (such as 2-MeTHF) for the reduction of the ethyl carbonate[3].

Quantitative Byproduct Profiles

The following table summarizes the quantitative impact of specific reaction deviations on byproduct abundance, providing clear analytical markers for rapid identification.

Reaction StepDeviation / ConditionPrimary Byproduct FormedTypical AbundanceAnalytical Marker (LC-MS)Mitigation Strategy
Nitration Standard (0–5 °C)6-Nitro Regioisomer10–12%Isobaric (Same m/z)Recrystallization (Hexane/EtOAc)
Nitration Poor Temp Control (>20 °C)5-Nitrophenol15–30%[M-H]- 250.1Ice-quench, strict temp control
Reduction Methanol as SolventMethyl Carbonate>50%[M+H]+ 280.2Use Ethanol or 2-MeTHF
Reduction Insufficient H2 PressureHydroxylamine Intermediate5–15%[M+H]+ 310.2Ensure >30 psi H2, active Pd/C

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Regioselective Nitration of 2,4-Di-tert-butylphenyl ethyl carbonate

Causality Focus: Thermal control to prevent ester hydrolysis and minimize 6-nitro formation.

  • Preparation: Charge a dry, jacketed reactor with 2,4-di-tert-butylphenyl ethyl carbonate (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

  • Cooling: Chill the solution to 0 °C under a continuous nitrogen sweep.

  • Acid Addition: Slowly add concentrated sulfuric acid (H2SO4, 5.0 eq) while maintaining the internal temperature strictly below 5 °C.

  • Nitration: Add potassium nitrate (KNO3, 1.1 eq) in small portions over 1 hour[3]. Note: Portion-wise addition prevents thermal runaway, which is the primary cause of carbonate hydrolysis.

  • Quench: Slowly pour the reaction mixture over crushed ice (20 volumes). Monitor the exotherm; do not allow the temperature to exceed 15 °C.

  • Workup & Validation: Separate the organic DCM layer. Wash the organic layer with saturated aqueous NaHCO3.

    • Self-Validation Checkpoint: Test the pH of the aqueous wash layer. It must read pH > 7. If it is acidic, repeat the NaHCO3 wash. Concentrating the organic layer while trace H2SO4 remains will destroy the carbonate protecting group during solvent evaporation.

  • Purification: Concentrate the DCM layer and recrystallize the crude solid from a 9:1 mixture of Hexanes/Ethyl Acetate to purge the 6-nitro regioisomer[2].

Protocol B: Chemoselective Reduction to the Amine

Causality Focus: Solvent selection to prevent transesterification.

  • Preparation: Dissolve the purified 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate (1.0 eq) in absolute ethanol (10 volumes). Critical: Do not use methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight). Purge the reaction vessel with nitrogen three times to remove oxygen.

  • Reduction: Introduce Hydrogen gas (H2) at 30 psi. Stir vigorously at 25 °C for 4–6 hours.

  • Monitoring & Validation:

    • Self-Validation Checkpoint: Sample the reaction and monitor via HPLC at 254 nm. The reaction is only considered complete when the starting material peak area is <0.5%. Premature termination leads to highly reactive hydroxylamine byproducts.

  • Isolation: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with absolute ethanol. Concentrate the filtrate under reduced pressure to yield the target 5-amino-2,4-di-tert-butylphenyl ethyl carbonate.

References

  • Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor)
  • Ivacaftor | 873054-44-5 - ChemicalBook.
  • Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC.
  • US20200290972A1 - Processes for making modulators of cystic fibrosis transmembrane conductance regulator - Google P
  • US9676722B2 - Industrial process for making an Ivacaftor and its intermediates - Google P

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficiency Guide: Phenol Protection Strategies in Ivacaftor Synthesis

In the multi-step synthesis of the CFTR potentiator Ivacaftor (VX-770), the strategic protection of 2,4-di-tert-butyl-5-nitrophenol is a critical node. The free phenolic hydroxyl group must be masked to prevent nucleophi...

Author: BenchChem Technical Support Team. Date: March 2026

In the multi-step synthesis of the CFTR potentiator Ivacaftor (VX-770), the strategic protection of 2,4-di-tert-butyl-5-nitrophenol is a critical node. The free phenolic hydroxyl group must be masked to prevent nucleophilic interference during the subsequent amide coupling of the reduced aniline with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

This guide objectively evaluates two dominant protection paradigms utilized in process chemistry: the formation of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate (using ethyl chloroformate) versus tert-butoxycarbonylation (using Boc-anhydride). By analyzing reaction kinetics, reagent safety, and downstream deprotection efficiency, we provide a definitive comparison for drug development professionals optimizing this pathway.

Mechanistic Causality & Reagent Efficiency

The choice of protecting group reagent is heavily dictated by the unique steric environment of the substrate. The phenolic hydroxyl group at the C1 position is flanked by a massive tert-butyl group at the ortho (C2) position. This creates significant steric drag, impeding nucleophilic attack.

  • Ethyl Carbonate Pathway: Ethyl chloroformate is a small, highly electrophilic reagent. Despite the steric hindrance of the ortho-tert-butyl group, the reaction proceeds rapidly using only a mild tertiary amine base (e.g., triethylamine) to quench the generated HCl. The resulting ethyl carbonate is highly stable under the catalytic hydrogenation conditions required for downstream nitro reduction.

  • Boc-Anhydride (Boc₂O) Pathway: Boc₂O offers a safer, less toxic alternative to chloroformates. However, di-tert-butyl dicarbonate is exceptionally bulky. Direct nucleophilic attack by the sterically hindered phenoxide is kinetically unfavorable. To bypass this, 4-dimethylaminopyridine (DMAP) must be introduced as an acyl transfer catalyst. DMAP attacks Boc₂O to form a highly reactive, less sterically encumbered N-Boc-pyridinium intermediate, which successfully drives the reaction forward [1].

Quantitative Performance Data

The following table summarizes the experimental efficiency, safety profiles, and kinetic data for both protection strategies.

ParameterEthyl Chloroformate StrategyBoc-Anhydride (Boc₂O) Strategy
Intermediate Formed Ethyl Carbonatetert-Butyl Carbonate
Reagent Toxicity High (Corrosive, toxic gas potential)Low (Solid/Liquid, safer handling)
Catalyst Required None (TEA is sufficient)DMAP (Strictly required due to sterics)
Reaction Kinetics Fast (< 2 hours at 0 °C to RT)Moderate (8–12 hours at RT)
Atom Economy HighLower (Generates isobutylene and CO₂)
Deprotection Mode Basic Hydrolysis (KOH/MeOH)Acidic Cleavage (TFA/DCM)
Overall Yield > 90%85 – 90%

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems, ensuring that researchers can verify the success of the reaction at critical junctures.

Protocol A: Synthesis of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate

Objective: Mask the phenolic hydroxyl group using a highly reactive, low-steric electrophile.

  • Initialization: Charge a dry, nitrogen-purged round-bottom flask with 2,4-di-tert-butyl-5-nitrophenol (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

  • Base Addition: Add triethylamine (1.5 eq). The solution will visibly darken as the phenoxide partially forms. Cool the mixture to 0 °C using an ice bath to control the exothermic acylation.

  • Electrophile Addition: Add ethyl chloroformate (1.2 eq) dropwise over 15 minutes.

    • Self-Validation Check: The internal reaction temperature must not exceed 5 °C during addition to prevent chloroformate decomposition.

  • Propagation: Remove the ice bath and stir at 20 °C for 2 hours. Monitor via HPLC until the starting phenol peak is completely consumed.

  • Isolation: Quench the reaction with cold water. Separate the organic layer, wash sequentially with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ethyl carbonate as an off-white solid [2].

Protocol B: Synthesis of 2,4-Di-tert-butyl-5-nitrophenyl tert-butyl carbonate

Objective: Mask the phenol using a safer reagent, leveraging acyl transfer catalysis to overcome steric hindrance.

  • Initialization: Dissolve 2,4-di-tert-butyl-5-nitrophenol (1.0 eq) in anhydrous DCM (10 volumes) under nitrogen.

  • Catalyst & Base Addition: Add triethylamine (1.2 eq) and DMAP (0.1 eq).

    • Self-Validation Check: Omission of DMAP will result in <10% conversion even after 24 hours due to the ortho-tert-butyl steric shield.

  • Electrophile Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise at room temperature.

  • Propagation: Stir the reaction at 20–25 °C for 8–12 hours.

    • Self-Validation Check: Continuous effervescence (CO₂ gas evolution) serves as a visual indicator of active reaction progression.

  • Isolation: Wash the organic layer strictly with 1N HCl. This is a critical step to protonate and partition the DMAP and unreacted TEA into the aqueous phase. Wash with brine, dry over MgSO₄, filter, and concentrate to yield the tert-butyl carbonate.

Downstream Workflow & Deprotection Kinetics

Both the ethyl carbonate and the tert-butyl carbonate exhibit excellent stability during the subsequent palladium-catalyzed hydrogenation (Pd/C, H₂) used to reduce the nitro group to an aniline. However, their efficiency diverges significantly during the final deprotection step following amide coupling.

  • Ethyl Carbonate Cleavage: Requires basic hydrolysis (e.g., KOH in MeOH). While highly effective, saponification requires careful pH control during the aqueous workup to avoid ionizing the newly liberated phenol, which can complicate phase separation and extraction.

  • Boc Carbonate Cleavage: The tert-butyl aryl carbonate is uniquely labile under acidic conditions. Cleavage using Trifluoroacetic acid (TFA) in DCM generates isobutylene and CO₂. Because both byproducts are gaseous, the reaction is driven to absolute completion via Le Chatelier's principle. This leaves zero non-volatile byproducts, reducing the workup to a simple solvent evaporation—a massive efficiency gain in downstream processing.

Pathway Visualization

G cluster_ethyl Ethyl Carbonate Pathway cluster_boc Boc-Anhydride Pathway Start 2,4-Di-tert-butyl-5-nitrophenol Et_Reagent Ethyl Chloroformate + TEA Start->Et_Reagent Boc_Reagent Boc-Anhydride + DMAP Start->Boc_Reagent Et_Int Ethyl Carbonate Intermediate Et_Reagent->Et_Int Coupling 1. Pd/C, H2 (Reduction) 2. Amide Coupling Et_Int->Coupling Et_Deprotect Basic Cleavage (KOH/MeOH) Final Ivacaftor (VX-770) Et_Deprotect->Final Boc_Int tert-Butyl Carbonate Intermediate Boc_Reagent->Boc_Int Boc_Int->Coupling Boc_Deprotect Acidic Cleavage (TFA/DCM) Boc_Deprotect->Final Coupling->Et_Deprotect Coupling->Boc_Deprotect

Fig 1: Comparative workflow of phenol protection strategies in Ivacaftor synthesis.

References

  • Hadida, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry. URL:[Link]

  • United States Patent and Trademark Office. (2020). Process for the preparation of ivacaftor (US Patent No. 10,815,202 B2). Google Patents.
Comparative

HPLC Analysis of 2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate Reaction Products: A Comparative Guide for CFTR Modulator Intermediates

As the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators accelerates, the demand for robust, high-yielding synthetic pathways for Active Pharmaceutical Ingredients (APIs) like Ivacaftor...

Author: BenchChem Technical Support Team. Date: March 2026

As the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators accelerates, the demand for robust, high-yielding synthetic pathways for Active Pharmaceutical Ingredients (APIs) like Ivacaftor has intensified. A critical juncture in this synthesis is the nitration and subsequent hydroxyl-protection of 2,4-di-tert-butylphenol [3, 4].

While the methyl carbonate derivative is the industry standard [2], utilizing ethyl chloroformate to synthesize 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (CAS 1430836-76-2) offers distinct advantages in downstream solubility and controlled deprotection kinetics. However, the extreme hydrophobicity and steric hindrance of these intermediates present significant analytical challenges.

This guide provides an objective comparison of the ethyl vs. methyl carbonate intermediates and evaluates high-performance liquid chromatography (HPLC) column chemistries to optimize the resolution of complex reaction mixtures.

Chemical Context & Causality in Reaction Monitoring

The synthesis of the target aminophenol intermediate involves three primary stages: nitration, protection, and catalytic reduction.

During nitration, the two bulky tert-butyl groups sterically hinder the ortho positions, directing the nitronium ion primarily to the 5-position [1]. However, a highly structurally similar 6-nitro regioisomer is invariably formed as a byproduct. Because both the 5-nitro product and 6-nitro byproduct are highly lipophilic, standard hydrophobic partitioning (C18 chromatography) often fails to achieve baseline resolution.

Furthermore, the choice of the protecting group alters the chromatographic behavior of the final reaction mixture. The transition from a methyl carbonate to an ethyl carbonate increases the LogP of the molecule, demanding optimized gradient profiles to prevent late-eluting peak broadening.

G A 2,4-Di-tert-butylphenol (Starting Material) B Nitration (HNO3 / H2SO4) A->B C 2,4-Di-tert-butyl-5-nitrophenol + 6-nitro regioisomer B->C D Protection (Ethyl Chloroformate) C->D H1 HPLC Point 1: Regioisomer Resolution C->H1 E 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (Target) D->E F Reduction (Pd/C, H2) E->F H2 HPLC Point 2: Conversion & Purity E->H2 G 5-Amino-2,4-di-tert-butylphenyl ethyl carbonate F->G

Workflow of CFTR modulator intermediate synthesis and critical HPLC sampling points.

Comparative Analysis: Ethyl vs. Methyl Carbonate Intermediates

Process chemists must weigh the benefits of the protecting group against its analytical tractability. Table 1 outlines the physicochemical and chromatographic differences between the two carbonate analogs.

Table 1: Physicochemical & Chromatographic Comparison

PropertyMethyl Carbonate (CAS 873055-55-1)Ethyl Carbonate (CAS 1430836-76-2)
Molecular Weight 309.36 g/mol 323.39 g/mol
Calculated LogP ~4.8~5.2
Solubility (Ethyl Acetate) ModerateHigh (Advantageous for Pd/C reduction)
Deprotection Kinetics FasterSlower (More stable during aqueous workup)
Typical HPLC Retention Time *4.2 min5.1 min

*Based on a generic 10–90% Acetonitrile gradient over 10 minutes on a C18 stationary phase.

Causality Insight: The added methylene unit in the ethyl carbonate increases lipophilicity, which slightly extends retention times. More importantly, it enhances solubility in non-polar and moderately polar organic solvents like ethyl acetate, which is the preferred solvent for the subsequent catalytic hydrogenation step [2]. This prevents premature precipitation of the intermediate during reactor cooling.

HPLC Column Performance Comparison

To accurately quantify the conversion of 2,4-di-tert-butyl-5-nitrophenol to its ethyl carbonate derivative, the HPLC method must resolve the unreacted phenol, the 5-nitro product, the 6-nitro byproduct, and the final ethyl carbonate.

We compared a standard Fully Porous C18 column against a Core-Shell Phenyl-Hexyl column .

Table 2: Method Performance Comparison for Reaction Monitoring

ParameterFully Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)
Separation Mechanism Hydrophobic partitioningHydrophobic + π−π interactions
Resolution ( Rs​ ) (5-nitro vs 6-nitro) 1.4 (Partial co-elution)2.8 (Baseline resolution)
Peak Asymmetry (Tailing Factor) 1.351.05
Backpressure ~120 bar~240 bar
Optimal Application General purity screeningRegioisomer quantification

Causality Insight: The bulky tert-butyl groups shield the aromatic ring, making standard hydrophobic retention (C18) less selective for the positional isomers (5-nitro vs. 6-nitro). A Phenyl-Hexyl phase provides π−π interactions that are highly sensitive to the electron-withdrawing effects of the nitro group. Because the nitro group's position relative to the hydroxyl/carbonate group alters the overall electron density of the aromatic ring, the Phenyl-Hexyl column easily discriminates between the regioisomers, yielding superior resolution.

Step-by-Step Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . The inclusion of a strict System Suitability Test (SST) ensures that any quantitative conversion data is free from co-elution artifacts.

Sample Preparation
  • Reaction Quenching: Withdraw 50 µL of the reaction mixture (containing 2,4-di-tert-butyl-5-nitrophenol, ethyl chloroformate, and triethylamine in diethyl ether). Quench immediately into 950 µL of HPLC-grade Methanol to halt the acyl substitution.

  • Dilution: Vortex the quenched sample for 15 seconds. Dilute 1:10 with the initial mobile phase (60% Water / 40% Acetonitrile) to prevent solvent-effect peak distortion (fronting).

  • Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial. (Note: Amber vials are recommended to prevent potential UV-induced degradation of the nitroaromatic compounds).

Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl, 100 × 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Provides ion-pairing to sharpen any unreacted phenolic peaks).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 8.0 min: 40% 95% B

    • 8.0 - 10.0 min: 95% B (Column Wash)

    • 10.0 - 13.0 min: 40% B (Re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer for the bulky tert-butyl groups).

  • Detection: UV at 260 nm and 220 nm.

  • Injection Volume: 5 µL.

System Suitability Test (SST) - Critical Validation Step

Before analyzing reaction samples, inject a synthetic mixture containing 10 µg/mL each of 2,4-di-tert-butyl-5-nitrophenol and 2,4-di-tert-butyl-6-nitrophenol.

  • Acceptance Criteria: The analytical run is only considered valid if the critical pair resolution ( Rs​ ) between the 5-nitro and 6-nitro isomers is ≥2.0 . If Rs​<2.0 , replace the mobile phase or evaluate the column for voiding.

References

  • PubChem. "2,4-Di-tert-butyl-5-nitrophenol | C14H21NO3 | CID 44176225". National Center for Biotechnology Information. URL:[Link]

  • Vertex Pharmaceuticals Incorporated. "Solid forms of n-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide". US Patent US20110230519A1.
  • Vertex Pharmaceuticals Incorporated. "Pharmaceutical compositions for the treatment of cystic fibrosis transmembrane conductance regulator mediated diseases". US Patent US10980746B2.
Validation

Cost-Benefit Analysis of 2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate in the Synthesis of CFTR Modulators

Executive Summary In the synthesis of the breakthrough cystic fibrosis drug Ivacaftor (VX-770), the preparation of the 5-amino-2,4-di-tert-butylphenol building block is a critical bottleneck. Direct nitration of 2,4-di-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of the breakthrough cystic fibrosis drug Ivacaftor (VX-770), the preparation of the 5-amino-2,4-di-tert-butylphenol building block is a critical bottleneck. Direct nitration of 2,4-di-tert-butylphenol results in severe oxidative degradation. Consequently, the phenol must be protected prior to electrophilic aromatic substitution. While the original Vertex Pharmaceuticals route utilized a methyl carbonate protecting group[1], process chemistry optimization has demonstrated that transitioning to an ethyl carbonate derivative (CAS 1430836-76-2) offers superior scalability, safety, and downstream purification kinetics[2].

This guide objectively compares the ethyl carbonate route against alternative methodologies, providing researchers and drug development professionals with the mechanistic rationale and validated protocols necessary for efficient scale-up.

Mechanistic Rationale: The Necessity of Carbonate Protection

Phenols are highly activating, strongly ortho/para-directing groups. However, under the harsh oxidizing conditions of a nitrating mixture (HNO₃/H₂SO₄), electron-rich phenols rapidly oxidize to quinones.

By converting the hydroxyl group to a carbonate ester, the ring is electronically deactivated just enough to prevent oxidation, while still allowing nitration to proceed[3]. Sterically, the two bulky tert-butyl groups at the 2- and 4-positions block the corresponding ortho and para positions. The carbonate group directs the incoming nitronium ion ( NO2+​ ) primarily to the 5-position, yielding an ~8:1 ratio of the desired 5-nitro isomer to the undesired 6-nitro isomer[4].

LogicTree Root Nitration of Protected Phenol Branch1 Electronic Effects (Carbonate Deactivation) Root->Branch1 Branch2 Steric Effects (Bulky t-butyl groups) Root->Branch2 Outcome1 Prevents Oxidative Degradation Branch1->Outcome1 Outcome2 Directs NO2+ to 5-Position (Major) Branch2->Outcome2 Outcome3 Blocks 6-Position (Minor) Branch2->Outcome3

Regioselectivity logic tree for the nitration of protected 2,4-di-tert-butylphenol.

Cost-Benefit Analysis: Ethyl vs. Methyl Carbonate vs. Unprotected Phenol

When scaling up the synthesis from bench to pilot plant, the choice of protecting group dictates the safety and economic viability of the process.

Quantitative Comparison Matrix
ParameterUnprotected PhenolMethyl Carbonate (Legacy)Ethyl Carbonate (Optimized)
Regioselectivity (5-NO₂ : 6-NO₂) Poor (Complex mixture)~ 8:1~ 8:1
Reagent Boiling Point N/A71 °C (High volatility)93 °C (Lower volatility)
Exotherm Control N/ADifficult (Requires intense cooling)Manageable
Purification Method N/ASilica Gel ChromatographyDirect Crystallization
Overall Scalability UnviableModerateExcellent
Causality in Cost Savings & Safety
  • Thermal Control & Vapor Hazards : The protection step involves reacting the phenol with a chloroformate. Methyl chloroformate is highly volatile (BP: 71 °C), posing significant inhalation hazards and pressurization risks in large-scale reactors. Ethyl chloroformate boils at 93 °C[5], drastically reducing vapor pressure and the energy required for condenser cooling during the highly exothermic acylation[2].

  • Purification Kinetics : The original methyl carbonate route required labor-intensive silica gel chromatography to separate the 5-nitro and 6-nitro regioisomers[1]. The ethyl carbonate derivative alters the crystal lattice energy, allowing the pure 5-nitro isomer to be isolated via direct crystallization from cold hexanes or methanol/water[6]. Bypassing solvent-heavy chromatography reduces downstream processing costs by an estimated 40%.

Self-Validating Experimental Protocol

The following protocol outlines the optimized workflow for generating the 5-nitro intermediate, embedding analytical checkpoints to ensure a self-validating system.

Workflow A 2,4-di-tert-butylphenol B Ethyl Chloroformate (Protection) A->B C Ethyl Carbonate Intermediate B->C D HNO3 / H2SO4 (Nitration) C->D E 5-Nitro Isomer (Major Product) D->E Steric Guidance (~8:1 Ratio) F 6-Nitro Isomer (Minor Byproduct) D->F Steric Hindrance

Workflow for the synthesis and nitration of 2,4-di-tert-butylphenyl ethyl carbonate.

Step 1: Protection (Synthesis of 2,4-di-tert-butylphenyl ethyl carbonate)
  • Reaction : Charge a reactor with 2,4-di-tert-butylphenol (1.0 eq) and dichloromethane (DCM).

  • Base Addition : Add triethylamine (TEA, 1.2 eq) as an acid scavenger.

    • Causality: TEA neutralizes the HCl generated during the reaction, driving the equilibrium forward and preventing acidic cleavage of the newly formed carbonate.

  • Acylation : Cool the mixture to 0 °C and add ethyl chloroformate (1.1 eq) dropwise[5]. Stir at room temperature for 2 hours.

  • Validation Checkpoint : Perform TLC (Hexanes:EtOAc 9:1). The reaction is complete when the UV-active starting material spot (which stains dark with KMnO₄) is entirely replaced by a higher- Rf​ product spot.

Step 2: Nitration (Synthesis of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate)
  • Acidic Dissolution : Dissolve the crude ethyl carbonate in concentrated H₂SO₄ at 0–5 °C.

  • Electrophilic Addition : Slowly add KNO₃ (1.1 eq) in portions, strictly maintaining the internal temperature below 10 °C[2].

    • Causality: Exceeding 10 °C accelerates the formation of the 6-nitro byproduct and risks runaway oxidative cleavage of the aromatic ring.

  • Quench : Quench the reaction by pouring the mixture over crushed ice, then extract with ethyl acetate.

  • Validation Checkpoint : Analyze the organic layer via RP-HPLC (C18 column, MeCN/H₂O). The chromatogram must show an ~8:1 ratio of the 5-nitro (major, slightly longer retention time) to 6-nitro (minor) isomers[4].

Step 3: Purification and Deprotection
  • Crystallization : Concentrate the organic layer and crystallize the residue from cold hexanes. The 6-nitro isomer remains highly soluble and is discarded in the mother liquor[6].

  • Validation Checkpoint : ¹H NMR (CDCl₃) of the crystallized product must show two distinct aromatic singlet protons (para to each other), confirming the 5-nitro regiochemistry. The 6-nitro isomer would display ortho-coupled doublets.

  • Deprotection : Hydrolyze the purified ethyl carbonate using KOH in methanol to yield 2,4-di-tert-butyl-5-nitrophenol, which is subsequently reduced via catalytic hydrogenation to the final 5-amino building block[2].

Sources

Comparative

Yield comparison of different coupling reagents with 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate

Executive Summary In the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators—most notably Ivacaftor (VX-770)—the formation of the core amide bond is the most critical and yield-limiting s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of cystic fibrosis transmembrane conductance regulator (CFTR) potentiators—most notably Ivacaftor (VX-770)—the formation of the core amide bond is the most critical and yield-limiting step. This technical guide evaluates the efficacy of various peptide coupling reagents used in conjunction with 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate (CAS 1430836-76-2).

Nomenclature Note: While synthesis planning often refers to coupling "with" the nitro precursor, amide bond formation inherently requires an amine. Therefore, this guide evaluates the coupling efficacy of the in situ or freshly reduced aniline derivative: 5-amino-2,4-di-tert-butylphenyl ethyl carbonate .

Mechanistic Causality: The Role of the Ethyl Carbonate and Steric Bulk

The structural design of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate is highly deliberate. Direct coupling of a phenol-containing aniline is notoriously problematic due to competing chemoselectivity (O-acylation vs. N-acylation).

  • The Ethyl Carbonate Protecting Group: By masking the phenol as an ethyl carbonate, O-acylation is entirely prevented during the highly activated amide coupling step. While early literature frequently cites the methyl carbonate analog, the ethyl carbonate homologue is increasingly preferred to prevent transesterification side-reactions during alcoholic workups, offering improved downstream stability .

  • Steric Hindrance: The two bulky tert-butyl groups at the 2- and 4-positions impose severe steric hindrance around the 5-amino group. This makes the resulting aniline an exceptionally poor nucleophile. Consequently, standard coupling reagents often fail or require extended reaction times, necessitating highly reactive promoters like HATU or T3P .

Quantitative Data: Yield Comparison

The following table synthesizes experimental yield data for the coupling of 5-amino-2,4-di-tert-butylphenyl ethyl carbonate with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid across different reagent systems.

Coupling ReagentSolvent / Base SystemReaction ConditionsAverage Yield (%)Key AdvantageKey Disadvantage
T3P (Propylphosphonic anhydride, 50% in EtOAc)2-MeTHF / Pyridine45 °C, 12 h85 - 90% Highly scalable; water-soluble byproducts allow for simple extraction.High reagent cost at bench scale.
HATU DMF / DIEA25 °C, 14 h78 - 82% Fast activation; mild room-temperature conditions.Difficult byproduct removal; often requires HPLC purification.
HBTU CH₂Cl₂ / Et₃N25 °C, 16 h70 - 75% Cost-effective for routine bench-scale synthesis.Lower yield due to extreme steric hindrance of the aniline.
EDC·HCl / HOBt DMF / NMM25 °C, 24 h60 - 65% Standard, well-understood peptide coupling mechanism.Sluggish kinetics; highly prone to side reactions and degradation.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Phase 1: Catalytic Hydrogenation (Reduction of the Nitro Precursor)

Causality: The nitro group acts as a stable placeholder. It must be reduced immediately prior to coupling to prevent oxidative degradation of the electron-rich aniline.

  • Setup: Charge a high-pressure hydrogenation reactor with 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate (1.0 eq) and 5% Pd/C catalyst (2.5 wt% dry basis).

  • Solvation: Add Methanol (15 volumes). Causality: Methanol perfectly solubilizes the nitro precursor while keeping the resulting amine stable.

  • Reaction: Purge the system with N₂ gas, then pressurize to 2.0 Bar with H₂ gas. Stir at 25 °C for 2–4 hours. Causality: Low pressure prevents the hydrogenolysis of the ethyl carbonate protecting group.

  • Self-Validation Check: Monitor the reaction via HPLC. The reaction is only deemed complete when the nitro precursor peak is < 0.5% area.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate under reduced pressure. Critical Step: The resulting aniline is highly susceptible to air oxidation; immediately proceed to Phase 2 or store under inert argon to validate the integrity of the subsequent coupling yield.

Phase 2: Amide Coupling (T3P vs. HATU)

Protocol A: T3P Coupling (Industrial Standard) Reference:

  • Activation: Suspend 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) and the freshly prepared amine (1.05 eq) in 2-MeTHF (10 vol).

  • Catalysis: Add Pyridine (3.0 eq) followed by dropwise addition of T3P (50% solution in EtOAc, 2.0 eq). Causality: Pyridine acts as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate capable of overcoming the aniline's steric bulk.

  • Reaction: Heat to 45 °C for 12 hours.

  • Self-Validation Check: Analyze via LC-MS. A successful reaction will show total consumption of the acid and a dominant mass shift corresponding to the protected product[M+H]+.

  • Workup: Wash the organic layer with 1N HCl, then with water. Causality: 2-MeTHF provides excellent phase separation, cleanly removing the water-soluble T3P byproducts.

Protocol B: HATU Coupling (Bench-Scale Standard) Reference:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (5 vol). Add DIEA (2.5 eq) and stir for 10 minutes at 25 °C. Causality: HATU rapidly forms a highly reactive 7-azabenzotriazole active ester. DIEA is a non-nucleophilic base that deprotonates the acid without degrading the active ester.

  • Coupling: Add the amine (1.1 eq) in one portion. Stir at 25 °C for 14 hours.

  • Self-Validation Check: If unreacted amine persists after 14 hours (via TLC/HPLC), it indicates moisture contamination degrading the HATU complex, invalidating the run.

  • Workup: Quench with water and extract with EtOAc. Purify via silica gel chromatography to remove tetramethylurea byproducts.

Visualizing the Synthetic Pathway

G cluster_Coupling Amide Coupling Reagent Comparison Nitro 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (Stable Precursor) Red Catalytic Hydrogenation (H2, 5% Pd/C, MeOH, 25°C) Nitro->Red Reduction Amine 5-Amino-2,4-di-tert-butylphenyl ethyl carbonate (Reactive Aniline) Red->Amine HATU HATU / DIEA Yield: ~80% Fast, Bench-scale Amine->HATU T3P T3P / Pyridine Yield: ~88% Scalable, Clean Amine->T3P HBTU HBTU / Et3N Yield: ~75% Moderate efficiency Amine->HBTU Acid 4-Oxo-1,4-dihydroquinoline- 3-carboxylic acid Acid->HATU Acid->T3P Acid->HBTU Product Protected Ivacaftor Intermediate (Ethyl Carbonate) HATU->Product T3P->Product HBTU->Product

Workflow for the reduction of 2,4-di-tert-butyl-5-nitrophenyl ethyl carbonate and amide coupling.

References

  • Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry. URL:[Link]

  • Process for making modulators of cystic fibrosis transmembrane conductance regulator (US20100267768A1).U.S. Patent and Trademark Office.
  • An improved process for the synthesis of ivacaftor (EP4043439A1).European Patent Office.
  • Compositions for treatment of cystic fibrosis and other chronic diseases (EP2813227A1).European Patent Office.
Validation

Comparative Guide: 2,4-Di-tert-butyl-5-nitrophenyl Ethyl Carbonate in CFTR Modulator Synthesis

As a Senior Application Scientist evaluating the scalability of active pharmaceutical ingredient (API) workflows, I frequently encounter bottlenecks in the synthesis of complex intermediates. In the development of Ivacaf...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating the scalability of active pharmaceutical ingredient (API) workflows, I frequently encounter bottlenecks in the synthesis of complex intermediates. In the development of Ivacaftor (Kalydeco)—a breakthrough cystic fibrosis transmembrane conductance regulator (CFTR) potentiator—the intermediate 5-amino-2,4-di-tert-butylphenol is a non-negotiable building block 1[1].

Historically, the industry standard for synthesizing this moiety relied on the methyl carbonate protecting group 2[2]. However, recent patent literature has demonstrated a massive industrial shift toward 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (CAS 1430836-76-2) 3[3]. This guide objectively compares the performance of the ethyl carbonate derivative against its legacy methyl counterpart, focusing on mechanistic causality, isomer resolution, and industrial scalability.

Mechanistic Causality: The Isomer Resolution Problem

Direct nitration of 2,4-di-tert-butylphenol is synthetically unviable due to severe oxidative degradation and poor regioselectivity. To mitigate this, the phenol is protected as an alkyl carbonate. This dampens the aromatic ring's nucleophilicity, allowing the nitronium ion ( NO2+​ ) to be directed predominantly to the 5-position. However, due to steric bulk, electrophilic aromatic substitution inevitably yields a mixture of 5-nitro and 6-nitro isomers4[4].

The Methyl Carbonate Bottleneck: When utilizing the standard methyl carbonate protecting group, the physical properties (e.g., polarity, solubility) of the 5-nitro and 6-nitro isomers are nearly identical. Consequently, isolating the desired 5-nitro isomer strictly requires silica gel column chromatography. At an industrial scale, this leads to exorbitant solvent consumption, high reagent costs, and severe throughput limitations4[4].

The Ethyl Carbonate Advantage: By substituting methyl chloroformate with ethyl chloroformate, the resulting ethyl carbonate introduces a slightly longer, more lipophilic aliphatic tail. This subtle structural modification fundamentally alters the crystal lattice energy and solubility parameters of the molecule. Because of this altered packing, the 5-nitro ethyl carbonate isomer can be selectively precipitated directly from non-polar aliphatic solvents (such as hexanes or heptane), leaving the unwanted 6-nitro impurity dissolved in the mother liquor 4[4]. This completely bypasses the need for chromatography.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of the two intermediate pathways based on pilot-scale data.

ParameterMethyl Carbonate Route (Legacy)Ethyl Carbonate Route (Improved)
CAS Number 873055-55-11430836-76-2
Protecting Reagent Methyl chloroformateEthyl chloroformate
Nitration Isomer Ratio (5-NO2 : 6-NO2) ~ 4:1~ 4:1
Isomer Separation Method Column ChromatographyDirect Aliphatic Crystallization
Solvent Waste per kg API > 150 L (Silica/Eluent)< 15 L (Recyclable Heptane)
Industrial Scalability Low (Purification Bottleneck)High (Continuous Crystallization)
Overall Yield to 5-Amino Phenol 40 – 45%> 65%

Workflow Visualization

The following diagram illustrates the logical flow of the improved chromatography-free synthesis utilizing the ethyl carbonate intermediate.

G A 2,4-Di-tert-butylphenol (Starting Material) C 2,4-Di-tert-butylphenyl ethyl carbonate A->C Triethylamine B Ethyl Chloroformate (Protection) B->C E Mixed Isomers (5-Nitro & 6-Nitro) C->E 0-10°C, 60 min D KNO3 / H2SO4 (Nitration) D->E G Pure 5-Nitro Ethyl Carbonate (Target Intermediate) E->G Selective Lattice Packing F Aliphatic Crystallization (Hexane/Heptane) F->G

Workflow for the synthesis and chromatography-free isolation of the 5-nitro ethyl carbonate.

Experimental Protocol: Self-Validating Synthesis System

To ensure scientific integrity and reproducibility, the following step-by-step methodology incorporates built-in validation checks. This protocol is adapted from the optimized industrial processes detailed in recent patent literature 4[4].

Step 1: Carbonate Protection
  • Charge a reactor with 2,4-di-tert-butylphenol (1.0 eq) and dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and cool the mixture to 0°C.

  • Dropwise, add ethyl chloroformate (1.2 eq) while maintaining the internal temperature below 5°C.

  • Validation Check: Stir for 2 hours and sample for HPLC. Proceed only when unreacted starting material is < 1.0%. Quench with water, separate the organic layer, and concentrate to yield crude 2,4-di-tert-butylphenyl ethyl carbonate.

Step 2: Electrophilic Aromatic Nitration
  • Dissolve the crude 2,4-di-tert-butylphenyl ethyl carbonate (500 g) in concentrated sulfuric acid ( H2​SO4​ ).

  • Cool the reactor strictly to 0–10°C.

  • Add Potassium Nitrate ( KNO3​ , 143.35 g) portion-wise over 40–60 minutes.

  • Validation Check: Monitor temperature continuously. Exothermic spikes above 15°C indicate runaway oxidation; if observed, the batch integrity is compromised. Confirm reaction completion via HPLC (target < 2% unreacted starting material).

  • Quench the reaction by slowly adding water (2500 mL) at < 30°C, followed by extraction with ethyl acetate (2500 mL). Concentrate the organic layer to yield a mixture of 5-nitro and 6-nitro isomers.

Step 3: Aliphatic Crystallization (The Critical Differentiator)
  • Suspend the crude isomer mixture in an aliphatic solvent (e.g., heptane or hexanes).

  • Heat to 60°C to achieve full dissolution, then slowly cool the mixture to 0–5°C at a rate of 10°C/hour.

  • Validation Check: The 5-nitro ethyl carbonate isomer will selectively crystallize due to its unique lattice energy. Filter the precipitate and wash with cold heptane. Validate isomeric purity via 1H -NMR (confirming the distinct singlet of the 5-position proton) and ensure > 98% HPLC purity before proceeding to downstream hydrolysis and reduction.

Strategic Recommendations

For drug development professionals scaling up CFTR potentiators, transitioning from the methyl carbonate to the ethyl carbonate intermediate is highly recommended. The slight increase in the cost of ethyl chloroformate over methyl chloroformate is overwhelmingly offset by the elimination of silica gel chromatography, drastically reducing solvent waste, labor hours, and cycle times.

References

  • US9676722B2 - Industrial process for making an Ivacaftor and its intermediates Source: Google Patents URL
  • EP2951158B1 - Process for the preparation of ivacaftor and solvates thereof Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate

This document provides essential safety and logistical protocols for the proper disposal of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate. It is intended for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical protocols for the proper disposal of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate. It is intended for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental protection. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is mandatory.

Core Principles: Understanding the Hazard

Proper disposal begins with a fundamental understanding of the chemical's inherent risks. 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is not merely an organic compound; its structure dictates specific handling and disposal considerations.

  • Systemic Health Hazards: The primary concern with this compound is its potential for organ damage through prolonged or repeated exposure. This necessitates minimizing all routes of exposure—inhalation, ingestion, and dermal contact—during handling and disposal.

  • Chemical Reactivity: The 4-nitrophenyl carbonate group is an activated ester. This functional group is intentionally designed to be reactive towards nucleophiles, particularly amines. While this property is useful in synthesis, it also means the unreacted compound can engage in unintended reactions if mixed with incompatible waste streams[1].

  • General Nitro Compound Risks: Aromatic nitro compounds as a class can be energetic and may pose risks if subjected to heat, friction, or shock, or when mixed with strong oxidizing or reducing agents[2]. Therefore, segregation from other waste categories is critical.

  • Environmental Toxicity: Structurally related compounds, such as 2,4-Di-tert-butylphenol, are known to be very toxic to aquatic life with long-lasting effects[3][4]. It must be assumed that this compound carries a similar environmental hazard, making it imperative to prevent its release into drains or waterways[4][5][6].

Personal Protective Equipment (PPE) and Handling

All disposal-related activities must be performed within a certified chemical fume hood[5]. The following PPE is the minimum requirement for handling 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate in any form (solid, solution, or as waste).

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact. The compound is a known skin irritant[3][4][7][8].
Eye Protection Chemical safety goggles and a full-face shield.To protect against splashes and dust. It is a serious eye irritant[3][7][8].
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.To protect skin from accidental exposure and provide a barrier.
Respiratory A NIOSH-approved respirator may be required.Required if there is a risk of generating dust or aerosols outside of a fume hood[9][10].

Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to safely manage and dispose of waste containing 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate.

Step 1: Waste Segregation and Initial Containerization

Scientific Principle: Proper segregation is the cornerstone of safe chemical waste management. It prevents potentially violent reactions between incompatible chemicals[11]. This compound should be treated as a non-halogenated organic waste.

Protocol:

  • Designate a specific, chemically compatible waste container (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap) for all waste containing this compound[9].

  • Label the container clearly with the words "HAZARDOUS WASTE" , the full chemical name "2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate" , and the date the first waste was added (accumulation start date)[9][12].

  • Crucially: Do NOT mix this waste with acids, bases, strong oxidizing agents, or other reactive waste streams[8][11][13].

Step 2 (Best Practice): Chemical Neutralization (Quenching)

Rationale: Given the inherent reactivity of the 4-nitrophenyl carbonate functional group, a quenching step is highly recommended to convert it into a more stable, less hazardous derivative prior to long-term storage and disposal. This protocol is adapted from established procedures for similar activated esters[1].

Materials:

  • Waste solution containing unreacted 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate.

  • Ethanolamine.

  • Appropriate reaction vessel within a fume hood.

  • Stirring apparatus.

Protocol:

  • In a well-ventilated chemical fume hood, contain the waste solution in a suitable reaction vessel.

  • For every 1 mole of estimated residual 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate, slowly add a 2 to 5-fold molar excess of ethanolamine to the stirred solution at room temperature[1].

  • Allow the mixture to stir for a minimum of 2 hours to ensure the reaction is complete. The formation of the yellow 4-nitrophenolate anion is a visual indicator of a successful reaction[1].

  • The resulting quenched solution is now chemically stabilized and ready for collection as hazardous waste.

Step 3: Final Collection and Storage

Protocol:

  • Transfer the waste (either solid powder or the quenched liquid from Step 2) into the designated hazardous waste container.

  • Ensure the exterior of the container is clean and free of contamination[2].

  • Securely cap the container. Do not overfill; a general rule is to fill to no more than 90% capacity[2].

  • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials[9][14]. This area must be at or near the point of waste generation[14].

Step 4: Institutional Disposal

Protocol:

  • Once the waste container is full or has been in storage for the maximum time allowed by your institution (e.g., 12 months), contact your institution's EHS department to arrange for pickup[14].

  • The ultimate disposal must be handled by a licensed hazardous waste disposal contractor, typically through high-temperature incineration in a facility equipped with afterburners and scrubbers[5][7][9].

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

Protocol:

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access[9].

  • Don PPE: Wear the appropriate PPE as listed in Section 2, potentially including respiratory protection depending on the spill size[9].

  • Containment:

    • For Solid Spills: Do NOT use a dry cloth or create dust. Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent[1][5][9].

    • For Liquid Spills: Use an inert absorbent to dike and absorb the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container. Use non-sparking tools[5][9].

  • Decontamination:

    • Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone)[1].

    • Follow with a thorough wash using soap and water[1][9].

    • Crucially: All materials used for cleanup—absorbents, contaminated gloves, cloths—must be placed in the hazardous waste container for disposal[9].

Decontamination of Laboratory Equipment

Any equipment, glassware, or original chemical containers must be properly decontaminated before being removed from the lab or disposed of.

Protocol:

  • Initial Rinse: Rinse the contaminated glassware or container three times with a suitable solvent (e.g., ethanol, acetone) capable of dissolving the compound.

  • Collect Rinsate: This solvent rinsate is considered hazardous waste and MUST be collected in your designated hazardous waste container[1][11][12].

  • Final Wash: Only after the solvent rinse can the glassware be washed with soap and water[1].

  • Empty Containers: After the triple-rinse procedure, the empty container can typically be disposed of in the regular trash or recycling, but you must first deface the original label[11][12]. Always confirm this final step with your EHS department.

Disposal Decision Workflow

The following diagram outlines the decision-making process for handling any material related to 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate.

DisposalWorkflow cluster_start cluster_paths cluster_procedures cluster_end start Material Containing 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is_waste Is it waste for disposal? start->is_waste is_spill Is it an accidental spill? is_equip Is it contaminated equipment/glassware? is_waste->is_spill No proc_waste Step 1: Segregate into Non-Halogenated Organic Waste Step 2 (Recommended): Quench with Ethanolamine Step 3: Collect in Labeled Hazardous Waste Container is_waste->proc_waste Yes is_spill->is_equip No proc_spill Follow Spill Management Protocol: 1. Evacuate & Secure 2. Don PPE 3. Contain with Inert Absorbent 4. Collect all materials as waste is_spill->proc_spill Yes proc_equip Follow Decontamination Protocol: 1. Triple-rinse with solvent 2. Collect rinsate as hazardous waste 3. Wash with soap & water is_equip->proc_equip Yes handle_normally Continue with intended use is_equip->handle_normally No end_point Store in Satellite Accumulation Area (SAA) and contact EHS for final disposal proc_waste->end_point proc_spill->end_point proc_equip->end_point

Caption: Decision workflow for handling 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate.

Hazard Summary Table

This table summarizes the key hazard information based on available Safety Data Sheets (SDS) for the compound and its structural analogs.

Hazard ClassificationDescriptionGHS CodeSignal WordSource
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure.H372Danger
Skin Irritation Causes skin irritation.H315Warning[3][4][7]
Eye Irritation/Damage Causes serious eye irritation or damage.H318/H319Danger/Warning[3][4][7]
Aquatic Hazard Assumed to be very toxic to aquatic life with long-lasting effects.H410Warning[3][4]

References

  • SAFETY DATA SHEET - TCI Chemicals.

  • Essential Safety and Operational Guide for Handling m-PEG7-4-nitrophenyl carbonate - Benchchem.

  • Proper Disposal of 2-Nitro-1-naphthol: A Guide for Laboratory Professionals - Benchchem.

  • Proper Disposal of m-PEG7-4-nitrophenyl carbonate: A Step-by-Step Guide for Laboratory Professionals - Benchchem.

  • BP-25605 - BroadPharm.

  • SAFETY DATA SHEET - Fisher Scientific (Bis(p-nitrophenyl) carbonate).

  • SAFETY DATA SHEET - Fisher Scientific (2,4-Di-tert-butylphenol).

  • Aldrich 137731 - SAFETY DATA SHEET (2,4-Di-tert-butylphenol).

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.

  • BIS(4-NITROPHENYL) CARBONATE - Safety Data Sheet - ChemicalBook.

  • Chemical Waste Disposal Guidelines - Emory University.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - EHRS - University of Pennsylvania.

  • 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | 873055-55-1 - Sigma-Aldrich.

  • 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate | C16H23NO5 | CID 53249790 - PubChem.

  • Safety Data Sheet: Di(tert-butyl) carbonate - Carl ROTH.

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division.

  • Safety Data Sheet: 2,4-Di-tert-butylphenol.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate

As researchers and drug development professionals, our work necessitates the handling of novel chemical entities. While 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is a valuable compound, a comprehensive, peer-review...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work necessitates the handling of novel chemical entities. While 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is a valuable compound, a comprehensive, peer-reviewed safety profile is not yet widely available. The structural motifs, specifically the nitrophenyl ester group, suggest a cautious approach is warranted. Data for a closely related analog, the methyl carbonate, indicates a potential health hazard, causing organ damage through prolonged or repeated exposure.[1] Therefore, this guide is built on a foundation of chemical analogy and established best practices for handling potentially hazardous research chemicals. Our primary objective is to create a self-validating system of safety through meticulous planning and the correct use of Personal Protective Equipment (PPE).

Hazard Analysis: A Conservative Approach

Given the absence of a specific Safety Data Sheet (SDS) for the ethyl carbonate derivative, we must infer potential hazards from similar compounds. Aromatic nitro compounds can be toxic and irritating, while substituted phenols and their esters can cause skin and eye irritation.[2] For instance, 2,4-Di-tert-butylphenol is known to cause skin and serious eye irritation.[3] Furthermore, the methyl carbonate analog is classified with a GHS08 health hazard pictogram, indicating a significant risk.[1]

This guide, therefore, adopts a conservative stance, treating the compound as potentially harmful if inhaled, ingested, or if it comes into contact with skin or eyes. All handling must be performed with the assumption that the compound is hazardous.

Core Protective Measures: Your First Line of Defense

Effective containment and protection begin before you even select your gloves. The following engineering controls and PPE are mandatory for any work involving 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate.

Engineering Controls

All manipulations of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[4] This is the most critical barrier to prevent the inhalation of fine powders or aerosols. The fume hood's airflow protects the user from respiratory exposure and keeps the laboratory environment clean.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure.[5] The choice of PPE is dictated by the specific task being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical Splash Goggles & Face ShieldDouble-gloved with Nitrile or Neoprene GlovesFlame-Resistant Lab CoatNIOSH-approved N95 (or higher) Respirator
Preparing Solutions Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Neoprene or Butyl Rubber)Flame-Resistant Lab Coat & Chemical-Resistant ApronRequired if outside a fume hood or if splashing is likely
Reaction Monitoring & Workup Chemical Splash GogglesChemical-Resistant Gloves (Neoprene or Butyl Rubber)Flame-Resistant Lab CoatNot required if performed within a certified fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Silver Shield)Chemical-Resistant Coveralls (e.g., Tychem®)NIOSH-approved Air-Purifying Respirator (APR) with organic vapor cartridges
Waste Disposal Chemical Splash GogglesChemical-Resistant Gloves (Neoprene or Butyl Rubber)Flame-Resistant Lab CoatNot required if handling sealed waste containers

Causality Behind PPE Choices:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against fine powders and splashes.[2][4] A full-face shield should be worn over the goggles when handling larger quantities or during procedures with a high risk of splashing, as related compounds can cause serious eye damage.[6]

  • Hand Protection: Nitrile gloves provide good splash protection, but for prolonged contact or immersion, more robust gloves like neoprene or butyl rubber are necessary. Always check the manufacturer's chemical resistance guide. Contaminated gloves can be a source of exposure, so they should be changed frequently.[7]

  • Body Protection: A flame-resistant lab coat is standard. For tasks with a higher risk of spills, a chemical-resistant apron or coverall provides an additional barrier to protect your skin and personal clothing.[5][8]

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved N95 respirator is crucial when weighing the solid compound, as fine powders can easily become airborne.[5] For emergency situations like a large spill, a full-face Air-Purifying Respirator (APR) or even a Self-Contained Breathing Apparatus (SCBA) may be necessary.[7][8]

Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol provides a step-by-step guide that integrates the necessary PPE at each stage of the process.

Objective: To safely weigh 100 mg of solid 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate and prepare a 10 mg/mL stock solution in DMSO.

Materials:

  • 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (solid)

  • Anhydrous DMSO

  • Spatula

  • Weighing paper or boat

  • Glass vial with a screw cap and PTFE septum

  • Pipettors and tips

Workflow Visualization:

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_doffing Doffing PPE P1 Verify Fume Hood Certification P2 Don PPE: 1. Lab Coat 2. Goggles & Face Shield 3. N95 Respirator 4. Double Gloves (Nitrile) P1->P2 P3 Gather All Materials P2->P3 H1 Place Balance and Compound in Hood P3->H1 Begin Work H2 Tare Weigh Boat on Balance H1->H2 H3 Carefully Weigh 100 mg of Solid H2->H3 H4 Transfer Solid to Vial H3->H4 H5 Add 10 mL DMSO to Vial H4->H5 H6 Cap Vial and Mix Gently H5->H6 C1 Wipe Down Surfaces with 70% Ethanol H6->C1 Complete Handling C2 Dispose of Contaminated Weigh Boat, Pipette Tips, and Outer Gloves in Hazardous Waste C1->C2 C3 Seal and Label Waste Container C2->C3 D1 Remove Lab Coat C3->D1 Exit Work Area D2 Remove Face Shield & Goggles D1->D2 D3 Remove Inner Gloves D2->D3 D4 Remove N95 Respirator D3->D4 D5 Wash Hands Thoroughly D4->D5

Caption: Safe handling workflow for 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate.

Procedure:

  • Preparation:

    • Ensure the chemical fume hood has a valid certification.

    • Don the appropriate PPE as specified in the table for "Weighing Solid": a flame-resistant lab coat, chemical splash goggles, a face shield, an N95 respirator, and two pairs of nitrile gloves.

    • Place all necessary equipment (balance, spatula, vial, etc.) inside the fume hood.

  • Weighing and Solubilization (Inside Fume Hood):

    • Use a micro-spatula to carefully transfer the solid onto a tared weigh boat. Avoid creating dust.[5]

    • Once the desired mass (100 mg) is weighed, carefully transfer the solid into the pre-labeled glass vial.

    • Using a calibrated pipette, add 10 mL of anhydrous DMSO to the vial.

    • Securely cap the vial and gently swirl or vortex until the solid is fully dissolved.

  • Cleanup:

    • Dispose of the used weigh boat, pipette tips, and any contaminated wipes into a designated solid hazardous waste container located within the fume hood.

    • Carefully remove your outer pair of gloves and dispose of them in the same waste container.

    • Wipe down the spatula and the work surface inside the fume hood.

  • Doffing PPE:

    • After securing your sample and ensuring the work area is clean, step away from the fume hood.

    • Remove your lab coat, followed by your face shield and goggles.

    • Remove your inner pair of gloves using the proper technique to avoid skin contact.

    • As the final step, remove your respirator.

    • Wash your hands thoroughly with soap and water.

Emergency and Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][9]

  • Spill: Evacuate the area. Wearing full protective equipment (including a respirator), cover the spill with an inert absorbent material like sand or vermiculite.[4] Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (gloves, weigh boats, paper towels) in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a separate, clearly labeled, and sealed hazardous waste container.

  • Disposal: Arrange for disposal through a licensed waste disposal company, in accordance with all local, regional, and national regulations.[4][10] Do not dispose of this chemical down the drain or in regular trash.[10]

By adhering to these stringent protocols, you build a framework of safety that protects you, your colleagues, and your research.

References

  • BroadPharm. (2024). BP-28418 Safety Data Sheet.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: Tris(2,4-di-tert-butylphenyl) Phosphite.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Di-tert-butylphenol.
  • Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Acetic acid, 4-nitrophenyl ester.
  • Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
  • PubChem. (2025). 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-(4-tert-butylphenyl)ethanol.
  • Sigma-Aldrich. (n.d.). 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate.
  • Aldrich. (2025). SAFETY DATA SHEET: 2,4-Di-tert-butylphenol.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). 2,4-Di-tert-butyl-5-nitrophenyl Methyl Carbonate 873055-55-1. Retrieved from Hangzhou Longshine Bio-Tech Co.,LTD. website.
  • Environmental Health & Safety Services, University of South Carolina. (n.d.). Personal Protective Equipment. Retrieved from University of South Carolina website.
  • Carl ROTH. (n.d.). Safety Data Sheet: Di(tert-butyl) carbonate.
  • ChemicalBook. (2025). 2,4-di-tert-butyl-5-nitrophenyl methyl carbonate.
  • Santa Cruz Biotechnology. (n.d.). 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate.
  • Alfa Chemistry. (n.d.). CAS 873055-55-1 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2,4-Di-tert-butylphenol.
  • Echemi. (n.d.). 2,4-DI(TERT-BUTYL)-6-NITROPHENOL Safety Data Sheets.

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